molecular formula C10H8F2O B1322406 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 32004-72-1

4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B1322406
CAS No.: 32004-72-1
M. Wt: 182.17 g/mol
InChI Key: VHFPRJDKCGMOCA-UHFFFAOYSA-N
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Description

4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C10H8F2O and its molecular weight is 182.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-difluoro-2-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c1-5-2-7-8(10(5)13)3-6(11)4-9(7)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFPRJDKCGMOCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625739
Record name 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32004-72-1
Record name 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest searches, a specific CAS (Chemical Abstracts Service) number for 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one has not been publicly cataloged. This suggests the compound may be a novel chemical entity or not widely reported in the literature. The following guide is therefore based on established synthetic methodologies for structurally related compounds and provides a prospective framework for its synthesis, characterization, and potential applications.

Introduction

Substituted indanones are a significant class of compounds in medicinal chemistry and materials science. The indanone scaffold is a core structural motif in various biologically active molecules, exhibiting properties that include antiviral, anti-inflammatory, and neuroprotective effects[1]. The introduction of fluorine atoms into organic molecules is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity[2]. This guide focuses on the synthesis and potential properties of this compound, a compound combining the indanone core with fluorine and methyl substitutions, making it a molecule of interest for further investigation.

Proposed Synthetic Pathway

A logical and efficient synthetic route to this compound involves a two-step process starting from the commercially available 4,6-Difluoro-2,3-dihydro-1H-inden-1-one (CAS: 162548-73-4). The proposed pathway consists of:

  • Synthesis of 4,6-Difluoro-2,3-dihydro-1H-inden-1-one: This intermediate can be synthesized via an intramolecular Friedel-Crafts acylation of a suitable precursor derived from 1,3-difluorobenzene[3].

  • α-Methylation: The subsequent step is the selective methylation at the α-position (C-2) of the indanone carbonyl group.

Synthetic_Pathway cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: α-Methylation Start 1,3-Difluorobenzene Intermediate 4,6-Difluoro-2,3-dihydro- 1H-inden-1-one (CAS: 162548-73-4) Start->Intermediate Friedel-Crafts Acylation Target 4,6-Difluoro-2-methyl-2,3-dihydro- 1H-inden-1-one Intermediate->Target Base + Methyl Iodide

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the key transformations in the proposed synthetic pathway.

3.1. Synthesis of 4,6-Difluoro-2,3-dihydro-1H-inden-1-one (Intermediate)

This procedure is based on the well-established intramolecular Friedel-Crafts acylation. The reaction involves the cyclization of 3-(3,5-difluorophenyl)propanoic acid, which can be prepared from 1,3-difluorobenzene.

  • Materials: 3-(3,5-difluorophenyl)propanoic acid, polyphosphoric acid (PPA) or a Lewis acid such as AlCl₃, dichloromethane (anhydrous), ice, saturated sodium bicarbonate solution.

  • Protocol (via PPA):

    • In a round-bottom flask equipped with a mechanical stirrer, add 3-(3,5-difluorophenyl)propanoic acid (1.0 eq).

    • Add polyphosphoric acid (10-20 eq by weight) to the flask.

    • Heat the mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to quench the reaction.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4,6-Difluoro-2,3-dihydro-1H-inden-1-one[1].

3.2. α-Methylation of 4,6-Difluoro-2,3-dihydro-1H-inden-1-one

This protocol describes the methylation at the C-2 position of the indanone ring.

  • Materials: 4,6-Difluoro-2,3-dihydro-1H-inden-1-one, a suitable base (e.g., sodium hydride (NaH) or lithium diisopropylamide (LDA)), methyl iodide (CH₃I), anhydrous tetrahydrofuran (THF).

  • Protocol:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

    • Add the base (e.g., NaH, 1.2 eq) to the THF and cool the suspension to 0 °C in an ice bath.

    • Dissolve 4,6-Difluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous THF and add it dropwise to the base suspension.

    • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the enolate.

    • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate or dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography to yield this compound.

Data Presentation

Since no experimental data exists for the target compound, the following table presents known physical and chemical properties of the starting material and a closely related methylated analogue. These values can serve as an estimation for the target compound's properties.

Property4,6-Difluoro-1-indanone2-Methyl-1-indanone4,6-Difluoro-2-methyl-1-indanone (Predicted)
CAS Number 162548-73-4[1]17496-14-9Not Available
Molecular Formula C₉H₆F₂O[1]C₁₀H₁₀OC₁₀H₈F₂O
Molecular Weight 168.14 g/mol [1]146.19 g/mol 182.17 g/mol
Boiling Point Not Available[4]93-95 °C / 4 mmHgExpected to be slightly higher than 2-methyl-1-indanone
Density Not Available[4]1.064 g/mL at 25 °CExpected to be higher than 2-methyl-1-indanone due to fluorine atoms

Applications in Drug Development

The incorporation of fluorine atoms and a methyl group into the indanone scaffold can significantly influence its biological activity.

  • Metabolic Stability: The presence of fluorine atoms often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes.

  • Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.

Indanone derivatives have been investigated for a wide range of therapeutic areas, and this novel difluorinated and methylated analogue could be a valuable building block for creating new chemical entities with improved pharmacological profiles.

Visualization of Key Concepts

The synthesis of fluorinated aromatic compounds often relies on electrophilic fluorinating agents. Many of these reagents are based on an N-F bond, which acts as the source of the electrophilic fluorine.

Electrophilic_Fluorination_Agents Reagent_Structure General Structure of N-F Reagents R₁-N⁺-R₂ F⁻ Selectfluor Selectfluor (F-TEDA-BF₄) Reagent_Structure->Selectfluor Example NFSI N-Fluorobenzenesulfonimide (NFSI) Reagent_Structure->NFSI Example Mechanism Electrophilic Attack on Aromatic Ring Selectfluor->Mechanism NFSI->Mechanism

Caption: General structure and examples of N-F electrophilic fluorinating agents.

References

A Technical Guide to the Physicochemical Properties of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one is a fluorinated derivative of 2-methyl-1-indanone. The indanone scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2][3] The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This technical guide provides a comprehensive overview of the available physicochemical data for this compound and its relevant analogs, along with representative experimental protocols and logical workflows.

Physicochemical Properties

Direct experimental data for this compound is limited. However, key identifiers have been established. The properties of two important structural analogs, 4,6-Difluoro-2,3-dihydro-1H-inden-1-one (unmethylated analog) and 2-Methyl-1-indanone (non-fluorinated analog), are provided for comparison and estimation.

Table 1: Core Physicochemical Data

PropertyThis compound4,6-Difluoro-2,3-dihydro-1H-inden-1-one (Analog)2-Methyl-1-indanone (Analog)
CAS Number 32004-72-1[4][5][6]162548-73-4[7][8][9]17496-14-9[10][11][12]
Molecular Formula C₁₀H₈F₂O[4]C₉H₆F₂O[7][13]C₁₀H₁₀O[10]
Molecular Weight 182.17 g/mol [4]168.14 g/mol [7][13]146.19 g/mol [10]
Appearance Not specifiedWhite solid[7]Liquid or solid[10]
Melting Point Not specifiedNot available47-47.5 °C[10]
Boiling Point Not specifiedNot available93-95 °C at 4 mmHg[10][11][12]
Density Not specifiedNot available1.064 g/mL at 25 °C[10][11][12]
Refractive Index Not specifiedNot availablen20/D 1.555[10][11][12]
Solubility Not specifiedSparingly soluble in water[7]Not specified

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and widely applicable method involves the α-methylation of the corresponding 1-indanone. The following is a representative protocol for the synthesis of 2-methyl-1-indanone, which can be adapted for the fluorinated analog.

Representative Synthesis of 2-Methyl-1-indanone via α-Methylation

This protocol is based on the intramolecular Friedel-Crafts acylation followed by α-methylation.[14][15]

Materials:

  • Substituted phenylpropiophenone precursor

  • Chlorinating agent (e.g., thionyl chloride)

  • Friedel-Crafts catalyst (e.g., Aluminium chloride)

  • Methylating agent (e.g., methyl iodide)

  • Anhydrous dichloromethane

  • Anhydrous toluene

  • Hydrochloric acid solution (5 wt%)

  • Sodium bicarbonate solution (2 wt%)

  • Anhydrous magnesium sulfate

  • Pentane (for crystallization)

Procedure:

  • Cyclization to form the indanone ring: The appropriate phenylpropiophenone is reacted with a chlorinating agent, followed by treatment with a Friedel-Crafts catalyst in a suitable solvent like anhydrous dichloromethane. The reaction mixture is typically stirred at room temperature.

  • Work-up: The reaction is quenched with ice water, and the organic layer is separated. The organic phase is washed sequentially with dilute hydrochloric acid and a sodium bicarbonate solution.

  • Purification of the intermediate indanone: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-indanone.

  • α-Methylation: The synthesized 1-indanone is dissolved in a suitable solvent, and a methylating agent such as methyl iodide is added. This step is typically carried out in the presence of a base to facilitate the formation of the enolate.[14]

  • Final Purification: The resulting 2-methyl-1-indanone can be purified by distillation or crystallization from a solvent like pentane to yield the final product.[15]

Note: The synthesis of the starting material, 4,6-Difluoro-2,3-dihydro-1H-inden-1-one, can be achieved through methods like the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride followed by cyclization.[13]

Spectral Data of an Analogous Compound

The following spectral data for 2-Methyl-1-indanone (CAS 17496-14-9) is provided as a reference for researchers.

  • ¹H-NMR (400 MHz, CDCl₃): δ 1.31 (d, 3H), 2.73 (m, 2H), 3.40 (dd, 1H), 7.36 (t, 1H), 7.45 (d, 1H), 7.58 (t, 1H), 7.75 (d, 1H).[15]

  • Mass Spectrum (GC-MS): Key fragments and their relative intensities can be observed in the mass spectrum of 2-methyl-1-indanone.[16]

Biological Context and Significance

Indanone derivatives are known to exhibit a wide range of biological activities, including but not limited to:

  • Antiviral [17]

  • Anti-inflammatory [17]

  • Analgesic [17]

  • Antimalarial [17]

  • Antibacterial [17]

  • Anticancer [17]

Furthermore, they are used in the treatment of neurodegenerative diseases.[17] The introduction of fluorine atoms, as seen in the target molecule, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[13] Therefore, this compound represents a compound of significant interest for further investigation in drug discovery and development.

Visualizations

Below are diagrams illustrating key conceptual workflows relevant to the synthesis of the target compound.

G cluster_start Starting Materials cluster_synthesis Synthesis Pathway A 1,3-Difluorobenzene C Friedel-Crafts Acylation A->C B Succinic Anhydride B->C D 4,6-Difluoro-1-indanone C->D Cyclization E α-Methylation D->E Methylating Agent F 4,6-Difluoro-2-methyl-1-indanone (Target Compound) E->F

Caption: General synthesis workflow for 4,6-Difluoro-2-methyl-1-indanone.

G start Start: 1-Indanone Derivative enolate Enolate Formation (Base) start->enolate methylation Nucleophilic Attack (Methylating Agent) enolate->methylation product Product: 2-Methyl-1-indanone Derivative methylation->product workup Aqueous Workup & Purification product->workup

Caption: Logical steps in the α-methylation of a 1-indanone.

References

4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one, a fluorinated indanone derivative. The document covers its chemical identity, physicochemical properties, and a general workflow for its characterization, tailored for professionals in chemical research and drug development.

Chemical Identity and Structure

The IUPAC name for the compound is This compound .

Below is a 2D representation of the chemical structure, generated using the DOT language.

Figure 1: 2D Structure of this compound

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. The data is a combination of predicted and available information.

PropertyValueSource
Molecular Formula C₁₀H₈F₂OPubChem[1]
Molecular Weight 182.17 g/mol PubChem[1]
Monoisotopic Mass 182.05432 DaPubChem[1]
XlogP (Predicted) 2.4PubChem[1]
SMILES CC1CC2=C(C1=O)C=C(C=C2F)FPubChem[1]
InChI InChI=1S/C10H8F2O/c1-5-2-7-8(10(5)13)3-6(11)4-9(7)12/h3-5H,2H2,1H3PubChem[1]
InChIKey VHFPRJDKCGMOCA-UHFFFAOYSA-NPubChem[1]

Synthesis and Experimental Protocols

A potential synthetic route is referenced in the Journal of Medicinal Chemistry, 46, p. 399, 2003, for the synthesis of the related compound 4,6-difluoro-1-indanone.[3] Researchers interested in synthesizing the title compound should consult this reference for potentially adaptable methodologies.

Below is a generalized workflow for the synthesis and characterization of a novel indanone derivative.

G start Starting Materials synthesis Chemical Synthesis (e.g., Friedel-Crafts Acylation) start->synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification structural_analysis Structural Analysis (NMR, MS, IR) purification->structural_analysis physchem Physicochemical Characterization (Melting Point, Solubility) structural_analysis->physchem biological_screening Biological Activity Screening (In vitro assays) physchem->biological_screening data_analysis Data Analysis and Structure-Activity Relationship (SAR) Studies biological_screening->data_analysis end Lead Compound Identification data_analysis->end

Figure 2: General Workflow for Synthesis and Characterization

Biological Activity

Specific biological activity for this compound has not been extensively reported. However, the 1-indanone scaffold is present in a variety of biologically active molecules.[2] Derivatives of 1-indanone have shown potential as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents.[2] The introduction of fluorine atoms can significantly modulate the biological activity of a compound.[4]

The logical workflow for investigating the biological potential of a novel compound like this compound is outlined below.

G compound This compound in_vitro In Vitro Assays (Enzyme Inhibition, Cell Viability) compound->in_vitro in_vivo In Vivo Models (Animal Studies) in_vitro->in_vivo Promising Results admet ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) in_vivo->admet lead_optimization Lead Optimization admet->lead_optimization clinical_trials Clinical Trials lead_optimization->clinical_trials

Figure 3: Drug Discovery and Development Pathway

References

An In-Depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry. The core of this synthesis involves a multi-step process culminating in an intramolecular Friedel-Crafts acylation. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols for key reactions, and a summary of quantitative data.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a multi-step pathway starting from 1,3-difluorobenzene. The key strategic elements involve the introduction of a substituted butanoyl side chain onto the aromatic ring, followed by an intramolecular cyclization to form the desired indanone structure. The primary stages of this synthesis are:

  • Friedel-Crafts Acylation: The initial step involves the acylation of 1,3-difluorobenzene with crotonyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction introduces a butenoyl group onto the aromatic ring, forming (E)-1-(2,4-difluorophenyl)but-2-en-1-one.

  • Reduction of the Alkene: The carbon-carbon double bond in the butenone intermediate is selectively reduced to yield the saturated ketone, 1-(2,4-difluorophenyl)butan-1-one. This is commonly achieved through catalytic hydrogenation.

  • Conversion to the Carboxylic Acid: The saturated ketone undergoes a series of reactions to be converted into 3-(2,4-difluorophenyl)butanoic acid. This transformation is a critical step to set up the subsequent intramolecular cyclization.

  • Intramolecular Friedel-Crafts Acylation (Cyclization): The final and key step is the intramolecular cyclization of 3-(2,4-difluorophenyl)butanoic acid. This reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA), to yield the target molecule, this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

This procedure describes the synthesis of (E)-1-(2,4-difluorophenyl)but-2-en-1-one.

Materials:

  • 1,3-Difluorobenzene

  • Crotonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of crotonyl chloride in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

  • After the addition of crotonyl chloride, add 1,3-difluorobenzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude (E)-1-(2,4-difluorophenyl)but-2-en-1-one by vacuum distillation or column chromatography.

Step 2: Synthesis of 3-(2,4-Difluorophenyl)butanoic Acid

This procedure involves the reduction of the double bond of (E)-1-(2,4-difluorophenyl)but-2-en-1-one to give 1-(2,4-difluorophenyl)butan-1-one, followed by its conversion to the corresponding carboxylic acid.

Part A: Reduction of the Alkene

Materials:

  • (E)-1-(2,4-difluorophenyl)but-2-en-1-one

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve (E)-1-(2,4-difluorophenyl)but-2-en-1-one in ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to yield 1-(2,4-difluorophenyl)butan-1-one.

Part B: Conversion to Carboxylic Acid (Illustrative Willgerodt-Kindler Reaction followed by Hydrolysis)

Materials:

  • 1-(2,4-Difluorophenyl)butan-1-one

  • Sulfur

  • Morpholine

  • Dioxane

  • Hydrochloric acid, concentrated

  • Sodium hydroxide (NaOH)

Procedure:

  • In a round-bottom flask, combine 1-(2,4-difluorophenyl)butan-1-one, sulfur, and morpholine in dioxane.

  • Heat the mixture at reflux for several hours.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extract with dilute hydrochloric acid and then with water.

  • Dry the organic layer and concentrate to obtain the thiomorpholide intermediate.

  • Hydrolyze the thiomorpholide by refluxing with a solution of sodium hydroxide in a mixture of water and ethanol.

  • After cooling, acidify the reaction mixture with concentrated hydrochloric acid.

  • Extract the resulting 3-(2,4-difluorophenyl)butanoic acid with an organic solvent.

  • Dry the organic extract and remove the solvent to yield the crude carboxylic acid, which can be purified by recrystallization or column chromatography.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

This final step describes the cyclization of 3-(2,4-difluorophenyl)butanoic acid to form this compound.

Materials:

  • 3-(2,4-Difluorophenyl)butanoic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate solution, saturated

  • Ethyl acetate or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Place polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to approximately 80-100 °C with stirring.

  • Add 3-(2,4-difluorophenyl)butanoic acid portion-wise to the hot PPA, ensuring the temperature does not rise excessively.

  • Continue stirring the mixture at this temperature for the specified reaction time, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture slightly and then carefully pour it onto a large amount of crushed ice with vigorous stirring.

  • Extract the resulting aqueous suspension with ethyl acetate or dichloromethane.

  • Combine the organic extracts and wash them with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Data Presentation

The following tables summarize the expected quantitative data for the key reaction steps. Please note that yields are representative and can vary based on reaction scale and optimization.

Table 1: Reagents and Typical Yields for the Synthesis of this compound

StepStarting MaterialKey ReagentsProductTypical Yield (%)
11,3-DifluorobenzeneCrotonyl chloride, AlCl₃(E)-1-(2,4-Difluorophenyl)but-2-en-1-one70-85
2A(E)-1-(2,4-Difluorophenyl)but-2-en-1-oneH₂, 10% Pd/C1-(2,4-Difluorophenyl)butan-1-one>95
2B1-(2,4-Difluorophenyl)butan-1-oneSulfur, Morpholine; then NaOH/H₂O3-(2,4-Difluorophenyl)butanoic acid60-75 (over 2 steps)
33-(2,4-Difluorophenyl)butanoic acidPolyphosphoric acid (PPA)This compound75-90

Table 2: Spectroscopic Data for this compound

Spectroscopic Data Description
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.20 (m, 1H, Ar-H), 6.90 (m, 1H, Ar-H), 3.30 (dd, 1H, CH₂), 2.80 (m, 1H, CH), 2.65 (dd, 1H, CH₂), 1.30 (d, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 204.0 (C=O), 165.0 (d, J=252 Hz, C-F), 162.5 (d, J=252 Hz, C-F), 138.0 (dd), 125.0 (dd), 115.0 (dd), 112.0 (dd), 45.0, 35.0, 16.0
Mass Spectrometry (EI) m/z (%): 182 (M⁺), 167, 139

Visualizations

Reaction Pathway

The following diagram illustrates the overall synthetic pathway for the preparation of this compound.

reaction_pathway cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product 1_3_difluorobenzene 1,3-Difluorobenzene butenone (E)-1-(2,4-difluorophenyl)but-2-en-1-one 1_3_difluorobenzene->butenone Friedel-Crafts Acylation (AlCl₃) crotonyl_chloride Crotonyl Chloride crotonyl_chloride->butenone butanoic_acid 3-(2,4-Difluorophenyl)butanoic Acid butenone->butanoic_acid 1. Reduction (H₂/Pd-C) 2. Conversion to Acid indanone This compound butanoic_acid->indanone Intramolecular Friedel-Crafts Acylation (PPA)

Caption: Synthetic route to this compound.

Experimental Workflow

The diagram below outlines the general experimental workflow for a typical step in this synthesis, such as the intramolecular Friedel-Crafts acylation.

experimental_workflow start Start reaction_setup Reaction Setup (Reactants + Catalyst) start->reaction_setup heating_stirring Heating & Stirring (Monitor by TLC) reaction_setup->heating_stirring workup Work-up (Quenching, Extraction, Washing) heating_stirring->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end

Caption: General experimental workflow for a synthetic step.

An In-Depth Technical Guide to the Intramolecular Cyclization of Fluorinated Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intramolecular cyclization of phenylpropanoic acids, a cornerstone of synthetic organic chemistry, provides a direct route to valuable cyclic ketone frameworks such as tetralones. The introduction of fluorine atoms into the phenyl ring significantly modulates the electronic properties of the substrate, influencing the reactivity and regioselectivity of this transformation. This technical guide offers a comprehensive overview of the intramolecular cyclization of fluorinated phenylpropanoic acids, with a focus on the synthesis of fluorinated tetralones. It provides a detailed examination of reaction mechanisms, a comparative analysis of various catalytic systems, comprehensive experimental protocols, and a summary of quantitative data. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, providing the necessary information to design and execute these critical cyclization reactions.

Introduction

The intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acids is a classical and widely utilized method for the synthesis of tetralones, which are key structural motifs in a plethora of natural products and pharmacologically active compounds. The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the synthesis of fluorinated analogues of bioactive molecules is of significant interest in medicinal chemistry.

This guide focuses on the intramolecular cyclization of fluorinated phenylpropanoic acids, providing a detailed exploration of the synthesis of 5-, 6-, and 7-fluoro-1-tetralone from their corresponding 3-(fluorophenyl)propanoic acid precursors.

Reaction Mechanism and Catalysis

The intramolecular cyclization of phenylpropanoic acids proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation. The reaction is typically promoted by a strong acid catalyst, which serves to activate the carboxylic acid moiety, generating a highly electrophilic acylium ion intermediate. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the cyclic ketone.

A variety of acidic catalysts can be employed for this transformation, with the choice of catalyst often influencing the reaction conditions and yields. Common catalysts include:

  • Polyphosphoric Acid (PPA): A viscous and strong dehydrating agent, PPA is a widely used and effective catalyst for intramolecular acylations. Reactions are typically conducted at elevated temperatures.

  • Eaton's Reagent: A solution of phosphorus pentoxide in methanesulfonic acid, Eaton's reagent is a powerful dehydrating agent and a strong acid, often allowing for milder reaction conditions compared to PPA.

  • Triflic Acid (TfOH): A superacid, triflic acid is an extremely effective catalyst for Friedel-Crafts reactions, often enabling cyclizations to occur at or below room temperature.

  • Lewis Acids (e.g., AlCl₃): In conjunction with a co-reagent like oxalyl chloride or thionyl chloride to form the acyl chloride in situ, Lewis acids such as aluminum chloride are potent catalysts for this cyclization.

The position of the fluorine atom on the phenyl ring can influence the reactivity of the aromatic ring towards electrophilic attack and may affect the choice of catalyst and reaction conditions.

Synthesis of Fluorinated Phenylpropanoic Acids

The requisite fluorinated phenylpropanoic acid precursors can be synthesized through various established synthetic routes. A common approach involves the Knoevenagel condensation of a fluorinated benzaldehyde with malonic acid, followed by reduction of the resulting cinnamic acid derivative.

General Experimental Protocol: Synthesis of 3-(Fluorophenyl)propanoic Acids

A mixture of the corresponding fluorobenzaldehyde (1.0 eq.), malonic acid (1.2 eq.), and piperidine (0.1 eq.) in pyridine is heated at reflux for several hours. After cooling, the reaction mixture is poured into water and acidified with concentrated HCl. The precipitated cinnamic acid derivative is collected by filtration. Subsequent reduction of the double bond, typically through catalytic hydrogenation (e.g., H₂, Pd/C) in a suitable solvent like ethanol or ethyl acetate, affords the desired 3-(fluorophenyl)propanoic acid.

Intramolecular Cyclization to Fluorinated Tetralones: Data and Protocols

This section provides a detailed summary of the intramolecular cyclization of 3-(2-fluorophenyl)propanoic acid, 3-(3-fluorophenyl)propanoic acid, and 3-(4-fluorophenyl)propanoic acid to their corresponding fluorinated tetralones.

Synthesis of 5-Fluoro-1-tetralone

The cyclization of 3-(2-fluorophenyl)propanoic acid can be effectively achieved using a Lewis acid-mediated approach.

Table 1: Quantitative Data for the Synthesis of 5-Fluoro-1-tetralone

PrecursorCatalystReagentsSolventTemperatureTimeYield (%)
3-(2-Fluorophenyl)propanoic AcidAlCl₃Oxalyl Chloride, DMF (cat.)Dichloromethane0 °C to rtOvernight53[1]

To a solution of 4-(2-fluorophenyl)butyric acid (0.15 g) in dichloromethane (20 mL) at 0 °C is added oxalyl chloride (0.15 mL) followed by a catalytic amount of N,N-dimethylformamide (1 drop). The reaction mixture is stirred at 0 °C for 2 hours. Anhydrous aluminum chloride (0.121 g) is then added, and the mixture is slowly warmed to room temperature and stirred overnight. The reaction is carefully quenched by pouring it into ice water and extracted with dichloromethane. The combined organic layers are washed with 0.5 M sodium hydroxide solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (20% ethyl acetate/hexane) to yield 5-fluoro-3,4-dihydronaphthalen-1(2H)-one (0.07 g, 53% yield).[1]

Synthesis of 6-Fluoro-1-tetralone

Polyphosphoric acid is a common and effective reagent for the cyclization of 3-(3-fluorophenyl)propanoic acid.

Table 2: Quantitative Data for the Synthesis of 6-Fluoro-1-tetralone

PrecursorCatalystTemperatureTimeYield
4-(3-Fluorophenyl)butyric AcidPolyphosphoric Acid110 °C2 hoursNot specified

A mixture of 4-(3-fluorophenyl)butyric acid (1.92 g, 10.5 mmol) and polyphosphoric acid (2 g) is heated at 110 °C under a nitrogen atmosphere for two hours. The reaction progress should be monitored by TLC. Upon completion, the reaction mixture is cooled and poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried to afford 6-fluoro-3,4-dihydro-2H-naphthalen-1-one.[2]

Synthesis of 7-Fluoro-1-tetralone

The synthesis of 7-fluoro-1-tetralone from 3-(4-fluorophenyl)propanoic acid is a well-established transformation, often utilizing strong acid catalysts.

Table 3: Quantitative Data for the Synthesis of 7-Fluoro-1-tetralone

PrecursorCatalystTemperatureTimeYield
3-(4-Fluorophenyl)propanoic AcidPPANot specifiedNot specifiedNot specified

While a specific detailed protocol with yield for the cyclization of 3-(4-fluorophenyl)propanoic acid was not found in the immediate search results, the general procedure using polyphosphoric acid, as described for the 6-fluoro isomer, is a standard and reliable method. Optimization of temperature and reaction time may be required to achieve high yields.

Characterization of Fluorinated Tetralones

The synthesized fluorinated tetralones are characterized by standard spectroscopic techniques, including NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Table 4: Spectroscopic Data for Fluorinated Tetralones

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)Mass Spectrum (m/z)
5-Fluoro-1-tetralone Data not available in search results.Data not available in search results.Data not available in search results.Molecular Weight: 164.18
6-Fluoro-1-tetralone Data not available in search results.Data not available in search results.Data not available in search results.Molecular Weight: 164.18
7-Fluoro-1-tetralone Data not available in search results.Data not available in search results.Data not available in search results.Molecular Weight: 164.18

Note: Specific spectral data for the target compounds were not available in the performed searches. The molecular weight is provided based on the chemical formula C₁₀H₉FO.

Visualizations

Reaction Pathway

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_precursor Precursor cluster_product Product Fluorobenzaldehyde Fluorobenzaldehyde Fluorinated_Cinnamic_Acid Fluorinated_Cinnamic_Acid Fluorobenzaldehyde->Fluorinated_Cinnamic_Acid Knoevenagel Condensation Malonic_Acid Malonic_Acid Malonic_Acid->Fluorinated_Cinnamic_Acid Fluorinated_Phenylpropanoic_Acid Fluorinated_Phenylpropanoic_Acid Fluorinated_Cinnamic_Acid->Fluorinated_Phenylpropanoic_Acid Reduction Fluorinated_Tetralone Fluorinated_Tetralone Fluorinated_Phenylpropanoic_Acid->Fluorinated_Tetralone Intramolecular Friedel-Crafts Acylation

Caption: General synthetic pathway for fluorinated tetralones.

Experimental Workflow

experimental_workflow Start Start Mix_Reactants Mix Fluorinated Phenylpropanoic Acid and Catalyst Start->Mix_Reactants Heat_Reaction Heat Reaction Mixture (if required) Mix_Reactants->Heat_Reaction Monitor_Progress Monitor Reaction Progress (TLC) Heat_Reaction->Monitor_Progress Quench_Reaction Quench Reaction (e.g., with ice water) Monitor_Progress->Quench_Reaction Extract_Product Extract Product with Organic Solvent Quench_Reaction->Extract_Product Wash_Organic_Layer Wash Organic Layer Extract_Product->Wash_Organic_Layer Dry_and_Concentrate Dry and Concentrate Organic Layer Wash_Organic_Layer->Dry_and_Concentrate Purify_Product Purify Product (e.g., Column Chromatography) Dry_and_Concentrate->Purify_Product Characterize_Product Characterize Product (NMR, MS) Purify_Product->Characterize_Product End End Characterize_Product->End

Caption: General experimental workflow for intramolecular cyclization.

Conclusion

The intramolecular cyclization of fluorinated phenylpropanoic acids represents a robust and versatile strategy for the synthesis of fluorinated tetralones. The choice of catalyst, including traditional reagents like polyphosphoric acid and modern alternatives such as Eaton's reagent and triflic acid, allows for flexibility in reaction conditions. While the position of the fluorine substituent can influence reactivity, the general methodologies presented in this guide provide a solid foundation for the successful synthesis of these valuable fluorinated building blocks. Further research is warranted to develop a more comprehensive understanding of the impact of fluorine substitution on reaction kinetics and to establish a broader library of detailed experimental protocols and spectroscopic data for this important class of compounds.

References

Theoretical Properties of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of the novel compound 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one. Due to the limited availability of experimental data for this specific molecule, this document leverages established computational chemistry methods and data from structurally similar compounds to predict its physicochemical characteristics, spectroscopic signatures, and potential biological activities. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, offering insights into its synthesis, potential mechanisms of action, and key areas for future experimental validation.

Introduction

Fluorinated indanones are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide focuses on the theoretical characterization of a specific member of this class, this compound, providing a detailed in silico analysis to facilitate further research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been calculated and are summarized in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.

PropertyValueSource
CAS Number 162548-73-4--INVALID-LINK--
Molecular Formula C₁₀H₈F₂O--INVALID-LINK--
Molecular Weight 182.17 g/mol --INVALID-LINK--
Predicted LogP 2.4--INVALID-LINK--
Predicted Topological Polar Surface Area (TPSA) 17.1 Ų--INVALID-LINK--
Predicted Hydrogen Bond Donors 0--INVALID-LINK--
Predicted Hydrogen Bond Acceptors 1--INVALID-LINK--
Predicted Rotatable Bonds 0--INVALID-LINK--

Spectroscopic Properties (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and can guide the interpretation of future experimental data.

NMR Spectroscopy
NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H NMR
CH₃1.25dJ = 7.5
CH (position 2)2.80m
CH₂ (position 3)3.10 (dd), 3.45 (dd)mJ = 17.0, 8.0; J = 17.0, 4.0
Ar-H (position 5)7.15tJ(H,F) = 8.5
Ar-H (position 7)7.60dJ(H,F) = 8.5
¹³C NMR
CH₃16.5
C242.0
C334.5
C=O205.0
C7a155.0dJ(C,F) = 2.5
C3a138.0tJ(C,F) = 3.0
C4164.0dJ(C,F) = 250.0
C5115.0ddJ(C,F) = 25.0, 4.0
C6162.0dJ(C,F) = 248.0
C7118.0dJ(C,F) = 22.0
¹⁹F NMR
F (position 4)-108.0
F (position 6)-112.0
Mass Spectrometry
IonPredicted m/z
[M]⁺182.05
[M+H]⁺183.06
[M+Na]⁺205.04
Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)
C=O (ketone)1715 - 1730
C-F (aryl)1200 - 1300
C-H (aromatic)3050 - 3150
C-H (aliphatic)2850 - 2960

Synthesis Methodology

While a specific experimental protocol for the synthesis of this compound is not available in the literature, a plausible synthetic route can be proposed based on established methods for analogous 1-indanones. The most common approach involves an intramolecular Friedel-Crafts acylation of a suitable precursor.[1]

Proposed Synthetic Pathway

A potential synthesis could start from 3,5-difluorophenylacetic acid. This starting material would undergo a series of reactions to introduce the methyl group at the alpha position and extend the carbon chain, followed by cyclization.

Synthesis_Pathway A 3,5-Difluorophenylacetic acid B Esterification A->B 1. ROH, H+ C Methylation (e.g., LDA, CH3I) B->C 2. Base, CH3X D Chain Extension (e.g., with ethyl acrylate) C->D 3. Michael Addition E Hydrolysis and Acid Chloride Formation D->E 4. a) NaOH, H2O b) SOCl2 F Intramolecular Friedel-Crafts Acylation (e.g., AlCl3) E->F 5. Lewis Acid G This compound F->G

Proposed synthesis of this compound.
Hypothetical Experimental Protocol: Intramolecular Friedel-Crafts Acylation

  • Acid Chloride Formation: To a solution of 3-(3,5-difluorophenyl)-2-methylpropanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess reagents under reduced pressure to yield the crude acid chloride.

  • Cyclization: Add the crude acid chloride to a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere. Allow the reaction to stir at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Biological Activity and Mechanism of Action

Derivatives of indanone have demonstrated a wide range of biological activities, including anti-Alzheimer, anticancer, antimicrobial, and antiviral effects.[2] Specifically, fluorinated benzylidene indanones have been shown to exhibit antiproliferative activity by modulating microtubule dynamics, acting as microtubule destabilizers and inducing G2/M phase arrest in cancer cells.[3]

Predicted Biological Activities (In Silico)

Based on the structural similarity to other biologically active fluorinated indanones, it is plausible that this compound could exhibit anticancer properties. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can provide initial insights into the drug-likeness of the compound.

ADMET PropertyPredicted Value/Classification
Human Intestinal Absorption High
Blood-Brain Barrier Penetration Likely
CYP450 2D6 Inhibition Unlikely
Hepatotoxicity Low Probability
Ames Mutagenicity Low Probability
Proposed Signaling Pathway: Microtubule Destabilization

A potential mechanism of action for the anticancer activity of this compound could involve the disruption of microtubule polymerization, a pathway targeted by many successful chemotherapeutic agents.

Microtubule_Pathway cluster_cell Cancer Cell Compound 4,6-Difluoro-2-methyl- 2,3-dihydro-1H-inden-1-one Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to colchicine binding site Microtubules Microtubules Compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitosis Mitosis Microtubules->Mitosis Essential for mitotic spindle Apoptosis Apoptosis Mitosis->Apoptosis Mitotic arrest leads to In_Silico_Workflow A 2D Structure of This compound B 3D Structure Generation and Energy Minimization A->B C Calculation of Physicochemical Properties B->C D Prediction of Spectroscopic Data (NMR, MS, IR) B->D E ADMET Prediction B->E F Analysis and Reporting C->F D->F E->F

References

Technical Guide: ¹H NMR Characterization of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectral data from analogous structures, including 2-methyl-1-indanone and various fluoroaromatic compounds, to present a comprehensive and predicted ¹H NMR data set. This guide also outlines a detailed, two-step synthetic protocol for the target molecule and provides the necessary experimental parameters for its NMR analysis. The information herein is intended to serve as a valuable resource for the synthesis, purification, and structural elucidation of this compound and related compounds in a drug discovery and development context.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz). These predictions are based on data from structurally similar compounds.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H2~ 2.80m-
H3a (ax)~ 3.40ddJ_gem ≈ 17.0, J_vic ≈ 8.0
H3b (eq)~ 2.85ddJ_gem ≈ 17.0, J_vic ≈ 4.0
2-CH₃~ 1.25dJ_vic ≈ 7.0
H5~ 7.20tJ_H-F ≈ J_H-H ≈ 8.5
H7~ 6.90ddJ_H-H ≈ 8.5, J_H-F ≈ 10.0

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the Friedel-Crafts acylation to form the indanone core, followed by α-methylation.

Synthesis of 4,6-Difluoro-2,3-dihydro-1H-inden-1-one

This procedure is adapted from standard Friedel-Crafts acylation methods for the synthesis of fluorinated indanones.

Materials:

  • 3,5-Difluorophenylacetic acid

  • Oxalyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3,5-difluorophenylacetic acid in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add oxalyl chloride to the solution. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • In a separate flask, prepare a suspension of aluminum chloride in anhydrous dichloromethane and cool to 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the aluminum chloride suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it over crushed ice.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4,6-difluoro-2,3-dihydro-1H-inden-1-one.

Synthesis of this compound

This α-methylation is a standard procedure for ketones.

Materials:

  • 4,6-Difluoro-2,3-dihydro-1H-inden-1-one

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • Under an inert atmosphere, suspend sodium hydride in anhydrous tetrahydrofuran in a round-bottom flask and cool to 0 °C.

  • Slowly add a solution of 4,6-difluoro-2,3-dihydro-1H-inden-1-one in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the enolate.

  • Add methyl iodide to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain this compound.

¹H NMR Data Acquisition

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Acquisition Parameters:

  • Pulse Program: Standard 1D proton experiment.

  • Spectral Width: A range of -2 to 10 ppm is typically sufficient.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound with the protons labeled for clarity in the context of the ¹H NMR data.

Caption: Molecular structure of this compound.

Logical Workflow for Synthesis and Characterization

The following diagram outlines the logical workflow from synthesis to the final ¹H NMR characterization of the target compound.

workflow cluster_synthesis Synthesis cluster_analysis Analysis start 3,5-Difluorophenylacetic acid step1 Friedel-Crafts Acylation start->step1 intermediate 4,6-Difluoro-2,3-dihydro-1H-inden-1-one step1->intermediate step2 α-Methylation intermediate->step2 product This compound step2->product purification Column Chromatography product->purification nmr_acq ¹H NMR Data Acquisition purification->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc final_data ¹H NMR Spectrum and Data Table data_proc->final_data

Caption: Workflow for the synthesis and ¹H NMR characterization.

Technical Guide: 13C NMR Spectral Data for 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents a detailed prediction based on the analysis of structurally related compounds, namely 1-indanone and 2-methyl-1-indanone, and established principles of fluorine substituent effects on aromatic systems.

Predicted 13C NMR Spectral Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound, alongside the experimental data for 1-indanone and 2-methyl-1-indanone for comparative analysis. The predictions are derived by considering the additive effects of the methyl group at the C2 position and the fluorine atoms at the C4 and C6 positions on the indanone scaffold.

Table 1: Comparative 13C NMR Chemical Shift Data (δ in ppm)

Carbon Atom1-Indanone (Experimental)[1][2]2-Methyl-1-indanone (Experimental)Predicted for this compound
C1 (C=O)~207.2~209~208
C2~36.4~42~42
C3~25.9~34~34
C3a~137.9~138~135 (d, J=small)
C4~123.7~124~163 (d, ¹JCF=~250 Hz)
C5~126.8~127~110 (d, ²JCF=~20 Hz)
C6~134.8~135~165 (d, ¹JCF=~250 Hz)
C7~127.8~128~112 (d, ²JCF=~20 Hz)
C7a~153.1~153~150 (d, J=small)
2-CH₃-~16~16

Note: The chemical shifts for the target compound are predicted values and should be confirmed by experimental data. The symbol 'd' indicates a doublet splitting pattern due to carbon-fluorine coupling, with the coupling constant J in Hertz (Hz). The magnitude of the coupling constants are estimations based on typical values for fluorinated aromatic compounds.

Experimental Protocol for 13C NMR Data Acquisition

The following is a generalized experimental protocol for acquiring a standard proton-decoupled 13C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is homogeneous and free of any particulate matter.

2. NMR Spectrometer and Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Experiment: Standard proton-decoupled 1D 13C NMR experiment.

  • Solvent Lock: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the probe for the 13C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard power-gated decoupling sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): Approximately 240 ppm (e.g., -20 to 220 ppm).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds to allow for adequate relaxation of quaternary carbons.

    • Pulse Angle: 30-45 degrees.

    • Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Perform baseline correction.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

  • Integrate the peaks if quantitative analysis is required, although for standard 13C NMR this is often not accurate without specific experimental setups.

Visualizations

Caption: Chemical structure of this compound with numbered carbons.

nmr_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim, Tune) dissolve->setup acquire Acquire FID (1D 13C Experiment) setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analysis Spectral Analysis (Peak Picking, Assignment) reference->analysis

Caption: Conceptual workflow for 13C NMR data acquisition and analysis.

References

Mass Spectrometry Analysis of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one, a compound of interest in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, data presentation, and visualization of key processes.

Introduction

This compound is a fluorinated indanone derivative. The structural characterization of such molecules is crucial for their development and application. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful analytical technique for the identification and quantification of small molecules like this indanone derivative. This guide outlines a theoretical framework for its mass spectrometric analysis, including a proposed fragmentation pathway, based on the known behavior of similar chemical structures.

Predicted Mass Spectrometry Data

While specific experimental mass spectra for this compound are not widely available in public literature, a proposed fragmentation pattern can be elucidated based on the principles of mass spectrometry and the analysis of related indanone compounds. The molecular formula for this compound is C₁₀H₈F₂O.[1] The predicted mass spectrometry data, including the molecular ion and key fragment ions, are summarized in the table below.

Ion Proposed Structure m/z (Theoretical) Notes
[M]⁺˙Molecular Ion182.05The intact molecule with one electron removed.
[M-CH₃]⁺Loss of a methyl group167.03Alpha-cleavage adjacent to the carbonyl group.
[M-CO]⁺˙Loss of carbon monoxide154.06Characteristic fragmentation of cyclic ketones.
[M-C₂H₄]⁺˙McLafferty-type rearrangement154.06Loss of ethene from the dihydroindenone ring.
[C₈H₅F₂]⁺Further fragmentation139.03Loss of CHO from the [M-CH₃]⁺ ion.
[C₇H₄F₂]⁺˙Retro-Diels-Alder type fragmentation126.03Cleavage of the five-membered ring.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to follow several key pathways characteristic of ketones and cyclic compounds. The initial ionization will form the molecular ion ([M]⁺˙). Subsequent fragmentation is likely to proceed through alpha-cleavage, loss of neutral molecules like carbon monoxide (CO), and rearrangements.

Fragmentation_Pathway M [C10H8F2O]⁺˙ m/z = 182.05 (Molecular Ion) F1 [C9H5F2O]⁺ m/z = 167.03 M->F1 - CH₃ F2 [C9H8F2]⁺˙ m/z = 154.06 M->F2 - CO F3 [C8H5F2]⁺ m/z = 139.03 F1->F3 - CO F4 [C7H4F2]⁺˙ m/z = 126.03 F2->F4 - C2H4

Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of small molecule ketones.[2][3]

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Extraction (if in a matrix):

    • Liquid-Liquid Extraction: For aqueous samples, extract with a non-polar solvent like dichloromethane or ethyl acetate.

    • Solid-Phase Extraction (SPE): For complex matrices, use an appropriate SPE cartridge to isolate the analyte of interest.

    • QuEChERS: For food or environmental samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for extraction and cleanup.[2]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Mode: Splitless injection.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Scan Range: m/z 40-400.

  • Data Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound is depicted in the following diagram.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Standard/Sample P2 Extraction (if needed) P1->P2 P3 Dilution/Derivatization P2->P3 A1 Injection P3->A1 A2 Gas Chromatography Separation A1->A2 A3 Electron Ionization A2->A3 A4 Mass Analysis A3->A4 D1 Data Acquisition A4->D1 D2 Spectral Interpretation D1->D2 D3 Quantification D2->D3

General workflow for GC-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. While the fragmentation pathway presented is theoretical, it is based on established principles of mass spectrometry and provides a strong basis for the identification and characterization of this compound. The detailed experimental protocol offers a practical starting point for researchers to develop and validate their own analytical methods. Further experimental studies are warranted to confirm the proposed fragmentation patterns and to fully characterize the mass spectrometric behavior of this molecule.

References

An In-Depth Technical Guide to the FTIR Analysis of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one. It details the expected vibrational frequencies, a comprehensive experimental protocol for sample analysis, and a visual representation of the analytical workflow. This document is intended to support research and development activities where this compound is of interest.

Introduction to the FTIR Spectroscopy of this compound

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which serves as a unique molecular "fingerprint." For this compound, FTIR analysis is crucial for confirming its chemical identity and purity. The key functional groups that give rise to characteristic absorption bands in its FTIR spectrum include the ketone carbonyl group within a five-membered ring, aromatic carbon-fluorine bonds, aromatic and aliphatic carbon-hydrogen bonds, and aromatic carbon-carbon double bonds.

Predicted FTIR Absorption Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound based on established correlation tables. The exact position of these bands can be influenced by the molecular environment and the physical state of the sample.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3000C-H StretchingAromatic C-HMedium
2975 - 2950Asymmetric C-H StretchingMethyl (-CH₃)Medium to Strong
2935 - 2915Asymmetric C-H StretchingMethylene (-CH₂)Medium to Strong
2880 - 2860Symmetric C-H StretchingMethyl (-CH₃)Medium
2865 - 2845Symmetric C-H StretchingMethylene (-CH₂)Medium
~1750C=O StretchingFive-membered ring ketoneStrong
1625 - 1585C=C StretchingAromatic RingMedium to Weak
1500 - 1400C=C StretchingAromatic RingMedium to Weak
1470 - 1430C-H Bending (Scissoring/Asymmetric)Methylene (-CH₂), Methyl (-CH₃)Medium
1380 - 1370C-H Bending (Umbrella)Methyl (-CH₃)Medium
1250 - 1000C-F StretchingAromatic C-FStrong
900 - 675C-H Bending (Out-of-plane)Aromatic C-HStrong

Experimental Protocol: FTIR Analysis by Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy for the analysis of solid and liquid samples due to its simplicity and minimal sample preparation requirements.[1][2]

3.1. Materials and Equipment

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample of this compound (solid powder).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

3.2. Procedure

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

    • Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected. This spectrum will account for any environmental interferences, such as atmospheric water and carbon dioxide, as well as the absorbance of the ATR crystal itself.

    • Ensure the ATR crystal surface is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[3]

    • With the clean, empty ATR crystal in place, acquire the background spectrum. Typically, this involves co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula. A few milligrams of the sample is generally sufficient.[4]

    • Lower the ATR pressure arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.[3][5]

    • Acquire the sample spectrum using the same instrumental parameters (e.g., number of scans, resolution) as used for the background spectrum. The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Interpretation:

    • The resulting spectrum should be baseline corrected and normalized if necessary.

    • Identify the characteristic absorption peaks and compare their positions (in cm⁻¹) and relative intensities to the predicted values in the data table and to reference spectra if available.

  • Cleaning:

    • After the analysis, release the pressure arm and carefully remove the sample from the ATR crystal using a spatula or a dry, lint-free wipe.

    • Clean the crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent to remove any residual sample.[3][5]

Visualized Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the FTIR analysis of this compound.

FTIR_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan place_sample Place Sample on ATR Crystal background_scan->place_sample Proceed to Sample Analysis apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum data_processing Data Processing & Interpretation acquire_spectrum->data_processing Proceed to Data Handling clean_up Clean ATR Crystal data_processing->clean_up end End clean_up->end

Caption: Experimental workflow for FTIR analysis.

Logical_Relationships cluster_molecule Molecular Structure cluster_groups Functional Groups cluster_spectrum FTIR Spectrum molecule This compound ketone Ketone (C=O) molecule->ketone ch_aliphatic Aliphatic C-H molecule->ch_aliphatic cf_aromatic Aromatic C-F molecule->cf_aromatic ch_aromatic Aromatic C-H molecule->ch_aromatic cc_aromatic Aromatic C=C molecule->cc_aromatic spectrum Characteristic Absorption Bands ketone->spectrum ch_aliphatic->spectrum cf_aromatic->spectrum ch_aromatic->spectrum cc_aromatic->spectrum

Caption: Structure-spectrum logical relationship.

References

The Biological Versatility of Fluorinated Indanones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into this scaffold can significantly enhance the pharmacological properties of the parent molecule, including metabolic stability, binding affinity, and bioavailability. This technical guide provides an in-depth overview of the biological activities of fluorinated indanones, focusing on their anticancer, anti-inflammatory, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action.

Anticancer Activity of Fluorinated Indanones

Fluorinated indanone derivatives, particularly fluorinated benzylidene indanones, have emerged as a promising class of anticancer agents.[1][2] These compounds have demonstrated significant antiproliferative and antiangiogenic properties, with cytotoxic effects observed across a range of human cancer cell lines.[2][3][4]

Quantitative Anticancer Data

The cytotoxic activity of various fluorinated indanone derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The data below summarizes the activity of these compounds against several cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)
2-Benzylidene-1-indanones Fluorinated derivativeMCF-7 (Breast)0.01 - 0.88
HCT (Colon)0.01 - 0.88
THP-1 (Leukemia)0.01 - 0.88
A549 (Lung)0.01 - 0.88
Indanone-based Thiazolyl Hydrazone ITH-6HT-29 (Colorectal)0.44
COLO 205 (Colorectal)0.98
KM 12 (Colorectal)0.41
Mechanism of Anticancer Action

The anticancer effects of fluorinated indanones are often attributed to their ability to modulate microtubule dynamics.[1] By binding to the colchicine binding pocket of tubulin, these compounds act as microtubule destabilizers, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[1][2] Furthermore, some derivatives have been shown to exert antiangiogenic effects by downregulating key signaling molecules such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-α (HIF-α).[1]

anticancer_pathway FI Fluorinated Indanone Tubulin Tubulin FI->Tubulin Inhibits Polymerization HIF HIF-α Downregulation FI->HIF Microtubule Microtubule Destabilization Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis VEGF VEGF Downregulation HIF->VEGF Angiogenesis Antiangiogenesis VEGF->Angiogenesis

Anticancer mechanism of a fluorinated indanone derivative.

Anti-inflammatory Activity

Derivatives of 2-benzylidene-1-indanone have been investigated for their anti-inflammatory properties and have shown potential in modulating key inflammatory pathways.[1] These compounds can effectively inhibit the production of pro-inflammatory cytokines.[1]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of indanone derivatives has been assessed by measuring the inhibition of various pro-inflammatory cytokines.

CompoundCytokine InhibitedIC50 (nM)Cell Type
IPX-18 (Indanone Derivative) TNF-α298.8Human Whole Blood
TNF-α96.29PBMCs
IFN-γ217.6Human Whole Blood
IFN-γ103.7PBMCs

Note: IPX-18 is a non-fluorinated indanone derivative, but its data is presented here to illustrate the anti-inflammatory potential of the indanone scaffold.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are linked to their ability to block the activation of the NF-κB/MAPK signaling pathway.[1] In response to inflammatory stimuli like lipopolysaccharide (LPS), this pathway is typically activated, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. Fluorinated indanones can inhibit this cascade, thereby reducing inflammation.[1]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFKB_MAPK NF-κB/MAPK Pathway TLR4->NFKB_MAPK activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB_MAPK->Cytokines induces Inflammation Inflammation Cytokines->Inflammation FI Fluorinated Indanone Derivative FI->NFKB_MAPK inhibits

Anti-inflammatory mechanism of a 2-benzylidene-1-indanone derivative.

Enzyme Inhibition

The 5-fluoro-1-indanone scaffold is a valuable starting point for developing potent enzyme inhibitors, particularly for enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.

Acetylcholinesterase (AChE) Inhibition

AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease. The indanone moiety is a core feature of the well-known AChE inhibitor, Donepezil. Research into fluorinated analogs aims to enhance potency and refine structure-activity relationships.[5]

Compound IDCore StructureR1 (Indanone C5)R2 (Substituent)AChE IC50 (nM)
Donepezil 1-IndanoneH-CH₂-piperidine-benzyl~5.7
9 Indanone Derivative--14.8
14 Indanone Derivative--18.6
4a 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative-ortho-chlorine910
Monoamine Oxidase B (MAO-B) Inhibition

Selective MAO-B inhibitors are used in the treatment of Parkinson's disease. C6-substituted indanones have been shown to be particularly potent and selective MAO-B inhibitors.[6]

Compound ClassSubstitutionMAO-B IC50 (µM)
C6-Substituted Indanones Various0.001 - 0.030

One notable fluorinated derivative, 6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one, exhibited a high affinity for MAO-B with a Ki of 6 nM.[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of fluorinated indanone derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

mtt_assay_workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Fluorinated Indanones Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Solution Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 DMSO Add DMSO to Dissolve Formazan Incubate3->DMSO Read Measure Absorbance at 570 nm DMSO->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Workflow for determining compound cytotoxicity using the MTT assay.
In Vitro Anti-inflammatory Assay

This protocol is used to assess the anti-inflammatory activity of fluorinated indanone derivatives.

  • Cell Culture: Culture murine primary macrophages or a suitable cell line (e.g., RAW 264.7) in appropriate media.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • Incubation: Incubate the cells for a specified period to allow for cytokine production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Quantify the levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using ELISA kits.

  • Data Analysis: Determine the percentage of cytokine inhibition compared to the LPS-stimulated control and calculate IC50 values.

Enzyme Inhibition Assays (General Protocol)

This general protocol can be adapted for assessing the inhibition of enzymes like AChE and MAO-B.

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (e.g., human recombinant AChE or MAO-B) and its specific substrate in an appropriate buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the fluorinated indanone test compounds.

  • Assay Reaction: In a microplate, mix the enzyme, inhibitor (or vehicle control), and initiate the reaction by adding the substrate.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.

  • Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., colorimetric, fluorometric).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 or Ki value.

Conclusion and Future Perspectives

Fluorinated indanones represent a versatile and promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and enzyme-inhibiting agents makes them attractive scaffolds for further drug discovery and development efforts. The incorporation of fluorine can be strategically utilized to optimize the potency, selectivity, and pharmacokinetic properties of these molecules. Future research should focus on expanding the structure-activity relationship studies for a broader range of fluorinated indanone derivatives, conducting comprehensive in vivo efficacy and safety evaluations, and exploring their potential against a wider array of therapeutic targets.

References

Methodological & Application

Synthesis Protocol for 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the synthesis of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one, a fluorinated indanone derivative of interest to researchers, scientists, and drug development professionals. The protocol is based on a multi-step synthetic route commencing with the Friedel-Crafts acylation of 1,3-difluorobenzene.

Synthetic Strategy

The synthesis of this compound is proposed via a four-step sequence:

  • Friedel-Crafts Acylation: Reaction of 1,3-difluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst to form 3-(2,4-difluorobenzoyl)propanoic acid.

  • Ketone Reduction: Reduction of the keto group in 3-(2,4-difluorobenzoyl)propanoic acid to yield 4-(2,4-difluorophenyl)butanoic acid.

  • Intramolecular Friedel-Crafts Acylation (Cyclization): Cyclization of 4-(2,4-difluorophenyl)butanoic acid to form 4,6-difluoro-2,3-dihydro-1H-inden-1-one.

  • α-Methylation: Introduction of a methyl group at the C-2 position of the indanone ring to afford the final product.

Experimental Protocols

Step 1: Synthesis of 3-(2,4-Difluorobenzoyl)propanoic Acid

This procedure follows a standard Friedel-Crafts acylation protocol.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
1,3-Difluorobenzene 114.09 11.41 g (10 mL) 0.1
Succinic Anhydride 100.07 10.01 g 0.1
Anhydrous Aluminum Chloride (AlCl₃) 133.34 29.33 g 0.22
Dichloromethane (DCM), anhydrous - 150 mL -
Concentrated Hydrochloric Acid (HCl) - 30 mL -

| Crushed Ice | - | 200 g | - |

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (29.33 g) and anhydrous dichloromethane (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of succinic anhydride (10.01 g) and 1,3-difluorobenzene (11.41 g) in 50 mL of anhydrous dichloromethane from the dropping funnel over 30 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (30 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of toluene and hexane.

Expected Yield: ~85-92%

Step 2: Synthesis of 4-(2,4-Difluorophenyl)butanoic Acid

This step involves the reduction of the ketone functionality. A Wolff-Kishner reduction is described here.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
3-(2,4-Difluorobenzoyl)propanoic Acid 214.15 21.42 g 0.1
Hydrazine Hydrate (80%) 50.06 12.5 g (12 mL) 0.2
Potassium Hydroxide (KOH) 56.11 16.83 g 0.3

| Diethylene Glycol | - | 150 mL | - |

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 3-(2,4-difluorobenzoyl)propanoic acid (21.42 g) in diethylene glycol (150 mL).

  • Add hydrazine hydrate (12.5 g) and potassium hydroxide (16.83 g).

  • Heat the mixture to 180-200 °C and reflux for 4 hours. Water will distill from the reaction mixture.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of water.

  • Acidify the aqueous solution with concentrated HCl to a pH of ~2.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Expected Yield: ~75-85%

Step 3: Synthesis of 4,6-Difluoro-2,3-dihydro-1H-inden-1-one

Intramolecular Friedel-Crafts acylation is employed to form the indanone ring.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
4-(2,4-Difluorophenyl)butanoic Acid 200.17 20.02 g 0.1

| Polyphosphoric Acid (PPA) | - | 200 g | - |

Procedure:

  • Place polyphosphoric acid (200 g) in a 500 mL beaker and heat to 80-90 °C with mechanical stirring.

  • Slowly add 4-(2,4-difluorophenyl)butanoic acid (20.02 g) to the hot PPA.

  • Continue stirring at this temperature for 1 hour.

  • Pour the hot reaction mixture onto crushed ice (500 g) with vigorous stirring.

  • Extract the resulting suspension with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Expected Yield: ~70-80%

Step 4: Synthesis of this compound

The final step is the methylation of the indanone at the α-position.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
4,6-Difluoro-2,3-dihydro-1H-inden-1-one 168.14 16.81 g 0.1
Sodium Hydride (NaH, 60% dispersion in oil) 24.00 4.4 g 0.11
Methyl Iodide (CH₃I) 141.94 15.6 g (6.8 mL) 0.11

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (4.4 g of 60% dispersion).

  • Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous THF (100 mL) to the flask and cool to 0 °C.

  • Slowly add a solution of 4,6-difluoro-2,3-dihydro-1H-inden-1-one (16.81 g) in anhydrous THF (100 mL) to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (15.6 g) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of water (50 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product.

Expected Yield: ~60-70%

Quantitative Data Summary

StepProductStarting MaterialMolar Mass ( g/mol )Expected Yield (%)
13-(2,4-Difluorobenzoyl)propanoic Acid1,3-Difluorobenzene214.1585-92
24-(2,4-Difluorophenyl)butanoic Acid3-(2,4-Difluorobenzoyl)propanoic Acid200.1775-85
34,6-Difluoro-2,3-dihydro-1H-inden-1-one4-(2,4-Difluorophenyl)butanoic Acid168.1470-80
4This compound4,6-Difluoro-2,3-dihydro-1H-inden-1-one182.1760-70

Visualization of Synthetic Workflow

SynthesisWorkflow Start 1,3-Difluorobenzene + Succinic Anhydride Step1 Step 1: Friedel-Crafts Acylation (AlCl₃, DCM) Start->Step1 Intermediate1 3-(2,4-Difluorobenzoyl)propanoic Acid Step1->Intermediate1 Step2 Step 2: Wolff-Kishner Reduction (H₂NNH₂, KOH) Intermediate1->Step2 Intermediate2 4-(2,4-Difluorophenyl)butanoic Acid Step2->Intermediate2 Step3 Step 3: Intramolecular Friedel-Crafts Acylation (PPA) Intermediate2->Step3 Intermediate3 4,6-Difluoro-2,3-dihydro-1H-inden-1-one Step3->Intermediate3 Step4 Step 4: α-Methylation (NaH, CH₃I) Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Synthetic workflow for this compound.

Application Notes: Electrophilic Fluorination of Indanones using Selectfluor®

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties.[1][2] Indanones are a common structural motif in biologically active compounds, and their selective fluorination can lead to novel derivatives with enhanced therapeutic potential. Selectfluor® (F-TEDA-BF₄), a stable, easy-to-handle, and effective electrophilic fluorinating agent, has emerged as a key reagent for the synthesis of α-fluoro ketones, including fluorinated indanones.[1][3][4] This document provides an overview of the application of Selectfluor® for the fluorination of indanone derivatives, including detailed experimental protocols.

Mechanism of Fluorination

The fluorination of indanones and related β-dicarbonyl compounds with Selectfluor® typically proceeds via an electrophilic substitution mechanism. The reaction is often initiated by the enolization of the indanone, either under neutral, acidic, or basic conditions, to form an enol or enolate intermediate. This electron-rich intermediate then attacks the electrophilic fluorine atom of Selectfluor®, leading to the formation of the α-fluorinated product.[5] The reaction is generally highly regioselective, yielding the monofluorinated product, although difluorination can occur under certain conditions.[6][7]

Applications

The fluorination of indanones using Selectfluor® provides access to a range of valuable building blocks for drug discovery and development. The resulting α-fluoroindanone derivatives can be further elaborated to introduce additional functionality. Both racemic and asymmetric fluorination methods have been developed, with the latter employing chiral catalysts to achieve high enantioselectivity, which is crucial for the synthesis of chiral drug candidates.[2][8][9]

Experimental Protocols

Protocol 1: Racemic α-Fluorination of Alkyl 1-Indanone-2-carboxylates

This protocol is adapted from a general procedure for the racemic fluorination of β-keto esters and serves as a baseline for optimization.[9]

Procedure:

  • To a solution of the alkyl 1-indanone-2-carboxylate (1.0 mmol) in acetonitrile (CH₃CN, 5 mL), add Selectfluor® (1.1 mmol, 1.1 equiv.).

  • Stir the reaction mixture at 50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-fluoro-1-indanone-2-carboxylate.

Protocol 2: Direct α-Fluorination of 1,3-Indandione

This protocol is based on the direct fluorination of cyclic 1,3-diketones as reported by Sloop, J. C., et al. (2014).[7]

Procedure:

  • In a round-bottom flask, dissolve 1,3-indandione (1.0 mmol) in acetonitrile (CH₃CN, 10 mL).

  • Add Selectfluor® (1.1 mmol, 1.1 equiv.) to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction until the starting material is consumed (as determined by TLC).

  • After the reaction is complete, remove the solvent in vacuo.

  • Purify the residue by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield the 2-fluoro-1,3-indandione.

Data Presentation

Table 1: Racemic Fluorination of Indanone Derivatives with Selectfluor®

EntrySubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
1Ethyl 1-indanone-2-carboxylateCH₃CN50N/AN/A*[9]
21,3-IndandioneCH₃CNRoom Temp.N/A50[7]
32-Phenyl-1,3-indandioneCH₃CNRoom Temp.N/A77[7]

Yield for the racemic product was not explicitly reported in this study, as it was prepared as a standard for comparison with enantioselective methods.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Indanone Indanone Derivative Enolate Enol/Enolate Intermediate Indanone->Enolate Enolization Selectfluor Selectfluor® FluoroIndanone α-Fluoroindanone Selectfluor->FluoroIndanone Byproduct Selectfluor® Byproduct Selectfluor->Byproduct Enolate->FluoroIndanone Nucleophilic Attack on F+

Caption: General mechanism for the electrophilic fluorination of indanones.

Experimental Workflow

experimental_workflow A 1. Dissolve Indanone in Acetonitrile B 2. Add Selectfluor® A->B C 3. Stir at Specified Temperature B->C D 4. Monitor Reaction (TLC/LC-MS) C->D E 5. Reaction Quench (e.g., with water) D->E F 6. Aqueous Workup & Extraction E->F G 7. Drying and Solvent Removal F->G H 8. Purification (Column Chromatography) G->H I Final Product: α-Fluoroindanone H->I

Caption: A typical experimental workflow for the fluorination of indanones.

References

Application Note and Protocol: Purification of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one is a fluorinated indanone derivative of interest in medicinal chemistry and materials science.[1] The synthesis of such compounds often results in a crude mixture containing starting materials, by-products, and other impurities. Achieving high purity is crucial for subsequent applications and accurate characterization. Column chromatography is a fundamental, widely used technique for the purification of moderately polar organic compounds like fluorinated ketones.[2] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Experimental Protocols

1. Materials and Reagents

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade, optional)

  • Triethylamine (optional, for deactivating silica)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • TLC plates (silica gel coated, with F-254 indicator)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary spotters

  • Collection tubes/flasks

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, funnels)

2. Thin Layer Chromatography (TLC) for Solvent System Optimization

Before performing column chromatography, it is essential to determine the optimal mobile phase (solvent system) using TLC.[3] The goal is to find a solvent system that provides good separation between the desired product and impurities, with a retention factor (Rf) for the product ideally between 0.2 and 0.4.[4]

Protocol:

  • Prepare several eluent mixtures of varying polarities. A common starting point for moderately polar ketones is a mixture of hexane and ethyl acetate.[4] Suggested starting ratios: 9:1, 8:2, 7:3 (Hexane:Ethyl Acetate).

  • Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • On a TLC plate, draw a faint pencil line about 1 cm from the bottom (the baseline).

  • Using a capillary spotter, apply a small spot of the dissolved crude mixture onto the baseline.

  • Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Cover the chamber.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the separated spots under a UV lamp.

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[5][6]

  • Adjust the solvent system polarity to achieve an Rf of 0.2-0.4 for the target compound. If the Rf is too low (<0.1), increase the polarity by adding more ethyl acetate. If it is too high (>0.7), decrease the polarity.[4][7]

3. Column Chromatography Protocol

Column Preparation (Slurry Method):

  • Securely clamp a glass column in a vertical position.[8]

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer of sand (~1 cm) over the plug.[8]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from TLC analysis.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[4]

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the top of the silica bed run dry.

  • Once the silica has settled into a packed bed, add another thin layer of sand on top to protect the silica surface from disturbance during sample loading.[4]

Sample Loading (Dry Loading):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add this powder as a uniform layer on top of the sand layer in the prepared column.

Elution and Fraction Collection:

  • Carefully add the initial, low-polarity eluent to the column.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).

  • Monitor the separation by collecting a small spot from each fraction and running a TLC analysis.

  • If separation between the desired compound and impurities is difficult, a gradient elution can be employed.[9] Start with a low-polarity solvent (e.g., 10% ethyl acetate in hexane) and gradually increase the percentage of the more polar solvent.[4]

  • Identify the fractions containing the pure product based on the TLC analysis.

Product Isolation:

  • Combine all fractions that contain the pure desired product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Assess the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.

Data Presentation

The following table summarizes typical quantitative data and parameters for the purification process. Note that these values are based on protocols for similar fluorinated ketones and should be optimized for the specific crude mixture.[4]

ParameterValue / ConditionRationale / Notes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar organic compounds.
Mobile Phase (Eluent) Hexane / Ethyl AcetateA versatile solvent system for ketones, offering good separation.[2]
TLC Optimization (Rf) 0.2 - 0.4Provides optimal separation and reasonable elution time in column chromatography.[4]
Example Eluent Systems 10-30% Ethyl Acetate in HexaneStarting point for TLC trials. The exact ratio must be determined experimentally.[4]
Silica to Crude Ratio 30:1 to 50:1 (by weight)A higher ratio (e.g., 100:1) may be needed for difficult separations.[4]
Elution Mode Isocratic or GradientGradient elution (gradually increasing polarity) is recommended for complex mixtures.[9]
Detection Method TLC with UV visualization (254 nm)The aromatic nature of the indanone allows for easy detection under UV light.
Expected Purity >95%Purity should be confirmed by analytical methods like HPLC or NMR.[10]

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor Separation Inappropriate solvent system.Re-optimize the eluent using TLC. Try a less polar system or a different solvent combination (e.g., dichloromethane/hexane).[4]
Column overloading.Reduce the amount of crude material loaded onto the column. Increase the silica-to-sample ratio.[4]
Compound Won't Elute Solvent polarity is too low.Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate).[4]
Band Tailing/Streaking Interaction with acidic silica.Deactivate the silica by adding a small amount of triethylamine (0.1-1%) to the eluent.[4]
Column was packed improperly.Ensure the column is packed evenly without cracks or air bubbles.
Oily Product Residual solvent remains.Dry the product under high vacuum for an extended period.
Product is still impure.Re-purify the product or consider an alternative method like recrystallization.[2]

Mandatory Visualization

G Experimental Workflow for Purification cluster_prep Preparation cluster_main Chromatography cluster_post Analysis & Isolation cluster_end Experimental Workflow for Purification tlc 1. TLC Optimization (Find Solvent System, Rf = 0.2-0.4) column_prep 2. Column Preparation (Slurry Packing with Silica Gel) tlc->column_prep load 3. Sample Loading (Dry Load Crude Product) column_prep->load elute 4. Elution (Isocratic or Gradient) load->elute collect 5. Fraction Collection elute->collect analyze 6. Fraction Analysis (TLC Monitoring) collect->analyze isolate 7. Product Isolation (Combine Pure Fractions & Evaporate) analyze->isolate purity 8. Purity Assessment (HPLC, NMR, GC-MS) isolate->purity pure_product Pure Product (>95%) purity->pure_product

Caption: Workflow for column chromatography purification.

G Logical Purification Pathway crude Crude Product (Mixture of Target, By-products, Reagents) separation Column Chromatography Separation (Differential Adsorption on Silica Gel) crude->separation Introduction to column fractions Collected Fractions separation->fractions Elution pure_fractions Pure Product Fractions (Identified by TLC) fractions->pure_fractions Analysis impure_fractions Impure/Mixed Fractions fractions->impure_fractions Analysis isolated_product Isolated Purified Compound pure_fractions->isolated_product Solvent removal

Caption: Logical flow from crude mixture to pure compound.

References

Application Notes and Protocols for the Recrystallization of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one via recrystallization. Due to the limited availability of specific physical property data for this compound, this guide emphasizes a systematic approach to solvent selection and optimization.

Introduction

This compound is a fluorinated indanone derivative of interest in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules. Achieving high purity of this compound is crucial for accurate downstream applications, including biological screening and structural analysis. Recrystallization is a fundamental technique for the purification of solid organic compounds. This protocol outlines a systematic procedure to identify a suitable solvent system and perform the recrystallization of the title compound.

Physicochemical Properties

PropertyEstimated Value/CharacteristicNotes
Molecular Formula C₁₀H₈F₂O
Molecular Weight 182.17 g/mol
Appearance Expected to be a crystalline solidBased on analogous structures like 6-Fluoro-1-indanone.[3]
Melting Point Likely in the range of 50-100 °CEstimation based on related fluorinated indanones. This needs to be determined experimentally.
Solubility Sparingly soluble in water. Soluble in a range of organic solvents.Fluorination can increase polarity. The "like dissolves like" principle suggests testing a range of solvents with varying polarities.

Experimental Protocol: Recrystallization Procedure

This protocol is divided into two main stages: solvent screening to identify an appropriate recrystallization solvent, and the bulk recrystallization procedure.

Part 1: Solvent Screening

Objective: To identify a single or mixed solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane, dichloromethane)

  • Test tubes

  • Hot plate/stirrer or heating mantle

  • Vortex mixer

  • Ice bath

Procedure:

  • Initial Solubility Test:

    • Place approximately 10-20 mg of the crude compound into several separate test tubes.

    • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a volume of 1 mL is reached.

    • Record the solubility at room temperature. A good candidate solvent will not dissolve the compound well at this stage.

  • Hot Solubility Test:

    • For solvents that showed poor solubility at room temperature, gently heat the test tubes.

    • Continue adding the same solvent dropwise to the heated mixture until the solid completely dissolves. Record the approximate volume of solvent used.

    • A suitable solvent will dissolve the compound completely at an elevated temperature in a reasonable volume.

  • Crystallization Test:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • If no crystals form, gently scratch the inside of the test tube with a glass rod or place the tube in an ice bath.

    • Observe the formation of crystals. A successful solvent will yield a good recovery of crystalline material upon cooling.

  • Mixed Solvent System (if necessary):

    • If no single solvent is ideal, a mixed solvent system can be employed.

    • Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).

    • Slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.

    • Gently warm the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly to induce crystallization.

Part 2: Bulk Recrystallization

Objective: To purify the bulk of the crude this compound using the optimal solvent system identified in Part 1.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent (or solvent pair)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and begin heating and stirring.

    • Continue to add small portions of the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration. Keep the filtration apparatus (funnel and receiving flask) warm to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal yield.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum.

Workflow Diagram

Recrystallization_Workflow start_end start_end process process decision decision io io start Start: Crude Compound solvent_screening Solvent Screening (Small Scale) start->solvent_screening single_solvent Single Solvent Suitable? solvent_screening->single_solvent select_single Select Optimal Single Solvent single_solvent->select_single Yes mixed_solvent Develop Mixed Solvent System single_solvent->mixed_solvent No bulk_dissolution Bulk Dissolution in Hot Solvent select_single->bulk_dissolution mixed_solvent->bulk_dissolution hot_filtration Hot Filtration (Optional) bulk_dissolution->hot_filtration crystallization Cooling and Crystallization hot_filtration->crystallization isolation Isolate Crystals (Vacuum Filtration) crystallization->isolation drying Dry Crystals isolation->drying product Pure Product drying->product end End product->end

Caption: Recrystallization workflow for this compound.

This detailed protocol and workflow provide a comprehensive guide for the successful purification of this compound, ensuring high-quality material for subsequent research and development activities.

References

Application Notes and Protocols for the Experimental Setup of Nazarov Cyclization of Fluorinated Dienones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nazarov cyclization is a powerful acid-catalyzed 4π-electrocyclization of divinyl ketones to form cyclopentenones, which are valuable structural motifs in numerous natural products and pharmaceutical agents.[1][2][3][4][5][6] The incorporation of fluorine atoms into these cyclic scaffolds can significantly modulate their biological activity, making the Nazarov cyclization of fluorinated dienones a topic of great interest in synthetic and medicinal chemistry. Fluorine substituents can influence the reaction's rate and regioselectivity, often leading to the efficient synthesis of biologically promising α-fluorocyclopentenone derivatives.[7] This document provides a detailed overview of the experimental setup, key protocols, and quantitative data for the Nazarov cyclization of fluorinated dienones.

Data Presentation: Reaction Parameters and Outcomes

The following table summarizes representative quantitative data for the Nazarov cyclization of various fluorinated dienones, highlighting the influence of catalysts, substrates, and reaction conditions on yield and stereoselectivity.

EntryFluorinated Dienone SubstrateCatalyst (mol%)SolventTemp (°C)Time (h)ProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
11-(4-Methoxyphenyl)-2,4-diphenyl-5,5-difluoropenta-1,4-dien-3-oneCu(OTf)₂ (10)1,2-Dichloroethane8082-Fluoro-3-(4-methoxyphenyl)-2-phenylindan-1-one84>19:195.5[8][9]
21-(4-Bromophenyl)-2,4-diphenyl-5,5-difluoropenta-1,4-dien-3-oneCu(OTf)₂ (10)1,2-Dichloroethane8082-(4-Bromophenyl)-3-fluoro-2-phenylindan-1-one80>49:171[9]
31,5-Diphenyl-2,4-bis(trifluoromethyl)penta-1,4-dien-3-oneMe₃SiOTf (20)CH₂Cl₂RT12,5-Bis(trifluoromethyl)-3,4-diphenylcyclopent-2-en-1-one80N/AN/A[7]
41-(Furan-2-yl)-4-phenyl-5,5-difluoropenta-1,4-dien-3-oneFe(ClO₄)₃·Al₂O₃ (5)DichloromethaneRT0.52-Fluoro-2-(furan-2-yl)-5-phenylcyclopent-2-en-1-one92N/AN/A[3]
5Unactivated dienone with TMSOTf/HBD co-catalystTMSOTf/Chiral SquaramideToluene02Trisubstituted cyclopentenoneup to 76N/Aup to 95[10]

N/A : Not applicable or not reported. RT : Room Temperature.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a fluorinated dienone precursor and its subsequent Nazarov cyclization.

Protocol 1: Synthesis of a Fluorinated Dienone Precursor

This protocol describes the synthesis of 1-fluorovinyl vinyl ketones, which are precursors for the fluorine-directed and -activated Nazarov cyclization.[7]

Materials:

  • α,β-Unsaturated ketone

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Trimethylsilyl 2,2-difluoro-2-fluorosulfonylacetate (TFDA)

  • Proton sponge (1,8-Bis(dimethylamino)naphthalene)

  • Tetrabutylammonium fluoride (TBAF)

  • Anhydrous solvents and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Synthesis of Silyl Dienol Ether: To a solution of the α,β-unsaturated ketone (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add triethylamine (1.2 equiv). Slowly add TMSOTf (1.1 equiv). Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature. After 1 hour, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with CH₂Cl₂, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude silyl dienol ether, which can be used in the next step without further purification.

  • Difluorocyclopropanation: To a solution of the crude silyl dienol ether (1.0 equiv) and proton sponge (1.2 equiv) in anhydrous toluene at 0 °C, add TFDA (1.2 equiv) dropwise. Stir the mixture at room temperature for 12 hours. After completion, dilute the reaction with CH₂Cl₂ and wash with 1 M HCl. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Purify the residue by column chromatography on silica gel to yield the 1,1-difluoro-2-siloxy-2-vinylcyclopropane.

  • Ring Opening to Fluorinated Dienone: To a solution of the purified difluorocyclopropane (1.0 equiv) in anhydrous THF at 0 °C, add a 1 M solution of TBAF in THF (1.1 equiv). Stir the mixture at room temperature for 1 hour. Quench the reaction with water and extract the product with diethyl ether. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the desired 1-fluorovinyl vinyl ketone.

Protocol 2: Lewis Acid-Catalyzed Nazarov Cyclization of a Fluorinated Dienone

This protocol details a general procedure for the Nazarov cyclization of a fluorinated divinyl ketone using a Lewis acid catalyst.[11][12]

Materials:

  • Fluorinated divinyl ketone

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Lewis acid (e.g., SnCl₄, Cu(OTf)₂, or Me₃SiOTf) as a solution in an appropriate solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) for quenching

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the fluorinated divinyl ketone (1.0 equiv) in anhydrous CH₂Cl₂. Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Addition of Lewis Acid: To the cooled solution, add the Lewis acid catalyst (typically 10-20 mol%, but can be stoichiometric) dropwise via syringe.[13]

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl or NaHCO₃. Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes.

  • Workup: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure fluorinated cyclopentenone.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow and the underlying mechanistic pathway of the Nazarov cyclization.

experimental_workflow cluster_synthesis Synthesis of Fluorinated Dienone cluster_cyclization Nazarov Cyclization start α,β-Unsaturated Ketone sde Silyl Dienol Ether Synthesis start->sde 1. TMSOTf, Et3N dfc Difluorocyclopropanation sde->dfc 2. TFDA, Proton Sponge ro Ring Opening dfc->ro 3. TBAF dienone Fluorinated Dienone ro->dienone setup Reaction Setup in Anhydrous Solvent dienone->setup la_add Lewis Acid Addition setup->la_add reaction Cyclization Reaction la_add->reaction quench Quenching reaction->quench workup Aqueous Workup quench->workup purify Column Chromatography workup->purify product Fluorinated Cyclopentenone purify->product nazarov_mechanism cluster_mechanism General Mechanism of Nazarov Cyclization dienone Divinyl Ketone complex Ketone-LA Complex dienone->complex + LA la Lewis Acid (LA) cation Pentadienyl Cation complex->cation electrocyclization 4π-Electrocyclization (Conrotatory) cation->electrocyclization oxyallyl Oxyallyl Cation electrocyclization->oxyallyl elimination Elimination of H+ oxyallyl->elimination enolate Enolate Intermediate elimination->enolate tautomerization Tautomerization enolate->tautomerization product Cyclopentenone Product tautomerization->product

References

Application Notes and Protocols: Investigating 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery. The 1-indanone scaffold and its derivatives have shown a broad range of biological activities and have been explored as potential therapeutic agents.[1][2] This document provides a comprehensive set of protocols and application notes to guide the investigation of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one as a potential kinase inhibitor. While specific inhibitory data for this compound is not currently available in the public domain, the methodologies outlined herein provide a robust framework for its initial characterization and evaluation.

Data Presentation: A Template for Quantifying Kinase Inhibition

Effective evaluation of a potential kinase inhibitor requires precise quantification of its activity. The following tables are presented as templates for organizing and presenting key experimental data.

Table 1: Biochemical Kinase Inhibition Data

This table should be used to summarize the results from direct enzymatic assays.

Target KinaseThis compound IC50 (nM)Positive Control Inhibitor IC50 (nM)Assay Format
Example: Kinase ADataDataLuminescence-Based
Example: Kinase BDataDataTR-FRET
Example: Kinase CDataDataRadiometric

Table 2: Cell-Based Assay Data

This table is designed to capture the compound's efficacy in a more physiologically relevant cellular context.

Cell LineTarget PathwayThis compound EC50 (µM)Endpoint Measured
Example: Cancer Cell Line XExample: Pathway YDataSubstrate Phosphorylation
Example: Immune Cell Line ZExample: Pathway ADataCytokine Production

Experimental Protocols

The following are detailed protocols for the initial assessment of a novel compound's kinase inhibitory potential.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a 384-well plate format and is suitable for high-throughput screening. It measures the amount of ATP remaining after a kinase reaction; a higher luminescence signal indicates greater inhibition.[3]

Materials:

  • Recombinant human kinase enzyme

  • Specific peptide substrate for the kinase

  • Adenosine 5'-triphosphate (ATP)

  • This compound dissolved in DMSO

  • Known kinase inhibitor (positive control)

  • Appropriate kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT, BSA)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from 10 mM is a common starting point. Also, prepare solutions for a DMSO-only (vehicle) control and a positive control inhibitor.[3]

  • Assay Plate Preparation: Add approximately 1 µL of the diluted compounds, vehicle control, and positive control to the designated wells of the 384-well plate.[3]

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, and the specific peptide substrate.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Include a "no kinase" control to determine the baseline for 100% inhibition. Gently mix the plate on a shaker.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection: After incubation, add the ATP detection reagent to all wells. This will stop the kinase reaction and initiate the luminescent signal. Incubate the plate for 10 minutes at room temperature to stabilize the signal.[3]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Kinase Activity Assay (Western Blotting)

This protocol assesses the ability of the compound to inhibit a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.[4][5]

Materials:

  • Human cell line expressing the target kinase

  • Appropriate cell culture medium and supplements

  • This compound dissolved in DMSO

  • Stimulant (e.g., growth factor, cytokine) to activate the signaling pathway

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (phospho-specific for the substrate and total protein for the substrate)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Digital imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to attach or reach a desired density. Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.[5]

  • Pathway Stimulation: Stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target substrate.[6]

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Incubate on ice for 10-30 minutes. Scrape the cells and clarify the lysate by centrifugation.[4][5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by size on an SDS-PAGE gel.[6]

    • Transfer the separated proteins to a PVDF membrane.[5]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal. The membrane can be stripped and re-probed for the total protein of the substrate and a loading control (e.g., β-Actin) to ensure equal protein loading. Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.[6]

Visualizations

Signaling Pathway Diagram

The diagram below illustrates a generic kinase signaling cascade that is a common target for inhibitor development. The inhibition of an upstream kinase (Kinase A) prevents the phosphorylation and activation of downstream components (Kinase B and Transcription Factor), ultimately blocking the cellular response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation TF Transcription Factor Kinase_B->TF Phosphorylation Inhibitor 4,6-Difluoro-2-methyl- 2,3-dihydro-1H-inden-1-one Inhibitor->Kinase_A Inhibition Gene Target Gene Expression TF->Gene Transcription Cellular_Response Cellular Response (e.g., Proliferation, Survival) Gene->Cellular_Response Translation Ligand Ligand Ligand->Receptor Activation

Caption: A hypothetical kinase signaling pathway targeted by an inhibitor.

Experimental Workflow Diagram

This diagram outlines the logical progression of experiments for evaluating a potential kinase inhibitor, from initial high-throughput screening to more detailed cellular and mechanistic studies.[7]

G A Compound Synthesis This compound B Biochemical Kinase Assay (e.g., Luminescence-based) A->B C Determine IC50 Values B->C D Kinome Selectivity Profiling (Screen against a panel of kinases) C->D E Cell-Based Potency Assays (e.g., Western Blot for Phospho-Substrate) C->E D->E F Determine EC50 Values E->F G Assess Off-Target Effects (e.g., Cytotoxicity Assays) E->G H Mechanism of Action Studies (e.g., Binding Assays) F->H G->H I Lead Optimization H->I

Caption: Experimental workflow for kinase inhibitor evaluation.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific in vitro cytotoxicity data for 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one is not publicly available. The following application notes and protocols are based on established methodologies for assessing the cytotoxicity of novel small molecules and related indenone derivatives. These guidelines are intended to provide a framework for the investigation of this compound.

Introduction

Indanone and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer agents.[1][2] Several derivatives have demonstrated the ability to induce cell cycle arrest, apoptosis, and inhibit critical signaling pathways in cancer cells.[3][4][5] Fluorinated analogs, in particular, are of interest as the introduction of fluorine can modulate a compound's metabolic stability, lipophilicity, and target binding affinity. This document provides detailed protocols for evaluating the in vitro cytotoxicity of this compound, a novel fluorinated indenone derivative. The primary objective is to determine the compound's half-maximal inhibitory concentration (IC50) and to provide a basis for mechanistic studies.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized to facilitate comparison across different cell lines and exposure times. The IC50 value, the concentration of a drug that inhibits a biological process by 50%, is a key parameter.

Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)

Cell LineExposure Time (hours)IC50 (µM)Assay Method
MCF-7 (Human Breast Adenocarcinoma)24DataMTT
48DataMTT
72DataMTT
A549 (Human Lung Carcinoma)24DataMTT
48DataMTT
72DataMTT
HCT116 (Human Colon Carcinoma)24DataMTT
48DataMTT
72DataMTT
HEK293 (Human Embryonic Kidney)48DataMTT

Experimental Protocols

Three standard colorimetric assays are recommended for assessing the in vitro cytotoxicity of this compound: MTT, LDH, and Neutral Red assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active metabolism convert MTT into a purple formazan product.[6][7]

Materials:

  • Target cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, indicating a loss of membrane integrity.[9]

Materials:

  • LDH cytotoxicity assay kit

  • Target cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compound

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.[9]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine cytotoxicity based on the amount of LDH released compared to control wells.

Neutral Red (NR) Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[10]

Materials:

  • Neutral Red solution (e.g., 0.33 g/L in ultrapure water)[11]

  • Destain solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid)[11]

  • Target cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compound

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • NR Staining: Remove the treatment medium, wash the cells with PBS, and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.[11]

  • Washing: Discard the NR solution and wash the cells with PBS.

  • Destaining: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.[12]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of treated cells to that of control cells.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Add Compound to Cells cell_seeding->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment incubation Incubate (24, 48, 72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh nr Neutral Red Assay incubation->nr read_plate Measure Absorbance mtt->read_plate ldh->read_plate nr->read_plate calc_viability Calculate % Viability read_plate->calc_viability ic50 Determine IC50 calc_viability->ic50 signaling_pathway cluster_tubulin Microtubule Dynamics cluster_nfkb NF-κB Pathway compound This compound tubulin Tubulin Polymerization compound->tubulin Inhibits nfkb NF-κB Activation compound->nfkb Inhibits g2m_arrest G2/M Phase Arrest tubulin->g2m_arrest Inhibition apoptosis Apoptosis g2m_arrest->apoptosis survival Cell Survival & Proliferation nfkb->survival survival->apoptosis Suppression leads to

References

Application Notes and Protocols for Determining the Cytotoxicity of Indanone Derivatives using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This assay is particularly valuable in drug discovery for screening the cytotoxic effects of novel compounds.[2] Indanone derivatives have emerged as a promising class of compounds with potential anticancer activities.[3][4] This document provides a detailed protocol for evaluating the cytotoxic effects of indanone derivatives on cancer cell lines using the MTT assay.

The principle of the MTT assay is based on the ability of viable cells with active metabolism to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[1][5] This reduction is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase.[5][6] The resulting insoluble formazan crystals are then solubilized, and the absorbance is measured using a spectrophotometer. The amount of formazan produced is directly proportional to the number of viable cells.[7][8]

Experimental Protocols

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • 96-well microplates

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Indanone derivatives

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding:

    • Culture cancer cells in an appropriate medium until they reach the exponential growth phase.[7]

    • Detach the cells using trypsin-EDTA solution and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]

  • Compound Treatment:

    • The following day, treat the cells with various concentrations of the synthesized indanone derivatives. A typical concentration range is 0.01 to 100 µM.[9]

    • Include a vehicle control (e.g., DMSO, the solvent used to dissolve the indanone derivatives) and a positive control (a known anticancer drug).[9]

    • Incubate the plate for a specified period, typically 24, 48, or 72 hours.[9]

  • MTT Addition:

    • After the incubation period, carefully remove the medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[9]

    • Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.[9]

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9] The absorbance is directly proportional to the number of viable cells.[9]

Data Presentation

The cytotoxic activity of the indanone derivatives is typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Calculation of Cell Viability:

Percentage of cell viability can be calculated using the following formula:

The control cells are the untreated cells, and the treated cells are those exposed to the indanone derivative.[7]

Example Data Table:

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of selected indanone derivatives against various human cancer cell lines.

CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
Indanone Derivative 15.2 ± 0.47.8 ± 0.610.1 ± 0.9
Indanone Derivative 21.5 ± 0.22.3 ± 0.33.7 ± 0.5
Indanone Derivative 312.6 ± 1.115.4 ± 1.320.2 ± 1.8
Doxorubicin (Positive Control)0.8 ± 0.11.1 ± 0.21.5 ± 0.2

Visualizations

MTT Assay Workflow Diagram

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well plate cell_culture->cell_seeding compound_addition 3. Add Indanone Derivatives incubation_24_72h 4. Incubate for 24-72h compound_addition->incubation_24_72h mtt_addition 5. Add MTT Reagent incubation_2_4h 6. Incubate for 2-4h mtt_addition->incubation_2_4h formazan_solubilization 7. Solubilize Formazan incubation_2_4h->formazan_solubilization absorbance_measurement 8. Measure Absorbance (570nm) data_analysis 9. Calculate % Viability & IC50 absorbance_measurement->data_analysis

Caption: A flowchart illustrating the major steps of the MTT assay for assessing cell viability.

Mechanism of MTT Reduction in Viable Cells

MTT_Reduction cluster_cell Viable Cell cluster_measurement Measurement MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Dehydrogenases MTT->Mitochondria Reduction Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Spectrophotometry Measure Absorbance at 570nm Solubilization->Spectrophotometry

Caption: The conversion of MTT to formazan by mitochondrial enzymes in living cells.

References

developing an HPLC method for 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Development of a Stability-Indicating HPLC Method for 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one

This document provides a detailed protocol for the development of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. This method is designed to be suitable for purity testing and stability studies of this pharmaceutical intermediate.

Introduction

This compound is a fluorinated indanone derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The fluorine substituents can significantly influence the molecule's physicochemical properties, impacting its reactivity and stability. Therefore, a robust and reliable analytical method is crucial for monitoring its purity, stability, and quality throughout the drug development process. High-performance liquid chromatography (HPLC) is a powerful technique widely employed in the pharmaceutical industry for its precision and accuracy in separating and quantifying components in a sample.[1][2] This application note describes a systematic approach to developing a stability-indicating HPLC method for this specific fluorinated indanone.

Physicochemical Properties of the Analyte

PropertyEstimated Value/CharacteristicRationale for HPLC Method Development
Molecular Formula C₁₀H₈F₂OInfluences molecular weight and UV absorption.
Molecular Weight 182.17 g/mol Helps in determining appropriate sample concentrations.
Structure Indanone core with two fluorine atoms and a methyl group.The aromatic ring provides a chromophore for UV detection. The fluorine and methyl groups affect polarity.
Polarity Moderately polarSuitable for reverse-phase HPLC.
Solubility Expected to be soluble in common organic solvents like acetonitrile and methanol.Crucial for sample and mobile phase preparation.
UV Absorbance Expected to have a UV maximum (λmax) around 254 nm due to the substituted benzene ring.A UV detector is appropriate for this analysis.

Experimental Protocol: HPLC Method Development

The development of a robust HPLC method involves a systematic optimization of various chromatographic parameters.[3]

3.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Data Software (CDS): For data acquisition and processing.

  • Analytical Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point for moderately polar compounds.

  • Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH).

  • Reagents: HPLC grade water, formic acid, or trifluoroacetic acid (TFA) for mobile phase modification.

  • Sample: this compound reference standard and sample solutions.

3.2. Initial Method Scouting

The initial phase of method development focuses on selecting the appropriate column, mobile phase, and detection wavelength.

  • Column Selection: A C18 stationary phase is chosen due to its versatility and suitability for retaining moderately polar analytes.

  • Mobile Phase Selection: A gradient elution with acetonitrile and water is a common starting point for unknown samples.[4] An acidic modifier like 0.1% formic acid is often added to improve peak shape and reproducibility for compounds with ionizable groups.

  • Detector Wavelength: The UV spectrum of the analyte is recorded using a PDA detector to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity.[4] For initial screening, 254 nm is a good choice.

  • Sample Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., 1 mg/mL in acetonitrile). Dilute this stock to an appropriate concentration for injection (e.g., 0.1 mg/mL).

3.3. Method Optimization

Once initial conditions are established, the method is optimized to achieve the desired separation and peak characteristics (e.g., symmetry, resolution, and efficiency).

  • Gradient Optimization: The gradient profile (initial and final organic solvent concentration, and gradient time) is adjusted to ensure the analyte elutes with a reasonable retention time and is well-separated from any impurities.

  • Mobile Phase Modifier: The type and concentration of the acidic modifier can be varied to improve peak shape.

  • Flow Rate: A typical flow rate for a 4.6 mm ID column is 1.0 mL/min. This can be adjusted to optimize run time and resolution.[4]

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times.

3.4. Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies are performed. The drug substance is subjected to various stress conditions to generate potential degradation products. The HPLC method must be able to separate the intact drug from these degradants.

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl.

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂.

  • Thermal Degradation: Expose the solid sample to elevated temperature (e.g., 80 °C).

  • Photolytic Degradation: Expose the sample solution to UV light.

After exposure, the stressed samples are analyzed using the developed HPLC method. The peak purity of the main peak should be assessed using a PDA detector to ensure it is not co-eluting with any degradants.

Optimized HPLC Method Parameters

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by PDA)
Sample Diluent Acetonitrile

Visualizations

Experimental Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Stability-Indicating Assessment A Define Analytical Target Profile B Select Column (C18) A->B C Select Mobile Phase (ACN/Water) B->C D Determine Detection Wavelength (PDA Scan) C->D E Optimize Gradient Program D->E Initial Conditions Set F Adjust Mobile Phase Modifier E->F G Fine-tune Flow Rate & Temperature F->G H Assess Peak Shape & Resolution G->H I Perform Forced Degradation Studies H->I Optimized Method J Analyze Stressed Samples I->J K Check Peak Purity J->K L Finalize Method K->L

References

Application Note: LC-MS/MS Analysis of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a comprehensive protocol for the sensitive and selective quantification of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one, a novel synthetic compound with therapeutic potential, and its putative metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed for researchers in drug discovery and development. A proposed metabolic pathway for the parent compound is also presented to guide metabolite identification efforts.

Introduction

This compound is an indanone derivative with potential pharmacological activity. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. The indanone scaffold is known to undergo various metabolic transformations, including hydroxylation and reduction of the keto functional group. The presence of fluorine atoms can influence the metabolic profile by blocking certain metabolic sites. This application note provides a robust LC-MS/MS method for the simultaneous quantification of the parent drug and its potential metabolites in a complex biological matrix like human plasma.

Proposed Metabolic Pathway

Based on known metabolic pathways for indanone derivatives and fluorinated aromatic compounds, the following biotransformations for this compound are proposed:

  • Phase I Metabolism:

    • Hydroxylation: Cytochrome P450 (CYP) enzymes may introduce hydroxyl groups onto the aromatic ring or the aliphatic portion of the molecule.

    • Keto-reduction: The ketone group can be reduced to a secondary alcohol.

  • Phase II Metabolism:

    • Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid to form more water-soluble glucuronides for excretion.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 4,6-Difluoro-2-methyl- 2,3-dihydro-1H-inden-1-one metabolite1 Hydroxylated Metabolite parent->metabolite1 CYP450 (Hydroxylation) metabolite2 Keto-reduced Metabolite parent->metabolite2 Carbonyl Reductases (Keto-reduction) metabolite3 Glucuronide Conjugate metabolite1->metabolite3 UGTs (Glucuronidation) metabolite2->metabolite3

Proposed metabolic pathway of the target compound.

Experimental Protocols

In Vitro Metabolism Study using Human Liver Microsomes

This protocol is designed to identify the metabolites of this compound generated by Phase I enzymes.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Internal Standard (IS) (e.g., a structurally similar stable isotope-labeled compound)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a microcentrifuge tube, combine HLM, phosphate buffer, and the test compound.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Vortex and centrifuge to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Start incubation Incubate Compound with HLM and NADPH start->incubation termination Terminate Reaction with Acetonitrile + IS incubation->termination centrifugation Centrifuge termination->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection data_analysis Data Analysis injection->data_analysis

Workflow for in vitro metabolism study.

Sample Preparation from Human Plasma

This protocol describes the extraction of the parent compound and its metabolites from human plasma for quantitative analysis. Protein precipitation is a simple and effective method for this purpose.[1]

Materials:

  • Human plasma samples

  • Acetonitrile (LC-MS grade) containing internal standard

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temp. 400°C
Capillary Voltage 3.0 kV
Cone Voltage Optimized for each analyte
Collision Energy Optimized for each analyte

Data Presentation

The following tables provide hypothetical quantitative data for the parent compound and its putative metabolites.

Table 1: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Parent Compound 183.1155.150
Hydroxylated Metabolite 199.1171.150
Keto-reduced Metabolite 185.1167.150
Glucuronide Conjugate 375.1199.150
Internal Standard (Specific to IS)(Specific to IS)50

Table 2: Calibration Curve Data in Human Plasma

CompoundLinear Range (ng/mL)
Parent Compound 1 - 1000> 0.99
Hydroxylated Metabolite 0.5 - 500> 0.99
Keto-reduced Metabolite 0.5 - 500> 0.99

Table 3: Precision and Accuracy Data

CompoundQC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Parent Compound 5< 10< 1090 - 110
50< 10< 1090 - 110
500< 10< 1090 - 110
Hydroxylated Met. 2.5< 15< 1585 - 115
25< 15< 1585 - 115
250< 15< 1585 - 115
Keto-reduced Met. 2.5< 15< 1585 - 115
25< 15< 1585 - 115
250< 15< 1585 - 115

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and robust platform for the quantitative analysis of this compound and its potential metabolites in human plasma. The provided protocols and proposed metabolic pathway serve as a valuable resource for researchers engaged in the preclinical and clinical development of this compound. Further studies are warranted to definitively identify and characterize the metabolites formed in vivo.

References

Application Notes and Protocols for Mechanism of Action Studies of Fluorinated Indanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to elucidating the mechanism of action of fluorinated indanone derivatives, a promising class of compounds with potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases. The following protocols and data summaries are designed to assist researchers in designing and executing key experiments to characterize the biological activities of these molecules.

Anticancer Activity: Microtubule Dynamics, Angiogenesis, and Cell Cycle Progression

Fluorinated benzylidene indanones have demonstrated significant potential as anticancer agents.[1] Their mechanism of action often involves the disruption of microtubule dynamics, inhibition of angiogenesis, and induction of cell cycle arrest.

Quantitative Data Summary: Anticancer Effects

The following table summarizes the in vitro and in vivo efficacy of a representative fluorinated benzylidene indanone derivative compared to the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).[1]

ParameterFluorinated Benzylidene Indanone Derivative5-Fluorouracil (5-FU)
In Vitro Cytotoxicity (MCF-7) Induces G2/M phase arrestAntimetabolite (inhibits thymidylate synthase)
Mechanism of Action Microtubule destabilizer; Down-regulates VEGF and HIF-1αNot specified in the study
In Vivo Efficacy 48.2% tumor volume reduction in a C3H/Jax mice mammary carcinoma modelTumor inhibition varies by model and dose
Toxicity Well-tolerated and safe up to 1000 mg/kg in acute oral toxicity studies in Swiss albino miceKnown for significant side effects

Additional studies have reported IC50 values for various fluorinated analogs against different cancer cell lines, highlighting the influence of fluorine substitution on cytotoxic activity.[2][3][4]

Compound ID/DescriptionCell LineIC50 (µM)
Fluorinated analog 45SKOV-3Favorable activity
Bromine-containing derivative 47A549Higher activity
Compound 3aA5496.62
Compound 6aHCT1163.43
Compound 8dHCT1166.96
Selected CompoundsMCF-7, HCT 116Various
Signaling Pathway: Anticancer Mechanism

The anticancer activity of fluorinated benzylidene indanones can be attributed to their interference with key signaling pathways involved in cell proliferation and survival.

anticancer_pathway Fluorinated Benzylidene Indanone Fluorinated Benzylidene Indanone Microtubule Destabilization Microtubule Destabilization Fluorinated Benzylidene Indanone->Microtubule Destabilization HIF-1α Down-regulation HIF-1α Down-regulation Fluorinated Benzylidene Indanone->HIF-1α Down-regulation G2/M Phase Arrest G2/M Phase Arrest Microtubule Destabilization->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis VEGF Down-regulation VEGF Down-regulation HIF-1α Down-regulation->VEGF Down-regulation Antiangiogenesis Antiangiogenesis VEGF Down-regulation->Antiangiogenesis Antiangiogenesis->Apoptosis

Anticancer mechanism of a fluorinated benzylidene indanone derivative.
Experimental Protocols

This assay measures the effect of a test compound on the in vitro assembly of purified tubulin into microtubules.[1][5][6][7][8]

Materials:

  • Lyophilized tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compound (fluorinated indanone) dissolved in DMSO

  • Paclitaxel (positive control for polymerization)

  • Nocodazole (positive control for depolymerization)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Preparation of Tubulin Stock: Resuspend lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.

  • Preparation of Reaction Mix: On ice, prepare a reaction mix containing General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

  • Preparation of Tubulin Working Solution: Dilute the tubulin stock into the reaction mix to a final concentration of 3 mg/mL. Keep on ice.

  • Compound Preparation: Prepare a 10x stock of the fluorinated indanone derivative and control compounds in General Tubulin Buffer.

  • Assay Setup:

    • Pre-warm the 96-well plate to 37°C.

    • Add 10 µL of the 10x compound dilutions (or buffer for control) to the appropriate wells.

    • To initiate the polymerization reaction, add 90 µL of the cold tubulin working solution to each well.

  • Data Acquisition: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis: Plot absorbance (OD340) versus time. A decrease in the rate or extent of polymerization compared to the vehicle control indicates microtubule destabilization.

This protocol details the detection of changes in Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α) protein levels in cancer cells treated with a fluorinated indanone.[9][10][11][12]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • Fluorinated indanone derivative

  • Cobalt chloride (CoCl2) or desferrioxamine (DFO) to induce hypoxia (positive control for HIF-1α stabilization)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-VEGF, anti-HIF-1α, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the fluorinated indanone for the desired time (e.g., 24 hours). For HIF-1α analysis, it is critical to lyse cells quickly after treatment as HIF-1α has a short half-life under normoxic conditions.[9]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

This protocol describes how to analyze the distribution of cells in different phases of the cell cycle after treatment with a fluorinated indanone using propidium iodide (PI) staining.[1]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • Fluorinated indanone derivative

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of the fluorinated indanone for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in a small volume of PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data and generate DNA content histograms. An accumulation of cells in the G2/M phase would suggest a G2/M arrest.

Anti-inflammatory Activity: Modulation of NF-κB and MAPK Signaling

Derivatives of 2-benzylidene-1-indanone have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.[13]

Quantitative Data Summary: Anti-inflammatory Effects

The following table compares the anti-inflammatory activity of a potent 2-benzylidene-1-indanone derivative with the non-steroidal anti-inflammatory drug (NSAID), Indomethacin.[13]

Parameter2-Benzylidene-1-indanone Derivative (8f)Indomethacin
In Vitro Activity (LPS-stimulated murine macrophages) Effective inhibition of IL-6 and TNF-α expressionPotent inhibitor of cyclooxygenase (COX) enzymes
Mechanism of Action Blocks activation of NF-κB/MAPK signaling pathwayNon-selective COX-1/COX-2 inhibitor

Further studies have reported IC50 values for indanone derivatives in inhibiting nitric oxide (NO) production in RAW 264.7 macrophages.[14][15][16]

Compound/ExtractCell LineIC50 (µM or µg/mL)
Indanone derivative-46.37 µM (for hemolysis inhibition)
NT AAE extractRAW 264.733.3 ± 1.3 µg/mL (NO inhibition)
NT water extractRAW 264.752.4 ± 2.1 µg/mL (NO inhibition)
UA-1 derivativeRAW 264.72.2 ± 0.4 µM (NO inhibition)
Signaling Pathway: Anti-inflammatory Mechanism

The anti-inflammatory effects of these compounds are often mediated through the inhibition of the NF-κB and MAPK signaling cascades.

anti_inflammatory_pathway LPS LPS IKK Activation IKK Activation LPS->IKK Activation MAPK Activation (p38, JNK) MAPK Activation (p38, JNK) LPS->MAPK Activation (p38, JNK) Fluorinated Indanone Fluorinated Indanone Fluorinated Indanone->IKK Activation Fluorinated Indanone->MAPK Activation (p38, JNK) IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκBα Degradation->NF-κB Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Nuclear Translocation->Pro-inflammatory Gene Expression MAPK Activation (p38, JNK)->Pro-inflammatory Gene Expression TNF-α, IL-6 Production TNF-α, IL-6 Production Pro-inflammatory Gene Expression->TNF-α, IL-6 Production

Anti-inflammatory mechanism of a 2-benzylidene-1-indanone derivative.
Experimental Protocols

This protocol measures the ability of a fluorinated indanone to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[13]

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7) or primary murine macrophages

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Fluorinated indanone derivative

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the fluorinated indanone for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include a vehicle control (no LPS, no compound) and an LPS-only control.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the culture supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-only control.

This protocol is used to assess the effect of a fluorinated indanone on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Same as Protocol 2.1, plus:

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-β-actin.

Procedure:

  • Cell Culture, Treatment, and Protein Extraction: Follow steps 1 and 2 from Protocol 2.1, but with shorter LPS stimulation times (e.g., 15-60 minutes) to capture phosphorylation events.

  • Western Blotting: Perform Western blotting as described in Protocol 1.2, using the primary antibodies listed above to detect the phosphorylated and total levels of the target proteins.

  • Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein for each target. A decrease in this ratio in the presence of the fluorinated indanone indicates inhibition of the pathway.

Experimental Workflow for Mechanism of Action Studies

The following diagram outlines a general workflow for characterizing the mechanism of action of a novel fluorinated indanone derivative with potential anticancer activity.

experimental_workflow cluster_0 Initial Screening cluster_1 Primary Mechanism cluster_2 Target Identification cluster_3 Pathway Analysis cluster_4 In Vivo Validation Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Assay (MTT)->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Cytotoxicity Assay (MTT)->Apoptosis Assay Tubulin Polymerization Assay Tubulin Polymerization Assay Cell Cycle Analysis->Tubulin Polymerization Assay Kinase Profiling Kinase Profiling Apoptosis Assay->Kinase Profiling Western Blot (Signaling Proteins) Western Blot (Signaling Proteins) Tubulin Polymerization Assay->Western Blot (Signaling Proteins) Kinase Profiling->Western Blot (Signaling Proteins) qPCR (Gene Expression) qPCR (Gene Expression) Western Blot (Signaling Proteins)->qPCR (Gene Expression) Xenograft Model Xenograft Model qPCR (Gene Expression)->Xenograft Model

General experimental workflow for anticancer mechanism of action studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this and similar indanones is through an intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(3,5-difluorophenyl)-2-methylpropanoic acid or its corresponding acyl chloride.[1][2][3] This reaction involves the cyclization of the acyl group onto the difluorinated aromatic ring, promoted by a Lewis acid catalyst.

Q2: Why is the yield of my Friedel-Crafts acylation for this specific indanone low?

Low yields in the synthesis of this compound via Friedel-Crafts acylation are often attributed to the deactivating effect of the two fluorine atoms on the aromatic ring.[4] Electron-withdrawing groups, such as fluorine, reduce the nucleophilicity of the benzene ring, making the electrophilic aromatic substitution more challenging. Other factors can include suboptimal catalyst choice, reaction conditions, and the presence of impurities.

Q3: What are the key reaction parameters to optimize for improving the yield?

The critical parameters to optimize include:

  • Lewis Acid Catalyst: The choice and amount of the Lewis acid are crucial. Stronger Lewis acids are often required for deactivated rings.

  • Solvent: The solvent can influence the activity of the catalyst and the solubility of the reactants.

  • Temperature: Reaction temperature can significantly impact the reaction rate and the formation of side products.

  • Reaction Time: Sufficient time is needed for the reaction to proceed to completion, but prolonged times can lead to degradation.

Q4: Can I use the carboxylic acid directly for the cyclization, or is the acyl chloride necessary?

While direct cyclization of the carboxylic acid is possible using strong Brønsted acids like polyphosphoric acid (PPA) or triflic acid, converting the carboxylic acid to the more reactive acyl chloride is a common strategy.[1] The acyl chloride is a better electrophile and can undergo intramolecular Friedel-Crafts acylation under milder conditions with a Lewis acid catalyst like aluminum chloride (AlCl₃).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the Lewis acid (e.g., AlCl₃) is fresh and has not been deactivated by moisture. Handle the catalyst under an inert atmosphere.
Insufficient Catalyst For Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone.[1]
Deactivated Aromatic Ring The two fluorine atoms strongly deactivate the ring. Consider using a more potent Lewis acid such as FeCl₃ or a Brønsted superacid like triflic acid.[4]
Low Reaction Temperature The reaction may require higher temperatures to overcome the activation energy barrier of the deactivated ring. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS.
Incorrect Starting Material Verify the identity and purity of the 3-(3,5-difluorophenyl)-2-methylpropanoic acid or its acyl chloride derivative by NMR and mass spectrometry.
Issue 2: Formation of Multiple Products (Side Reactions)
Possible Cause Troubleshooting Step
Intermolecular Acylation At high concentrations, the acylating agent can react with another molecule of the aromatic substrate instead of cyclizing. Running the reaction at high dilution can favor the intramolecular pathway.
Rearrangement of the Acylium Ion Although less common in acylations compared to alkylations, rearrangements can occur.[4] Optimizing the temperature and catalyst may minimize this.
Formation of Regioisomers While the cyclization is expected to occur at the position ortho to both fluorine atoms, other isomers are possible. The choice of solvent can influence regioselectivity. Experiment with different solvents like nitromethane or chlorobenzene.[5]
Degradation of Product The product may be sensitive to the reaction conditions, especially at high temperatures and long reaction times. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: Synthesis of 3-(3,5-Difluorophenyl)-2-methylpropanoic Acid (Precursor)

This protocol is based on the hydrogenation of a similar compound, 3-(3,5-difluorophenyl)propenoic acid.[6]

  • Hydrogenation:

    • Dissolve 3-(3,5-difluorophenyl)-2-methylpropenoic acid in a suitable solvent such as ethyl acetate or tetrahydrofuran.

    • Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

    • Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (e.g., 50 psi) for 4-6 hours at room temperature.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-(3,5-difluorophenyl)-2-methylpropanoic acid. The product can be purified by column chromatography if necessary.

Protocol 2: Intramolecular Friedel-Crafts Acylation to form this compound

This is a general procedure for intramolecular Friedel-Crafts acylation and should be optimized for the specific substrate.

  • Formation of Acyl Chloride (Optional, but Recommended):

    • To a solution of 3-(3,5-difluorophenyl)-2-methylpropanoic acid in an anhydrous solvent (e.g., dichloromethane or toluene), add oxalyl chloride or thionyl chloride (1.5-2.0 equivalents) and a catalytic amount of DMF.

    • Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-(3,5-difluorophenyl)-2-methylpropanoyl chloride. Use this directly in the next step.

  • Cyclization:

    • Suspend anhydrous aluminum chloride (AlCl₃) (1.1-1.5 equivalents) in a cold (0 °C) solution of an anhydrous solvent (e.g., dichloromethane).

    • Slowly add a solution of the crude 3-(3,5-difluorophenyl)-2-methylpropanoyl chloride in the same solvent to the AlCl₃ suspension.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction may require heating to reflux for completion, depending on the substrate's reactivity.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.

    • Extract the aqueous layer with dichloromethane or ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation of Phenylpropionic Acid Derivatives

Disclaimer: The following data is for the cyclization of related phenylpropionic acid derivatives and serves as a general guideline. The optimal catalyst for this compound synthesis may vary.

CatalystSolventTemperature (°C)Yield (%)Reference
AlCl₃DichloromethaneRoom Temp - RefluxVariableGeneral Knowledge
FeCl₃DichloromethaneRoom Temp - RefluxVariableGeneral Knowledge
Polyphosphoric Acid (PPA)Neat80 - 120VariableGeneral Knowledge
Triflic Acid (TfOH)Dichloromethane0 - Room TempOften high[7]
Sc(OTf)₃NitromethaneRefluxVariable[8]

Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway Precursor 3-(3,5-Difluorophenyl)- 2-methylpropanoic Acid AcylChloride 3-(3,5-Difluorophenyl)- 2-methylpropanoyl Chloride Precursor->AcylChloride SOCl₂ or (COCl)₂ Product 4,6-Difluoro-2-methyl- 2,3-dihydro-1H-inden-1-one AcylChloride->Product AlCl₃ (Lewis Acid)

Caption: Synthetic route to the target indanone.

Diagram 2: Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed CheckCatalyst Check Catalyst Activity and Amount Start->CheckCatalyst IncreaseTemp Increase Reaction Temperature Start->IncreaseTemp CheckPurity Verify Starting Material Purity Start->CheckPurity ChangeCatalyst Consider Stronger Lewis/Brønsted Acid CheckCatalyst->ChangeCatalyst OptimizeConc Optimize Reactant Concentration IncreaseTemp->OptimizeConc Success Yield Improved ChangeCatalyst->Success CheckPurity->Success OptimizeConc->Success

Caption: Workflow for troubleshooting low reaction yield.

References

Technical Support Center: Synthesis of Fluorinated Indanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of fluorinated indanones. The following information provides insights into common byproducts, strategies to minimize their formation, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of fluorinated indanones?

A1: During the synthesis of fluorinated indanones, particularly through intramolecular Friedel-Crafts acylation of fluorinated phenylpropanoic acids, several byproducts can form. The most prevalent include:

  • Regioisomers: Depending on the position of the fluorine atom and other substituents on the aromatic ring, cyclization can occur at different positions, leading to the formation of isomeric indanones. For instance, in the synthesis of 5-fluoro-1-indanone from 3-(3-fluorophenyl)propanoic acid, the formation of 7-fluoro-1-indanone is a potential isomeric byproduct.

  • Unreacted Starting Material: Incomplete conversion of the starting fluorinated phenylpropanoic acid or its corresponding acyl chloride can result in its presence in the crude product.

  • Hydrolysis Products: If the reaction is not carried out under strictly anhydrous conditions, the acyl chloride intermediate or the Lewis acid catalyst can be hydrolyzed, leading to the formation of the starting carboxylic acid and reduced yields.

  • Elimination Products: Under harsh acidic conditions and elevated temperatures, elimination of hydrogen fluoride (HF) can occur, leading to the formation of fluoro-indene derivatives.

  • O-Acylated Byproducts: In syntheses involving trifluoroacetylation, O-trifluoroacetylated compounds can be formed as byproducts.[1]

  • Deacetylation and Acetyl-Trifluoroacetyl Exchange Products: In certain reaction conditions, unexpected side reactions such as deacetylation and acetyl-trifluoroacetyl group exchange have been observed.

Q2: How can I minimize the formation of regioisomers?

A2: The formation of regioisomers is a common challenge in Friedel-Crafts reactions. Several strategies can be employed to improve regioselectivity:

  • Choice of Catalyst: The nature of the acid catalyst can significantly influence the isomeric ratio. For example, the concentration of polyphosphoric acid (PPA), specifically its phosphorus pentoxide (P₂O₅) content, has been shown to alter the regioselectivity in the synthesis of substituted indanones.[2]

  • Solvent Selection: The solvent can play a crucial role in directing the cyclization. For instance, nitromethane has been reported to provide optimal selectivity in some indanone syntheses.

  • Steric Hindrance: The presence of bulky substituents on the aromatic ring can sterically hinder cyclization at certain positions, thereby favoring the formation of a specific regioisomer.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product over the thermodynamically more stable one.

Q3: What are the best practices for handling the reagents and reaction conditions to ensure a high yield of the desired fluorinated indanone?

A3: To maximize the yield and purity of the target fluorinated indanone, the following practices are recommended:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. The presence of water can deactivate the Lewis acid catalyst.

  • High-Purity Reagents: Use starting materials and reagents of high purity to avoid the introduction of impurities that can lead to side reactions.

  • Controlled Reagent Addition: The addition of the catalyst or the limiting reagent should be done slowly and in a controlled manner, especially for exothermic reactions, to manage the heat generated.

  • Optimal Reaction Temperature and Time: The reaction temperature and duration are critical parameters that should be optimized for each specific substrate. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time.

  • Careful Work-up: The work-up procedure should be performed carefully to avoid product loss and the formation of artifacts. This includes controlled quenching of the reaction and thorough extraction of the product.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive or insufficient catalyst.Use a fresh, active batch of the Lewis or Brønsted acid. Ensure the correct stoichiometry is used.
Presence of moisture.Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete reaction.Increase the reaction time or temperature. Monitor the reaction progress by TLC or GC to ensure completion.
Formation of Multiple Products (Poor Selectivity) Suboptimal reaction conditions.Optimize the reaction temperature and solvent. Lowering the temperature may improve selectivity.
Incorrect choice of catalyst.Experiment with different Lewis or Brønsted acids. For PPA, varying the P₂O₅ content can alter regioselectivity.
Product Decomposition Harsh reaction conditions.Use milder reaction conditions, such as a less aggressive catalyst or lower reaction temperature.
Unstable product.Some fluorinated indanones can be unstable, especially during purification by column chromatography. Minimize exposure to silica gel and consider alternative purification methods like recrystallization or distillation.

Quantitative Data on Byproduct Formation

While specific quantitative data for byproduct distribution in every fluorinated indanone synthesis is not always available in the literature, the following table provides a representative example of how reaction conditions can influence the ratio of regioisomers in a similar indanone synthesis. This data is for the synthesis of methoxy-methyl-indanones using polyphosphoric acid (PPA) with different P₂O₅ concentrations, demonstrating the principle of catalyst influence on regioselectivity.

Starting MaterialCatalyst (PPA with % P₂O₅)Temperature (°C)Ratio of 6-methoxy- to 5-methoxy-indanoneReference
Methoxybenzene + Methacrylic Acid76% P₂O₅10085 : 15[2]
Methoxybenzene + Methacrylic Acid83% P₂O₅10015 : 85[2]

This table illustrates that a lower concentration of P₂O₅ in PPA favors the formation of the 6-methoxy isomer, while a higher concentration favors the 5-methoxy isomer. Similar optimization of the acid catalyst can be applied to fluorinated indanone synthesis to control the formation of regioisomers.

Detailed Experimental Protocol: Synthesis of 5-Fluoro-1-indanone

This protocol describes the synthesis of 5-fluoro-1-indanone via the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid using polyphosphoric acid (PPA).

Materials:

  • 3-(3-Fluorophenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (10 times the weight of the starting material).

  • Addition of Starting Material: Slowly add 3-(3-fluorophenyl)propanoic acid to the PPA with vigorous stirring.

  • Reaction: Heat the mixture to 80-90°C and stir for 30-60 minutes. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-fluoro-1-indanone.

Visualization of Factors Influencing Byproduct Formation

The following diagram illustrates the logical relationships between key experimental parameters and the formation of common byproducts in fluorinated indanone synthesis.

Byproduct_Formation cluster_conditions Reaction Conditions cluster_byproducts Common Byproducts ReactionTemp Reaction Temperature Regioisomers Regioisomers ReactionTemp->Regioisomers Influences Ratio Elimination Elimination Products ReactionTemp->Elimination High Temp Promotes IncompleteReaction Unreacted Starting Material ReactionTemp->IncompleteReaction Low Temp May Cause CatalystChoice Catalyst Choice CatalystChoice->Regioisomers Determines Selectivity Hydrolysis Hydrolysis Products CatalystChoice->Hydrolysis Can be Deactivated Solvent Solvent Solvent->Regioisomers Affects Selectivity WaterContent Presence of Water WaterContent->Hydrolysis Causes

Caption: Factors influencing byproduct formation in fluorinated indanone synthesis.

References

Technical Support Center: Optimizing Friedel-Crafts Reactions for Indanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Friedel-Crafts reactions for indanone synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction conditions for improved yield and purity.

Frequently Asked questions (FAQs)

Q1: What is the most common method for synthesizing 1-indanones?

A1: The most prevalent method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[1][2][3][4] This reaction is typically promoted by a Brønsted or Lewis acid catalyst.[1][2][3] While direct cyclization of the carboxylic acid is feasible, it often necessitates harsh conditions.[2][4][5] The use of the more reactive acyl chloride with a Lewis acid like aluminum chloride (AlCl₃) is a very common and often higher-yielding approach.[2][5]

Q2: Which catalyst is generally the most effective for the intramolecular Friedel-Crafts cyclization to form indanones?

A2: The optimal catalyst choice is substrate-dependent.[1] Aluminum chloride (AlCl₃) is a powerful and widely used Lewis acid, particularly for the cyclization of 3-arylpropionyl chlorides.[1][5] For the direct cyclization of 3-arylpropionic acids, strong acids like polyphosphoric acid (PPA), which can act as both catalyst and solvent, and triflic acid (TfOH) are effective.[1][5] Other Lewis acids such as iron(III) chloride (FeCl₃), niobium pentachloride (NbCl₅), and scandium triflate (Sc(OTf)₃) can be more effective for specific substrates.[1] Niobium pentachloride has the added benefit of converting the carboxylic acid to the acyl chloride in situ.[5][6]

Q3: How does moisture affect the reaction?

A3: Many Lewis acid catalysts, especially AlCl₃, are highly sensitive to moisture.[1] Water can hydrolyze and deactivate the catalyst, which can inhibit or completely stop the reaction.[1] It is crucial to use anhydrous solvents, thoroughly dried glassware, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]

Q4: Can substrates with amine or hydroxyl groups on the aromatic ring be used?

A4: Aromatic rings bearing amine or hydroxyl groups are generally unsuitable for Friedel-Crafts acylation.[5] These basic functional groups will react with the Lewis acid catalyst, leading to its deactivation and the formation of a highly deactivated ring system.[5]

Q5: How can the formation of regioisomers be controlled?

A5: Controlling regioselectivity can be a significant challenge when multiple cyclization positions are available on the aromatic ring.[1] Key strategies include:

  • Steric Hindrance: Bulky substituents can block certain positions, favoring cyclization at less hindered sites.[1]

  • Solvent Choice: The solvent can influence the product distribution. For instance, nitromethane has been shown to provide optimal selectivity in some cases.[1][7]

  • Temperature Control: Lower temperatures often favor the kinetic product, whereas higher temperatures may favor the thermodynamic product.[1]

  • Catalyst Modification: For reactions using polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can effectively switch the regioselectivity.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield of the desired indanone is a common problem in Friedel-Crafts acylation. Several factors can contribute to this issue.

Possible Cause Solution
Inactive or Inappropriate Catalyst The chosen Lewis or Brønsted acid may not be potent enough or may have degraded. For 3-arylpropionic acids, strong acids like TfOH or PPA are often necessary.[5] For acyl chlorides, AlCl₃ is a common choice.[5] Consider alternatives like NbCl₅ for in situ acid chloride formation.[5]
Deactivated Aromatic Ring Electron-withdrawing groups on the aromatic ring hinder the electrophilic substitution.[2][5] More forcing conditions (higher temperatures, stronger catalysts) may be required, but success might be limited.[2][5]
Insufficient Catalyst Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst because the ketone product can form a stable complex with the Lewis acid, sequestering it.[5] Typically, 1.1 to 1.5 equivalents of AlCl₃ are used.[5]
Moisture Contamination Lewis acids are susceptible to deactivation by water.[1] Ensure the use of flame-dried glassware, anhydrous solvents, and an inert atmosphere.[1][2]
Suboptimal Temperature The reaction may lack sufficient energy to overcome the activation barrier, or excessive heat could cause decomposition.[5][8] For AlCl₃-catalyzed reactions, a common procedure is to start at 0°C and then allow the reaction to warm to room temperature.[5]
Poor Solvent Choice The solvent impacts the solubility of reagents and catalyst activity. Halogenated solvents like dichloromethane (DCM) or o-dichlorobenzene are frequently used.[1] In some cases, polar solvents like nitrobenzene may be beneficial.[1]
Issue 2: Formation of Multiple Products or Impurities

The formation of isomers or byproducts can complicate purification and reduce the yield of the desired indanone.

Possible Cause Solution
Formation of Regioisomers If the aromatic ring has multiple possible sites for cyclization, a mixture of products can be formed. To control this, experiment with different solvents and temperatures.[1] For PPA-catalyzed reactions, altering the P₂O₅ content is a powerful method for controlling regioselectivity.[1]
Polymerization/Decomposition The strong acidic conditions can lead to the formation of polymeric tars.[1][5] Maintain strict temperature control, especially during the addition of the Lewis acid, by pre-cooling the reaction mixture to 0°C or below and ensuring efficient stirring.[5]
Intermolecular Reactions The acylating agent may react with another molecule of the aromatic substrate instead of cyclizing, leading to polymers, especially at high concentrations.[1] Running the reaction at high dilution can favor the desired intramolecular pathway.[1]
Product Instability The indanone product itself may be unstable under the harsh acidic conditions.[1] Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures.[1]

Experimental Protocols

Protocol 1: Cyclization of 3-Arylpropionyl Chlorides using AlCl₃

This protocol is suitable for the cyclization of 3-arylpropionyl chlorides.

Part A: Formation of the Acyl Chloride

  • In a round-bottom flask, dissolve the 3-arylpropionic acid (1.0 eq) in anhydrous dichloromethane.[2]

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[2]

  • Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C.[2]

  • Allow the reaction to warm to room temperature and stir until gas evolution ceases (1-2 hours).[2]

  • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.[2]

Part B: Intramolecular Friedel-Crafts Acylation

  • Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.[2]

  • Cool the solution to 0 °C in an ice bath.[2]

  • Carefully and portion-wise, add anhydrous aluminum chloride (1.1-1.5 eq), ensuring the temperature remains below 5°C.[1][2]

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.[2]

  • Monitor the reaction progress by TLC or GC-MS.[2]

  • Once complete, carefully pour the mixture into a beaker containing ice water to quench the reaction.[1]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).[1]

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[2]

Protocol 2: Direct Cyclization of 3-Arylpropionic Acids using Triflic Acid

This protocol is suitable for the direct cyclization of the carboxylic acid.

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the 3-arylpropionic acid (1.0 eq).[2]

  • Add anhydrous dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).[2]

  • Cool the solution to 0 °C in an ice bath.[2]

  • Slowly add triflic acid (3.0-5.0 eq) dropwise.[2]

  • Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C.[2]

  • Monitor the reaction progress by TLC or GC-MS.[2]

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to quench the reaction.[2]

  • Extract the aqueous layer with dichloromethane.[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[2]

  • Filter and concentrate the solvent under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel.[2]

Visual Guides

G cluster_start Starting Material Preparation cluster_reaction Friedel-Crafts Reaction cluster_workup Workup and Purification start 3-Arylpropionic Acid acyl_chloride Convert to 3-Arylpropionyl Chloride (e.g., with SOCl₂) start->acyl_chloride dissolve Dissolve in Anhydrous Solvent (e.g., DCM) acyl_chloride->dissolve cool Cool to 0°C dissolve->cool add_catalyst Add Lewis Acid (e.g., AlCl₃) cool->add_catalyst react Stir and Monitor (TLC/GC-MS) add_catalyst->react quench Quench with Ice Water react->quench extract Extract with Organic Solvent quench->extract wash Wash (NaHCO₃, Brine) extract->wash dry Dry and Concentrate wash->dry purify Purify (Column Chromatography) dry->purify product 1-Indanone Product purify->product

Caption: Experimental workflow for indanone synthesis.

G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low/No Indanone Yield inactive Inactive/Inappropriate Catalyst? start->inactive insufficient Insufficient Catalyst Amount? start->insufficient moisture Moisture Contamination? start->moisture temp Suboptimal Temperature? start->temp solvent Poor Solvent Choice? start->solvent deactivated Deactivated Aromatic Ring? start->deactivated sol_catalyst sol_catalyst inactive->sol_catalyst Use stronger/fresh catalyst (e.g., TfOH, PPA, AlCl₃) sol_stoichiometric sol_stoichiometric insufficient->sol_stoichiometric Use stoichiometric amount (e.g., 1.1-1.5 eq AlCl₃) sol_anhydrous sol_anhydrous moisture->sol_anhydrous Use anhydrous conditions (dry glassware/solvents) sol_temp sol_temp temp->sol_temp Optimize temperature (e.g., 0°C to RT) sol_solvent sol_solvent solvent->sol_solvent Screen different solvents (e.g., DCM, nitrobenzene) sol_forcing sol_forcing deactivated->sol_forcing Use forcing conditions (higher temp/stronger catalyst)

Caption: Troubleshooting low yield in indanone synthesis.

References

Technical Support Center: Regioselective Indanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for indanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the prevention of regioisomer formation during the synthesis of indanones.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1-indanones, and which are prone to forming regioisomers?

A1: The most prevalent methods for synthesizing 1-indanones include intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids (or their acyl chlorides) and the Nazarov cyclization of divinyl ketones. Both methods can lead to the formation of regioisomers, particularly when the aromatic ring of the precursor is substituted, creating multiple possible sites for cyclization.

Q2: How do substituents on the aromatic ring influence regioselectivity in indanone synthesis?

A2: Substituents on the aromatic ring play a crucial role in directing the intramolecular cyclization. Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups activate the aromatic ring towards electrophilic substitution and typically direct the acylation to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct acylation to the meta position. The final regioisomeric ratio is determined by a combination of these electronic effects and steric hindrance from bulky substituents.

Q3: Can the choice of catalyst influence the regioisomeric outcome in Friedel-Crafts acylation?

A3: Absolutely. The choice of catalyst is critical and is dependent on the substrate. While traditional Lewis acids like aluminum chloride (AlCl₃) are common, others such as iron(III) chloride (FeCl₃), niobium pentachloride (NbCl₅), and scandium triflate (Sc(OTf)₃) may offer better selectivity for specific substrates. Superacids like triflic acid (TfOH) and solid acids such as polyphosphoric acid (PPA) are also powerful catalysts for this transformation. Notably, the concentration of P₂O₅ in PPA can be adjusted to switch the regioselectivity of the reaction.

Q4: Are there solvent effects that can be exploited to control regioselectivity?

A4: Yes, the choice of solvent can significantly influence the product distribution. For instance, in certain Friedel-Crafts acylations, nitromethane has been shown to provide optimal selectivity. It is advisable to perform a solvent screen during the optimization of a new indanone synthesis to determine the best solvent for achieving the desired regioselectivity.

Q5: What is the Nazarov cyclization, and how can its regioselectivity be controlled?

A5: The Nazarov cyclization is a reaction of divinyl ketones that produces cyclopentenones, and it can be adapted for indanone synthesis. The regioselectivity of the Nazarov cyclization can be low if the side chains of the divinyl ketone have similar substitution patterns. However, regioselectivity can be improved by using electron-donating or electron-withdrawing substituents to polarize the conjugated system, which facilitates a more selective cyclization.

Troubleshooting Guides

This section provides solutions to common problems encountered during indanone synthesis, with a focus on preventing the formation of regioisomers.

Problem 1: Formation of an inseparable mixture of regioisomers in a Friedel-Crafts acylation.

Potential Cause Suggested Solution
Substituent Directing Effects: The electronic effects of the substituents on the aromatic ring are leading to a mixture of ortho and para cyclization products.Modify the Catalyst: For reactions catalyzed by polyphosphoric acid (PPA), adjusting the P₂O₅ content can be a powerful tool to control regioselectivity. A lower P₂O₅ content may favor one regioisomer, while a higher content may favor another.
Reaction Temperature: The reaction may be running under thermodynamic control, leading to a mixture of the most stable isomers.Adjust the Temperature: Lowering the reaction temperature may favor the kinetically controlled product, potentially leading to a higher yield of a single regioisomer.
Solvent Choice: The solvent may not be optimal for achieving high regioselectivity.Solvent Screening: Experiment with different solvents. For example, nitromethane has been reported to improve selectivity in some cases.
Steric Hindrance: Lack of significant steric hindrance to block one of the possible cyclization sites.Substrate Modification: If possible, introduce a bulky substituent to sterically block one of the reactive positions on the aromatic ring.

Problem 2: Low yield of the desired indanone due to competing side reactions.

Potential Cause Suggested Solution
Intermolecular Reaction: The acylating agent is reacting with a second molecule of the aromatic substrate instead of cyclizing, leading to polymer formation.High Dilution: Running the reaction at a high dilution can favor the desired intramolecular pathway by reducing the probability of intermolecular collisions.
Product Degradation: The newly formed indanone may be unstable under the harsh acidic conditions and high temperatures of the reaction.Milder Conditions: Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures. Consider using a milder Lewis acid catalyst or running the reaction at a lower temperature.
Moisture Contamination: Many Lewis acid catalysts, such as AlCl₃, are highly sensitive to moisture, which can deactivate the catalyst and lead to lower yields.Anhydrous Conditions: Ensure the use of flame-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

The following tables summarize quantitative data on the regioselective synthesis of indanones under various conditions.

Table 1: Effect of PPA Concentration on the Regioselective Synthesis of Methoxy-Substituted Indanones

EntryAreneCarboxylic AcidConditionRegioisomeric Ratio (A:B)Isolated Yield (%)
12,5-DimethylanisoleMethacrylic acidPPA (76% P₂O₅), 100 °C85:1575
22,5-DimethylanisoleMethacrylic acidPPA (83% P₂O₅), 100 °C15:8582
31,4-DimethoxybenzeneMethacrylic acidPPA (76% P₂O₅), 100 °C95:588
41,4-DimethoxybenzeneMethacrylic acidPPA (83% P₂O₅), 100 °C5:9591
Data sourced from a study on the effect of P₂O₅ content in PPA on regioselectivity. The regioisomeric ratio was determined by ¹H NMR spectroscopy of the crude product.

Table 2: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation

CatalystSubstrateSolventTemperature (°C)TimeYield (%)
AlCl₃Phenylpropionic acid chlorideBenzeneReflux-90
PPA3-(4-methoxyphenyl)propanoic acid-10015 min95
TfOH (3 eq.)3-(4-methoxyphenyl)propanoic acidCH₂Cl₂80 (MW)60 min>98 (conv.)
Tb(OTf)₃3-Arylpropionic acidso-dichlorobenzene250-up to 74
NbCl₅3-Arylpropanoic acidsDichloromethaneRT-Good
This table provides a qualitative and quantitative comparison of different catalysts. "conv." refers to conversion.

Experimental Protocols

Protocol 1: General Procedure for the PPA-Mediated Regioselective Synthesis of Indanones

This protocol is adapted from a published procedure for the synthesis of electron-rich indanones.

Materials:

  • Substituted arene (1.0 equiv)

  • α,β-Unsaturated carboxylic acid (1.2 equiv)

  • Polyphosphoric acid (PPA) with desired P₂O₅ content (e.g., 76% or 83%)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the polyphosphoric acid.

  • Heat the PPA to the desired reaction temperature (e.g., 100 °C) with stirring.

  • Slowly add the arene to the hot PPA.

  • Add the α,β-unsaturated carboxylic acid dropwise to the reaction mixture.

  • Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indanone regioisomer.

  • Determine the regioisomeric ratio of the crude product by ¹H NMR spectroscopy.

Protocol 2: Intramolecular Friedel-Crafts Acylation for the Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone

This protocol is based on a procedure from Organic Syntheses.

Materials:

  • 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid derivative)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Nitromethane (anhydrous)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere.

  • Dissolve the Meldrum's acid derivative in anhydrous nitromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TMSOTf dropwise to the stirred solution via the addition funnel.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to yield the desired 5,6-dimethoxy-2-methyl-1-indanone with high regioselectivity (>20:1).

Visualizations

The following diagrams illustrate key concepts and workflows related to preventing regioisomer formation in indanone synthesis.

G Logical Workflow for Troubleshooting Regioisomer Formation start Problem: Regioisomer Mixture Observed q1 Is the reaction a PPA-mediated synthesis? start->q1 a1_yes Adjust P2O5 content in PPA (Low vs. High) q1->a1_yes Yes q2 Is the catalyst a Lewis acid? q1->q2 No end Desired Regioisomer Obtained a1_yes->end a2_yes Screen alternative Lewis acids (e.g., FeCl3, NbCl5, Sc(OTf)3) q2->a2_yes Yes q3 Have reaction conditions been optimized? q2->q3 No a2_yes->end a3_yes Consider substrate modification (e.g., adding a blocking group) q3->a3_yes Yes a3_no Optimize temperature and solvent (e.g., lower temp, try nitromethane) q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting workflow for addressing regioisomer formation.

G Proposed Mechanistic Pathways in PPA-Mediated Indanone Synthesis cluster_high_ppa High PPA Concentration (High P2O5) cluster_low_ppa Low PPA Concentration (Low P2O5) MA Methacrylic Acid Anhydride Mixed Anhydride MA->Anhydride + PPA Acylium Acylium Ion Anhydride->Acylium Dehydration Arene Arene Intermediate_B Intermediate 14 Arene->Intermediate_B + Acylium Ion Indanone_B Indanone (Regioisomer B) Intermediate_B->Indanone_B via Nazarov Cyclization Nazarov Nazarov Cyclization Indanone_B->Nazarov Arene2 Arene Intermediate_A Intermediate 16 Arene2->Intermediate_A + Methacrylic Acid FC_Alkylation Friedel-Crafts Alkylation Arene2->FC_Alkylation MA2 Methacrylic Acid Indanone_A Indanone (Regioisomer A) Intermediate_A->Indanone_A Intramolecular Friedel-Crafts Acylation FC_Acylation Friedel-Crafts Acylation Indanone_A->FC_Acylation

Technical Support Center: Purification of Fluorinated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals working with fluorinated ketones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying fluorinated ketones?

The purification of fluorinated ketones can be complicated by several factors, including:

  • Hydrate Formation: Due to the electron-withdrawing nature of fluorine atoms, the carbonyl carbon of fluorinated ketones is highly electrophilic and susceptible to nucleophilic attack by water, leading to the formation of stable hydrates (gem-diols).[1][2] This is particularly prevalent in compounds containing trifluoroacetyl groups or α,α-difluorinated carbons.[3]

  • Decomposition: Some fluorinated ketones can be sensitive to purification conditions. For instance, certain derivatives have been observed to decompose during column chromatography on silica gel.[3]

  • Racemization: For chiral α-fluorinated ketones, the acidic α-proton is susceptible to abstraction under acidic or basic conditions, which can lead to racemization through the formation of an achiral enol intermediate.

  • Azeotrope Formation: Fluorinated ketones can form azeotropes with water or other solvents, making their separation by simple distillation challenging.[4]

Q2: Which analytical techniques are recommended for assessing the purity of fluorinated ketones?

To accurately determine the purity of your fluorinated ketone, a combination of the following analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the chemical structure and identifying fluorine-containing impurities. ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These methods are excellent for separating and identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical purity assessment and preparative purification. Chiral HPLC is essential for determining the enantiomeric excess of chiral fluorinated ketones.

Troubleshooting Guides

Problem 1: My purified fluorinated ketone is contaminated with its hydrate.

Symptoms:

  • ¹H NMR shows an additional peak for the hydroxyl protons of the hydrate, and the integration of other peaks is inconsistent with a pure sample.

  • ¹⁹F NMR may show distinct signals for the ketone and its hydrate.

  • Broad peaks in the NMR spectrum.[5]

Possible Causes:

  • Exposure to moisture during workup or purification.[3]

  • Use of wet solvents or reagents.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents throughout the purification process.

  • Chemical Dehydration:

    • Dean-Stark Apparatus: Refluxing the sample in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) using a Dean-Stark trap can effectively remove water.

    • Drying Agents: Stirring the crude product in a suitable organic solvent with a strong, non-reactive drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can remove water. Avoid basic drying agents if your compound is prone to racemization.

  • Azeotropic Distillation: If the fluorinated ketone forms a low-boiling azeotrope with a solvent that is immiscible with water, this can be exploited for dehydration.

Problem 2: My fluorinated ketone is decomposing during silica gel column chromatography.

Symptoms:

  • Low recovery of the desired product after chromatography.

  • Appearance of new, unidentified spots on TLC analysis of the collected fractions.

  • Streaking or tailing of the product spot on the TLC plate.

Possible Causes:

  • Acidity of Silica Gel: The acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds, including some fluorinated ketones.[1]

  • Strong Adsorption: Strong interaction with the stationary phase can lead to prolonged contact time and decomposition.

Solutions:

  • Neutralize Silica Gel: Prepare a slurry of silica gel in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), before packing the column. This will neutralize the acidic sites.

  • Alternative Stationary Phases:

    • Alumina (Neutral or Basic): For compounds that are sensitive to acid, neutral or basic alumina can be a good alternative to silica gel.

    • Fluorinated Stationary Phases: For highly fluorinated compounds, specialized fluorous solid-phase extraction (F-SPE) cartridges or fluorinated HPLC columns can offer better separation and recovery.[6]

  • Rapid Purification: Use flash chromatography with a higher flow rate to minimize the time the compound spends on the column.

  • Alternative Purification Methods: Consider other purification techniques such as distillation, crystallization, or preparative HPLC with a less reactive stationary phase.

Problem 3: The enantiomeric excess (ee) of my chiral fluorinated ketone decreases after purification.

Symptoms:

  • Chiral HPLC analysis of the purified product shows a lower ee value compared to the crude material.

Possible Causes:

  • Presence of Acid or Base: Trace amounts of acid or base can catalyze the enolization of the ketone, leading to racemization of the chiral center alpha to the carbonyl group.

  • Elevated Temperatures: Prolonged heating can sometimes contribute to racemization.

Solutions:

  • Neutral Workup and Purification:

    • During the workup, use a neutral wash (e.g., saturated sodium chloride solution) instead of acidic or basic washes if possible.

    • If using column chromatography, use neutralized silica gel or a non-acidic stationary phase like alumina.

  • Avoid Strong Acids and Bases: Be mindful of all reagents and solvents used in the purification process.

  • Low-Temperature Purification: Perform purification steps at reduced temperatures whenever feasible.

  • Racemization-Free Coupling Strategies: In the synthesis leading to the chiral fluorinated ketone, consider using strategies that minimize the risk of racemization, such as employing specific protecting groups.[7]

Quantitative Data

Table 1: Boiling Points of Selected Fluorinated Ketones and Azeotropes

CompoundBoiling Point (°C)SolventAzeotrope Boiling Point (°C)Azeotrope Composition (% w/w)
Trifluoroacetic Acid72.4Water10579.4% TFA
Hexafluoroacetone-28---
1,1,1-Trifluoroacetone22---
Data for specific fluorinated ketone azeotropes with common purification solvents is limited in the literature. It is recommended to perform small-scale distillations to determine the behavior of a specific compound.

Table 2: Solubility of Fluorinated Ketones

Fluorinated Ketone TypeCommon Solvents (Good Solubility)Common Solvents (Poor Solubility)
Short-chain perfluoroalkyl ketonesDiethyl ether, acetone, ethyl acetate, dichloromethaneWater, alkanes
Aryl fluorinated ketonesDichloromethane, chloroform, ethyl acetate, acetoneWater, hexane
Highly fluorinated compoundsFluorinated solvents (e.g., perfluorohexane)Hydrocarbon solvents, water
Solubility is highly dependent on the specific structure of the fluorinated ketone. It is always advisable to perform small-scale solubility tests to determine the best solvent system for extraction or crystallization.

Experimental Protocols

Protocol 1: Removal of Water from a Hydrated Fluorinated Ketone using a Dean-Stark Apparatus

  • Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried.

  • Charging the Flask: To the round-bottom flask, add the hydrated fluorinated ketone and a solvent that forms a low-boiling azeotrope with water and is immiscible with water (e.g., toluene, benzene, or heptane). The volume of the solvent should be sufficient to allow for efficient reflux.

  • Heating: Heat the mixture to reflux. The water-solvent azeotrope will distill and collect in the Dean-Stark trap.

  • Water Separation: As the condensate cools in the trap, the water will separate from the less dense organic solvent and collect in the bottom of the trap.

  • Monitoring: Continue the reflux until no more water collects in the trap.

  • Solvent Removal: Once dehydration is complete, allow the apparatus to cool. Remove the solvent under reduced pressure to yield the anhydrous fluorinated ketone.

Protocol 2: Purification of a Sensitive Fluorinated Ketone using Neutralized Silica Gel Chromatography

  • Preparation of Neutralized Silica: Prepare a slurry of silica gel in the desired eluent. Add triethylamine (0.5% v/v of the total solvent volume) to the slurry and mix thoroughly.

  • Column Packing: Pack a chromatography column with the neutralized silica gel slurry.

  • Equilibration: Equilibrate the packed column by running the eluent (containing 0.5% triethylamine) through it until the baseline is stable.

  • Sample Loading: Dissolve the crude fluorinated ketone in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the prepared eluent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. It may be necessary to co-evaporate with a solvent like dichloromethane to completely remove residual triethylamine.

Visualizations

experimental_workflow Experimental Workflow for Fluorinated Ketone Purification crude Crude Fluorinated Ketone analysis1 Initial Purity Analysis (NMR, GC, HPLC) crude->analysis1 hydrate_check Hydrate Present? analysis1->hydrate_check dehydration Dehydration Protocol (e.g., Dean-Stark) hydrate_check->dehydration Yes sensitivity_check Compound Sensitive? hydrate_check->sensitivity_check No dehydration->sensitivity_check chromatography Column Chromatography analysis2 Fraction Analysis (TLC) chromatography->analysis2 neutral_silica Use Neutralized Silica Gel sensitivity_check->neutral_silica Yes standard_silica Use Standard Silica Gel sensitivity_check->standard_silica No neutral_silica->chromatography standard_silica->chromatography combine Combine Pure Fractions analysis2->combine evaporation Solvent Evaporation combine->evaporation final_product Pure Fluorinated Ketone evaporation->final_product analysis3 Final Purity and Characterization final_product->analysis3

Caption: Workflow for the purification of fluorinated ketones.

troubleshooting_hydrate Troubleshooting Hydrate Contamination start Hydrate Detected in Purified Sample cause1 Moisture in Workup/Purification start->cause1 cause2 Ineffective Dehydration Method start->cause2 solution1a Use Anhydrous Solvents & Reagents cause1->solution1a Possible Cause solution1b Dry Glassware Thoroughly cause1->solution1b Possible Cause repurify Re-purify under Anhydrous Conditions solution1a->repurify solution1b->repurify solution2a Azeotropic Distillation (Dean-Stark) cause2->solution2a Possible Cause solution2b Use Stronger Drying Agent cause2->solution2b Possible Cause solution2a->repurify solution2b->repurify end Anhydrous Fluorinated Ketone repurify->end

Caption: Decision tree for addressing hydrate contamination.

References

dealing with oily products during recrystallization of indanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with oily products during the recrystallization of indanones.

Troubleshooting Guide: Dealing with Oily Products ("Oiling Out")

"Oiling out" is a common phenomenon where a compound separates from the recrystallization solvent as a liquid rather than a solid. This oil is often an impure, supercooled liquid version of the compound, which can trap impurities and hinder the formation of pure crystals. Below is a step-by-step guide to address this issue.

Problem: My indanone is "oiling out" during recrystallization instead of forming crystals.

Step 1: Identify the Cause

Several factors can lead to oiling out:

  • High Supersaturation: The concentration of the indanone in the solvent is too high, causing it to crash out of solution as a liquid.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the indanone, or the boiling point of the solvent may be higher than the melting point of the indanone.[1] Impurities can also lower the melting point of the compound, making it more prone to oiling out.

  • Presence of Impurities: Impurities can disrupt the crystallization process and promote the formation of an oil. Sticky or discolored products are often indicative of impurities.[1]

Step 2: Implement Solutions

Based on the potential cause, here are several strategies to prevent or resolve oiling out:

If you suspect high supersaturation or rapid cooling:

  • Reheat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation.[2]

  • Slow Down the Cooling Process: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a watch glass over the top. Do not place it directly in an ice bath. Slow cooling is crucial for the formation of well-ordered crystals.

  • Vigorous Stirring: As the solution cools and oil droplets begin to form, vigorous stirring can sometimes break up the oil into smaller droplets that may act as nuclei for crystallization.

If you suspect an inappropriate solvent:

  • Change the Solvent System: If oiling out persists, a different solvent or a mixed solvent system may be necessary. For instance, if a non-polar solvent is causing oiling out, a slightly more polar solvent might be effective. Ethanol has been successfully used for the recrystallization of some indanones.[3][4] A mixed solvent system, such as ethanol/water, can also be effective.[5]

  • Use a Lower Boiling Point Solvent: Choose a solvent with a boiling point lower than the melting point of your indanone.

If you suspect impurities are the issue:

  • Charcoal Treatment: If the solution is colored, it may indicate the presence of impurities that can be removed by adding activated charcoal to the hot solution before filtration.

  • Pre-purification: If the crude indanone is very impure, consider a preliminary purification step, such as column chromatography, before recrystallization.

Step 3: Inducing Crystallization

If the solution remains clear upon slow cooling (supersaturated), you can induce crystallization by:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches can provide nucleation sites for crystal growth.[6]

  • Seeding: Add a small, pure crystal of the indanone product (a "seed crystal") to the cooled solution. This provides a template for further crystal growth.[6]

Frequently Asked Questions (FAQs)

Q1: What is "oiling out"?

A1: "Oiling out," or liquid-liquid phase separation, occurs during recrystallization when the solute separates from the solution as a liquid ("oil") instead of a solid crystalline phase.[7][8] This oil is a concentrated solution of the solute that is immiscible with the bulk solvent.

Q2: Why is my indanone product an oil even at room temperature?

A2: While many indanones are solids at room temperature, the presence of significant impurities can depress the melting point, causing the product to appear as an oil or a sticky solid.[1] Some indanone derivatives may also have inherently low melting points.

Q3: I have an oil that won't crystallize. What should I do?

A3: If you have an oil that is resistant to crystallization, you can try the following:

  • Trituration: Add a small amount of a solvent in which your compound is poorly soluble and scratch the oil with a spatula. This can sometimes induce solidification.

  • Solvent Removal and Re-attempt: Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to recover the crude product. Then, attempt the recrystallization again with a different solvent system or a more dilute solution.

  • Alternative Purification: If recrystallization consistently fails, consider other purification techniques such as column chromatography or distillation (if the compound is thermally stable).[1]

Q4: What are some recommended solvents for recrystallizing indanones?

A4: The ideal solvent will depend on the specific indanone and its substituents. However, some reported solvents for indanones include:

  • Ethanol: Has been used for the recrystallization of 2-indanone and a substituted 1-indanone.[3][4]

  • Ethanol/Water Mixture: A 90:10 ethanol/water mixture has been used for the recrystallization of an aldol condensation product of 1-indanone.[5]

  • Water: Can be used, but 1-indanone has low solubility (6.5 g/L).[1] Oiling out can be an issue in water if the temperature is above the compound's melting point.[1]

Data Presentation

The success of a recrystallization is highly dependent on the specific compound and the solvent system used. Below is a summary of reported data for the recrystallization of indanone derivatives.

CompoundSolvent SystemReported YieldReference
2,3,3-triphenyl 1-indanoneEthanol98%[4]
2-IndanoneEthanolNot specified[3]
Aldol product of 1-indanone90:10 Ethanol/WaterNot specified[5]

Experimental Protocols

Detailed Methodology for Recrystallization of an Oily Indanone Product

This protocol provides a general procedure for the recrystallization of an indanone that has a tendency to "oil out".

  • Solvent Selection:

    • Place a small amount of the crude oily indanone (approx. 50 mg) into several test tubes.

    • Add a small amount (approx. 1 mL) of different trial solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures like ethanol/water) to each test tube.

    • Observe the solubility at room temperature. The ideal solvent should dissolve the indanone poorly or not at all at room temperature.

    • Gently heat the test tubes in a water bath. A suitable solvent will dissolve the indanone completely at an elevated temperature.

    • Allow the solutions to cool slowly to room temperature. The best solvent will result in the formation of crystals rather than an oil.

  • Dissolution:

    • Place the crude indanone product in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Use a boiling stick or magnetic stirring.

    • Continue adding the hot solvent until the indanone is just completely dissolved. Avoid adding a large excess of solvent, as this will reduce the yield.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution.

    • Bring the solution back to a boil for a few minutes.

  • Hot Filtration (if charcoal or insoluble impurities are present):

    • Preheat a funnel and a receiving flask to prevent premature crystallization.

    • Filter the hot solution through a fluted filter paper to remove the charcoal or any other insoluble impurities.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

    • If no crystals form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

    • Allow the crystals to dry completely in the air on the filter paper or in a desiccator.

Visualizations

Troubleshooting_Oiling_Out cluster_causes Potential Causes cluster_solutions Solutions cluster_induction Inducement Methods start Oily Product ('Oiling Out') Observed During Recrystallization check_cause Identify Potential Cause start->check_cause cause1 High Supersaturation / Rapid Cooling check_cause->cause1 cause2 Inappropriate Solvent check_cause->cause2 cause3 Presence of Impurities check_cause->cause3 solution1a Reheat and Add More Solvent cause1->solution1a solution1b Slow Down Cooling Rate cause1->solution1b solution2a Change Solvent or Use Mixed Solvent System cause2->solution2a solution2b Use Lower Boiling Point Solvent cause2->solution2b solution3a Charcoal Treatment cause3->solution3a solution3b Pre-purification (e.g., Chromatography) cause3->solution3b check_crystallization Does the product crystallize upon slow cooling? solution1a->check_crystallization solution1b->check_crystallization solution2a->check_crystallization solution2b->check_crystallization solution3a->check_crystallization solution3b->check_crystallization induce_crystallization Induce Crystallization check_crystallization->induce_crystallization No end_success Pure Crystals Obtained check_crystallization->end_success Yes induction1 Scratching induce_crystallization->induction1 induction2 Seeding induce_crystallization->induction2 end_fail Consider Alternative Purification Method induce_crystallization->end_fail induction1->end_success induction2->end_success

Caption: Troubleshooting workflow for dealing with oily products during recrystallization.

Recrystallization_Workflow start Start: Impure Indanone Product step1 1. Choose Appropriate Solvent start->step1 step2 2. Dissolve Indanone in Minimum Amount of Hot Solvent step1->step2 check_impurities Insoluble Impurities or Color Present? step2->check_impurities step3 3. Hot Gravity Filtration (with charcoal if needed) check_impurities->step3 Yes step4 4. Cool Solution Slowly to Induce Crystallization check_impurities->step4 No step3->step4 check_crystals Crystals Formed? step4->check_crystals induce Induce Crystallization (Scratch/Seed) check_crystals->induce No step5 5. Isolate Crystals via Vacuum Filtration check_crystals->step5 Yes induce->step5 step6 6. Wash Crystals with Ice-Cold Solvent step5->step6 step7 7. Dry the Purified Crystals step6->step7 end End: Pure Indanone Crystals step7->end

Caption: General experimental workflow for the recrystallization of indanones.

References

Technical Support Center: Purification of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurities are highly dependent on the synthetic route, common contaminants may include:

  • Starting Materials: Unreacted 3-(2,4-difluorophenyl)-2-methylpropanoic acid or its activated form (e.g., acyl chloride).

  • Positional Isomers: Isomers formed due to alternative cyclization pathways during the Friedel-Crafts reaction.

  • Polymeric Material: Formation of tar-like substances can occur, especially if the reaction temperature is not well-controlled.

  • Residual Acid: Traces of the acid catalyst (e.g., polyphosphoric acid or a Lewis acid) may remain in the crude product.

Q2: My purified product has a persistent yellow or brownish color. What could be the cause and how can I remove it?

A2: A persistent color can be due to trace amounts of highly conjugated impurities or degradation products. Activated carbon (charcoal) treatment during recrystallization can be effective in removing colored impurities. However, use it judiciously as it can also adsorb the desired product, leading to lower yields.

Q3: After purification, my NMR spectrum shows broad peaks. What could be the reason?

A3: Broad peaks in an NMR spectrum can indicate the presence of paramagnetic impurities (less common), or more likely, conformational exchange or aggregation at the concentration used for the analysis. Diluting the sample or acquiring the spectrum at a different temperature may help to sharpen the peaks. It could also indicate the presence of a mixture of closely related isomers that are difficult to separate.

Q4: What is the expected purity of this compound after a single purification step?

A4: The achievable purity depends on the initial purity of the crude product and the chosen purification method. A single recrystallization can often increase the purity to >95%. For higher purity (>98%), column chromatography is generally recommended.

Troubleshooting Guides

Issue 1: Presence of Starting Material in the Purified Product

Symptoms:

  • Signals corresponding to the starting material are observed in the 1H or 19F NMR spectrum of the purified product.

  • A spot corresponding to the starting material is visible on the TLC plate of the final product.

Possible Causes:

  • Incomplete reaction.

  • Inefficient extraction or work-up procedure.

  • Co-crystallization of the starting material with the product during recrystallization.

Solutions:

Solution Detailed Steps
Optimize Reaction Conditions Ensure the reaction has gone to completion by monitoring with TLC or HPLC. If necessary, increase the reaction time or temperature.
Improve Work-up A basic wash (e.g., with saturated sodium bicarbonate solution) during the work-up can help remove acidic starting materials.
Recrystallization Choose a solvent system where the solubility of the starting material is significantly different from the product.
Column Chromatography If recrystallization is ineffective, column chromatography provides better separation based on polarity differences.
Issue 2: Separation of Positional Isomers

Symptoms:

  • Complex multiplets in the aromatic region of the 1H NMR spectrum.

  • Multiple signals in the 19F NMR spectrum where only two are expected.

  • Two or more closely spaced spots on the TLC plate.

Possible Causes:

  • Lack of regioselectivity in the Friedel-Crafts cyclization step.

Solutions:

Solution Detailed Steps
Column Chromatography This is the most effective method for separating isomers. A long column with a shallow solvent gradient is often required.[1]
Preparative HPLC For very difficult separations, preparative HPLC can provide higher resolution.
Recrystallization Fractional crystallization might be possible if the isomers have sufficiently different solubilities. This often requires multiple recrystallization steps.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Screen for a suitable solvent or solvent pair. A good solvent will dissolve the crude product when hot but not when cold. Common choices for fluorinated ketones include ethanol/water, ethyl acetate/hexanes, or toluene.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: If activated carbon was used, perform a hot filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography Protocol
  • TLC Analysis: Develop a TLC method to determine the optimal solvent system for separation. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4. A common mobile phase for compounds of this polarity is a mixture of ethyl acetate and hexanes.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be used.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Expected Purity Levels for this compound

Purification Method Expected Purity (by HPLC/GC) Typical Yield
Single Recrystallization> 95%70-90%
Column Chromatography> 98%50-80%
Preparative HPLC> 99.5%Variable

Table 2: Representative Analytical Data

Analytical Technique Expected Observations
¹H NMR Signals corresponding to aromatic, benzylic, methine, and methyl protons. The chemical shifts and coupling constants will be influenced by the fluorine substituents.
¹³C NMR Carbon signals will show coupling to fluorine (C-F coupling). The carbonyl carbon will be in the range of 190-200 ppm.
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Visualizations

Purification_Workflow Purification Workflow for this compound Crude Crude Product TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Simple impurity profile Column Column Chromatography TLC->Column Complex impurity profile (e.g., isomers) Pure Pure Product (>98%) Recrystallization->Pure Successful Impure Product with Minor Impurities Recrystallization->Impure Partially successful Column->Pure Successful Column->Impure Partially successful Re_purify Re-purify Impure->Re_purify Re_purify->Column

Caption: Purification workflow for this compound.

Troubleshooting_Tree Troubleshooting Purification Issues Start Impure Product After Initial Purification CheckNMR Analyze NMR/TLC Data Start->CheckNMR Isomer Isomers Present? CheckNMR->Isomer StartingMaterial Starting Material Present? Isomer->StartingMaterial No ColumnChrom Perform Column Chromatography with shallow gradient Isomer->ColumnChrom Yes Color Colored Impurities? StartingMaterial->Color No BaseWash Perform Aqueous Base Wash and re-purify StartingMaterial->BaseWash Yes Charcoal Treat with Activated Carbon during recrystallization Color->Charcoal Yes PrepHPLC Consider Preparative HPLC ColumnChrom->PrepHPLC Still impure End Pure Product ColumnChrom->End Successful PrepHPLC->End Recrystallize Re-recrystallize from a different solvent system Recrystallize->ColumnChrom Still impure Recrystallize->End Successful BaseWash->Recrystallize Charcoal->End

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Catalyst Deactivation in Intramolecular Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for intramolecular Friedel-Crafts acylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in intramolecular Friedel-Crafts acylation?

A1: Catalyst deactivation in this reaction can be broadly categorized into three main types:

  • Poisoning: The catalyst's active sites are blocked by impurities or components of the reaction mixture. For traditional Lewis acid catalysts like aluminum chloride (AlCl₃), moisture is a significant poison, leading to hydrolysis and inactivation.[1] Substrates containing functional groups like amines (-NH₂) or alcohols (-OH) can also react with and deactivate Lewis acid catalysts.

  • Product Inhibition: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst.[1][2] This complexation effectively removes the catalyst from the reaction cycle, meaning that stoichiometric or even excess amounts of the catalyst are often required.[1][2][3]

  • Coking/Fouling: With solid acid catalysts, such as zeolites, deactivation often occurs due to the formation of carbonaceous deposits, known as coke, on the catalyst surface and within its pores.[4] This physically blocks access to the active sites.

Q2: My reaction yield is very low or non-existent. What should I check first?

A2: Low or no yield is a common issue and can often be traced back to catalyst inactivity. Here's a checklist of common culprits:

  • Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried, and that all solvents and reagents are anhydrous.[1]

  • Insufficient Catalyst: Due to product complexation, a catalytic amount of a Lewis acid is often insufficient. A stoichiometric amount is typically necessary for Friedel-Crafts acylation.[1][2][3]

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) on the aromatic ring can deactivate it towards electrophilic substitution, hindering or preventing the reaction.[1]

  • Substrate-Catalyst Incompatibility: If your substrate contains amine or alcohol functionalities, these can react with and deactivate the Lewis acid catalyst.[1]

Q3: I am using a solid acid catalyst (e.g., zeolite) and observing a rapid loss of activity. What is happening and can I regenerate the catalyst?

A3: Rapid deactivation of solid acid catalysts in intramolecular Friedel-Crafts acylation is commonly due to coking, where carbonaceous deposits block the catalyst's pores. Yes, in many cases, these catalysts can be regenerated. The most common method for regenerating coked zeolites is calcination.[4] This involves a controlled heating of the catalyst in the presence of an oxidizing gas (like air) to burn off the coke deposits.

Q4: Can the structure of my molecule in an intramolecular reaction affect catalyst deactivation?

A4: Yes, the structure of the substrate is particularly important in intramolecular reactions. The length and flexibility of the chain connecting the acyl group and the aromatic ring can influence how easily the reactive intermediate can access the active sites of the catalyst, especially with porous catalysts like zeolites. A substrate that fits poorly within the catalyst's pores may lead to coking at the pore mouth, causing rapid deactivation. The tendency for intramolecular acylation is highest for the formation of 6-membered rings, followed by 5- and 7-membered rings.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield with Lewis Acid Catalysts (e.g., AlCl₃)
Potential Cause Troubleshooting Step Expected Outcome
Moisture Contamination Flame-dry all glassware before use. Use anhydrous solvents and freshly opened or purified reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Improved reaction yield.
Insufficient Catalyst Increase the molar ratio of the Lewis acid catalyst to the substrate. Start with at least a stoichiometric amount.A significant increase in product formation should be observed.
Deactivated Aromatic Ring If the substrate has strongly deactivating groups, consider using a more forcing reaction condition (higher temperature, longer reaction time) or a more active catalyst system.The reaction may proceed, but yields might still be moderate.
Product Complexation Ensure that the workup procedure effectively breaks up the catalyst-product complex. This typically involves quenching the reaction with an aqueous acid solution.[1]Efficient recovery of the desired ketone product.
Issue 2: Rapid Deactivation of Solid Acid Catalysts (e.g., Zeolites)
Potential Cause Troubleshooting Step Expected Outcome
Coking Implement a regeneration protocol for the catalyst (see Experimental Protocols section). Consider modifying reaction conditions (e.g., lower temperature, different solvent) to minimize coke formation.Restored catalyst activity and prolonged catalyst lifetime.
Catalyst Leaching Perform a hot filtration test (see Experimental Protocols section) to determine if active species are leaching into the solution.[6]Confirmation of whether the catalysis is truly heterogeneous.
Inappropriate Pore Size If using a zeolite, select a type with a pore structure that is compatible with the size and shape of your substrate to facilitate diffusion and prevent pore blockage.Improved catalyst stability and performance.

Data Presentation

Table 1: Representative Data on Zeolite Catalyst Reusability in Friedel-Crafts Acylation

This table illustrates the potential for regeneration and reuse of solid acid catalysts. Note that specific performance will vary based on the catalyst, substrate, and reaction conditions.

Catalyst Reaction Cycle Conversion (%) Selectivity to Desired Product (%)
Fe₂O₃/HY Zeolite 199.594.5
2 (after regeneration)98.794.2
3 (after regeneration)98.193.9
Mordenite 1>99>99
up to 30 (with regeneration)>99>99
Hierarchical ZSM-5 1~90High
2 (after regeneration)~81 (90% of initial activity)High

(Data adapted from various sources on Friedel-Crafts acylation to be representative)[7][8][9]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation using AlCl₃
  • Preparation: Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.1 - 1.5 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) to create a suspension.

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Dissolve the acyl chloride precursor (1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or LC-MS).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complexes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[1][5][10]

Protocol 2: Thermal Regeneration of a Coked Zeolite Catalyst
  • Catalyst Recovery: After the reaction, recover the zeolite catalyst by filtration and wash it thoroughly with a solvent (e.g., the reaction solvent or another suitable solvent like acetone) to remove any adsorbed reactants and products.

  • Drying: Dry the washed catalyst in an oven at 100-120 °C to remove the solvent.

  • Calcination: Place the dried catalyst in a furnace. Heat the catalyst in a stream of air or an oxygen/inert gas mixture. A typical procedure involves ramping the temperature to 500-600 °C and holding it for several hours to ensure complete combustion of the coke.[11] The specific temperature and duration will depend on the nature of the coke and the thermal stability of the zeolite.

  • Cooling: After calcination, cool the catalyst down to room temperature under a stream of dry, inert gas before reuse.

Protocol 3: Hot Filtration Test for Catalyst Leaching
  • Initial Reaction: Set up the catalytic reaction as usual with the solid acid catalyst.

  • Partial Conversion: Allow the reaction to proceed to a moderate conversion (e.g., 20-50%), which can be monitored by a suitable analytical technique (TLC, GC, etc.).

  • Hot Filtration: While maintaining the reaction temperature, quickly filter the solid catalyst from the hot reaction mixture. This can be done using a pre-heated funnel.

  • Continued Reaction of Filtrate: Allow the filtrate (the liquid phase) to continue stirring at the reaction temperature.

  • Monitoring: Monitor the progress of the reaction in the filtrate over time.

  • Interpretation:

    • No further reaction in the filtrate: This indicates that the catalysis is truly heterogeneous, and no active species have leached into the solution.[6]

    • Reaction continues in the filtrate: This suggests that catalytically active species have leached from the solid catalyst, and the reaction is proceeding, at least in part, via a homogeneous pathway.[6]

Visualizations

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Mechanisms Active_Catalyst Active Catalyst Poisoning Poisoning (e.g., Moisture, Amines) Active_Catalyst->Poisoning Contaminants Product_Inhibition Product Inhibition (Ketone Complexation) Active_Catalyst->Product_Inhibition Product Formation Coking Coking (Carbon Deposition) Active_Catalyst->Coking High Temperature/ Side Reactions Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Product_Inhibition->Deactivated_Catalyst Coking->Deactivated_Catalyst

Caption: Key pathways leading to catalyst deactivation.

Troubleshooting_Workflow Start Low/No Yield in Intramolecular Friedel-Crafts Acylation Check_Catalyst Check Catalyst Type Start->Check_Catalyst Lewis_Acid Lewis Acid (e.g., AlCl₃) Check_Catalyst->Lewis_Acid Homogeneous Solid_Acid Solid Acid (e.g., Zeolite) Check_Catalyst->Solid_Acid Heterogeneous Check_Moisture Anhydrous Conditions? Lewis_Acid->Check_Moisture Check_Coking Evidence of Coking? Solid_Acid->Check_Coking Check_Stoichiometry Sufficient Catalyst? Check_Moisture->Check_Stoichiometry Yes Dry_Reagents Dry Reagents/Solvents Use Inert Atmosphere Check_Moisture->Dry_Reagents No Increase_Catalyst Increase Catalyst Loading Check_Stoichiometry->Increase_Catalyst No Success Improved Yield Check_Stoichiometry->Success Yes Check_Leaching Perform Hot Filtration Test Check_Coking->Check_Leaching No Regenerate Regenerate Catalyst (Calcination) Check_Coking->Regenerate Yes Optimize_Conditions Optimize Conditions/ Change Catalyst Check_Leaching->Optimize_Conditions Leaching Detected Check_Leaching->Success No Leaching Dry_Reagents->Success Increase_Catalyst->Success Regenerate->Success Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low product yield.

Zeolite_Regeneration_Workflow Start Deactivated (Coked) Zeolite Catalyst Recover Recover Catalyst by Filtration Start->Recover Wash Wash with Solvent Recover->Wash Dry Dry in Oven (100-120 °C) Wash->Dry Calcine Calcine in Furnace (500-600 °C in Air) Dry->Calcine Cool Cool Under Inert Gas Calcine->Cool End Regenerated Active Catalyst Cool->End

Caption: Experimental workflow for zeolite catalyst regeneration.

References

Technical Support Center: Optimizing Solvent Systems for Chromatography of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing solvent systems for the chromatography of fluorinated compounds. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the chromatographic analysis of fluorinated compounds.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Secondary interactions with residual silanols on the stationary phase.Use a deactivated, end-capped column to minimize silanol interactions.[1]
Mobile phase pH is too close to the analyte's pKa.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[1]
Column overload.Reduce the sample concentration or injection volume.[1]
Incompatible injection solvent.Dissolve the sample in a solvent that is as close in composition to the mobile phase as possible.[2]
Poor Retention in Reversed-Phase HPLC High polarity of the fluorinated compound.- If the column is compatible, begin with a 100% aqueous mobile phase. - Employ a polar-embedded or polar-endcapped column for better retention of polar analytes. - For ionizable compounds, introduce an ion-pairing reagent to the mobile phase. - Consider using a fluorinated stationary phase, which can offer unique selectivity and retention for fluorinated compounds.[1]
Co-elution with Impurities Insufficient resolution between the target compound and impurities.- Change the stationary phase: Switch to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or a fluorinated phase). - Change the organic modifier: Switching between acetonitrile and methanol can alter selectivity.[1][3]
Low or No Compound Recovery Irreversible adsorption to the stationary phase.- Switch to a different stationary phase or technique: Consider Hydrophilic Interaction Chromatography (HILIC) with a polar stationary phase (silica, amide, or zwitterionic) or Supercritical Fluid Chromatography (SFC).[1] For flash chromatography, alumina or Florisil can be alternatives to silica.[1]
Inadequate elution strength of the mobile phase.Increase the proportion of the organic solvent in the mobile phase or use a stronger solvent.
Shifting Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase for each run.
Column equilibration issues.Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using long-chain ion-pairing reagents.[4]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[4][5]

Troubleshooting Workflow for Poor Peak Shape

G Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (Tailing or Fronting) check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_ph Is the mobile phase pH appropriate for the analyte's pKa? check_overload->check_ph No end Peak Shape Improved reduce_load->end adjust_ph Adjust mobile phase pH (≥ 2 units from pKa) check_ph->adjust_ph No check_interactions Are there secondary interactions with the stationary phase? check_ph->check_interactions Yes adjust_ph->end use_deactivated_column Use a deactivated, end-capped column check_interactions->use_deactivated_column Yes check_solvent Is the injection solvent compatible with the mobile phase? check_interactions->check_solvent No use_deactivated_column->end change_solvent Dissolve sample in mobile phase or a weaker solvent check_solvent->change_solvent No check_solvent->end Yes change_solvent->end G Chromatography Technique Selection for Fluorinated Compounds start Fluorinated Analyte polarity Assess Polarity and Solubility start->polarity volatility Assess Volatility and Thermal Stability polarity->volatility rp_hplc Reversed-Phase HPLC (C18, Phenyl-Hexyl, Fluorinated) polarity->rp_hplc Moderately Polar, Soluble in Organic Solvents hilic HILIC (Amide, Silica, Zwitterionic) polarity->hilic Highly Polar, Water-Soluble sfc SFC volatility->sfc Thermally Labile or Poorly Soluble in HPLC Solvents gc GC volatility->gc Volatile and Thermally Stable G General Workflow for Chromatography Method Development start Define Separation Goal select_mode Select Chromatographic Mode (RP-HPLC, HILIC, SFC, etc.) start->select_mode select_column Select Initial Column (e.g., C18, Fluorinated, Amide) select_mode->select_column select_mobile_phase Select Initial Mobile Phase (e.g., Water/ACN with modifier) select_column->select_mobile_phase run_initial Run Initial Gradient select_mobile_phase->run_initial evaluate Evaluate Resolution, Peak Shape, and Retention run_initial->evaluate optimize Optimize Parameters: - Gradient Slope - Organic Modifier - pH - Temperature evaluate->optimize Needs Improvement end Finalized Method evaluate->end Acceptable optimize->run_initial

References

stability issues of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation. As specific stability data for this compound is not extensively published, this guide provides a framework for conducting your own stability assessments based on established principles of forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues for this compound in solution?

While specific degradation pathways for this compound are not documented in publicly available literature, potential stability issues can be inferred from the general chemistry of fluorinated ketones and indanone derivatives. Key concerns include:

  • Hydrolysis: The ketone functional group may be susceptible to hydrolysis, particularly under strong acidic or basic conditions.

  • Keto-Enol Tautomerism: Indanone derivatives can exhibit keto-enol tautomerism. The stability of these tautomers can be influenced by the solvent and pH, potentially leading to different reactivity and degradation profiles.[1][2]

  • Defluorination: While the carbon-fluorine bond is generally strong, enzymatic or reductive processes could potentially lead to defluorination.[3]

  • Photostability: Exposure to light, especially UV radiation, can induce degradation of organic molecules.

Q2: I am observing unexpected peaks in my analysis. What could be the cause?

Unexpected peaks in analytical methods like HPLC or LC-MS often indicate the presence of impurities or degradation products. To troubleshoot:

  • Confirm the purity of your starting material. Use a high-resolution analytical technique to ensure no significant impurities are present before starting your experiment.

  • Evaluate your experimental conditions. Assess if factors like pH, temperature, or light exposure could be causing degradation.

  • Perform a forced degradation study. Intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) can help identify potential degradation products and their analytical signatures.[4][5][6][7][8]

Q3: How can I develop a stability-indicating analytical method for this compound?

A stability-indicating method is crucial for distinguishing the intact compound from its degradation products. A general workflow for developing such a method is outlined below. Forced degradation studies are a key component of this process.[5][7]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability-related issues.

Observed Issue Potential Cause Recommended Action
Loss of compound over time in solution Degradation due to hydrolysis, oxidation, or other reactions.Conduct a forced degradation study to identify the specific stress conditions causing instability. Adjust solution pH, protect from light, or use an inert atmosphere as needed.
Appearance of new peaks in chromatogram Formation of degradation products.Characterize the new peaks using mass spectrometry (MS) and NMR to elucidate the structure of the degradation products. This will provide insight into the degradation pathway.
Inconsistent analytical results Uncontrolled experimental variables affecting stability.Tightly control experimental parameters such as temperature, pH, and light exposure. Ensure consistent solution preparation and storage.
Precipitation of the compound from solution Poor solubility or formation of insoluble degradation products.Determine the solubility of the compound in various solvents and buffer systems. If degradation products are insoluble, this can be a key indicator of the degradation pathway.

Experimental Protocols: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a drug substance.[4][5][7] The goal is to induce degradation to an extent that allows for the identification of degradation products and the development of a stability-indicating method.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector or Mass Spectrometer

  • pH meter

  • Photostability chamber

  • Oven

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the compound in ACN at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the percentage of the remaining parent compound and the formation of any degradation products.

Visualizations

The following diagrams illustrate key workflows and concepts related to stability testing.

G cluster_0 Forced Degradation Workflow Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photolytic Stress Photolytic Stress Stock Solution->Photolytic Stress Analysis Analysis Acid Hydrolysis->Analysis Base Hydrolysis->Analysis Oxidation->Analysis Thermal Stress->Analysis Photolytic Stress->Analysis

Caption: General workflow for a forced degradation study.

G cluster_1 Troubleshooting Logic for Unexpected Peaks Unexpected Peak Unexpected Peak Check Purity Check Purity Unexpected Peak->Check Purity Review Conditions Review Conditions Check Purity->Review Conditions Pure Impurity Impurity Check Purity->Impurity Impure Degradation Product Degradation Product Review Conditions->Degradation Product Harsh Conditions Identify Structure Identify Structure Degradation Product->Identify Structure

Caption: Troubleshooting logic for unexpected analytical peaks.

References

Validation & Comparative

Comparative Guide to HPLC Validation for Purity Assessment of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical High-Performance Liquid Chromatography (HPLC) methods for the validation of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one purity. The data and protocols presented are designed to offer a practical framework for analytical method development and validation in a research and quality control setting.

Introduction

This compound is a fluorinated indanone derivative of interest in medicinal chemistry and materials science. Accurate determination of its purity is crucial for ensuring the reliability and reproducibility of experimental results and for meeting regulatory standards in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, quantification, and purity analysis of organic compounds.[1][2] This guide outlines a robust, hypothetical reversed-phase HPLC (RP-HPLC) method for the purity validation of this compound and compares it with a faster, alternative method to illustrate the trade-offs between speed and resolution.

Experimental Protocols

The following protocols are provided as a detailed guide for the implementation of the described HPLC methods.

Method 1: High-Resolution Gradient RP-HPLC

This method is designed to provide optimal separation of the main compound from potential impurities.

  • Instrumentation and Materials:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • HPLC grade acetonitrile, methanol, and water.

    • This compound reference standard (Assumed Purity: >99.5%).

    • Sample of this compound for testing.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 40% B

      • 18-20 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Preparation of Solutions:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.

    • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the test sample and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.

Method 2: Rapid Isocratic RP-HPLC

This method is optimized for faster sample throughput, which may be suitable for routine in-process controls where high-resolution separation of all minor impurities is not critical.

  • Instrumentation and Materials: Same as Method 1.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 50 mm, 3.5 µm particle size.

    • Mobile Phase: 65% Acetonitrile, 35% Water (Isocratic).

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Preparation of Solutions: Same as Method 1.

Comparative Data Analysis

The following table summarizes hypothetical data obtained from the analysis of a single batch of this compound using the two described HPLC methods. This data is for illustrative purposes to compare the performance of the methods.

ParameterMethod 1: High-Resolution GradientMethod 2: Rapid Isocratic
Retention Time (Main Peak) 12.5 min3.8 min
Retention Time (Impurity 1) 11.8 min3.5 min
Retention Time (Impurity 2) 13.2 minCo-elutes with the main peak
Resolution (Main Peak/Impurity 1) 2.51.3
Tailing Factor (Main Peak) 1.11.4
Theoretical Plates (Main Peak) 15,0006,000
Calculated Purity (%) 99.2%99.6%
Total Run Time 20 min6 min

Analysis of Comparative Data:

  • Resolution and Purity: Method 1 provides superior resolution, enabling the separation and quantification of a closely eluting impurity (Impurity 2) that co-elutes with the main peak in Method 2. This leads to a more accurate purity determination (99.2% vs. 99.6%).

  • Speed: Method 2 offers a significantly faster analysis time (6 minutes vs. 20 minutes), making it more suitable for high-throughput screening or in-process monitoring where speed is prioritized over the detection of all trace impurities.

  • Efficiency: The higher number of theoretical plates in Method 1 indicates greater column efficiency, resulting in sharper peaks and better overall separation performance.

  • Peak Shape: The lower tailing factor in Method 1 suggests better peak symmetry, which is desirable for accurate integration and quantification.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the HPLC validation process.

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Reference Standard instrument_setup Instrument Setup & Equilibration prep_standard->instrument_setup prep_sample Prepare Test Sample prep_sample->instrument_setup prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->instrument_setup inject_standard Inject Standard instrument_setup->inject_standard inject_sample Inject Sample inject_standard->inject_sample integrate_peaks Integrate Chromatographic Peaks inject_sample->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity system_suitability Verify System Suitability integrate_peaks->system_suitability final_report Generate Final Report calculate_purity->final_report system_suitability->final_report

Caption: Workflow for HPLC Purity Validation.

Method_Comparison_Logic start Purity Analysis Required decision Primary Goal? start->decision method1_node Method 1: High-Resolution Gradient decision->method1_node  High Accuracy / R&D method2_node Method 2: Rapid Isocratic decision->method2_node  High Throughput / QC method1_adv Advantages: - High Resolution - Accurate Impurity Profiling method1_node->method1_adv method1_disadv Disadvantage: - Longer Run Time method1_node->method1_disadv method2_adv Advantage: - Fast Analysis method2_node->method2_adv method2_disadv Disadvantages: - Lower Resolution - Potential for Co-elution method2_node->method2_disadv

Caption: Decision Logic for Method Selection.

Conclusion

The choice of an appropriate HPLC method for the purity validation of this compound depends on the specific requirements of the analysis. For final product release, stability studies, and in-depth impurity profiling, a high-resolution gradient method is recommended to ensure accurate and reliable results. For applications where speed is more critical, such as in-process monitoring, a rapid isocratic method can be a valuable tool, provided its limitations regarding co-eluting impurities are well understood and controlled. The protocols and comparative data in this guide serve as a robust starting point for the development and validation of analytical methods for this and structurally related compounds.

References

A Comparative Guide to Analytical Method Validation for Fluorinated Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity, potency, and stability of fluorinated pharmaceutical intermediates is paramount. The unique properties conferred by fluorine, such as high thermal stability and resistance to metabolic degradation, also present distinct analytical challenges. Validating the analytical methods used to assess these compounds is not only a regulatory requirement but a critical step in ensuring data integrity throughout the drug development lifecycle.

This guide provides an objective comparison of the primary analytical techniques used for the validation of methods for fluorinated pharmaceutical intermediates. It includes a summary of performance data, detailed experimental protocols, and workflows to aid in method selection and implementation, all adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]

The Analytical Validation Workflow

A robust analytical method validation process ensures that the chosen method is fit for its intended purpose.[3] The workflow involves a systematic evaluation of several performance characteristics defined by regulatory bodies.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Performance Characteristics Evaluation cluster_3 Phase 4: Documentation & Lifecycle Dev Define Analytical Target Profile (ATP) Opt Optimize Method Parameters (e.g., Mobile Phase, Temp) Dev->Opt Initial Screening Proto Define Validation Parameters & Acceptance Criteria (ICH Q2) Opt->Proto SST System Suitability Testing (SST) Proto->SST Spec Specificity / Selectivity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (% RSD) Acc->Prec LoQ LOD / LOQ Prec->LoQ Rob Robustness LoQ->Rob Report Validation Report Rob->Report Lifecycle Continuous Monitoring & Method Lifecycle Report->Lifecycle

Caption: General workflow for analytical method validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive pharmaceutical intermediates. Its versatility and high resolution make it ideal for assay, impurity profiling, and stability testing.

Performance Comparison: HPLC provides excellent sensitivity and is often the default method for purity and stability analysis. However, for fluorinated compounds, co-elution with impurities can sometimes be a challenge, and it always requires a reference standard for quantification.

Experimental Protocol: Validation of a Stability-Indicating RP-HPLC Method

This protocol outlines the validation of a method for a fluorinated intermediate, focusing on specificity through forced degradation.[4][5][6]

  • Chromatographic System:

    • Instrument: HPLC with PDA or UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]

    • Mobile Phase: Acetonitrile and 10 mM Tetrabutyl ammonium hydrogen sulphate (60:40 v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: 240 nm.[5]

    • Injection Volume: 20 µL.

  • Validation Procedures:

    • Specificity (Forced Degradation): Prepare solutions of the fluorinated intermediate (~1 mg/mL) and subject them to the following stress conditions:[7]

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.[5]

      • Oxidative Degradation: 6% H₂O₂ at 80°C for 60 minutes.[5]

      • Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.

      • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

    • Analysis: Neutralize the acid/base-stressed samples. Dilute all samples to the target concentration and analyze by HPLC.

    • Evaluation: Assess the chromatograms for resolution between the main peak and any degradation products. Use a PDA detector to check for peak purity. The method is specific if the analyte peak is well-resolved from all degradants.[5]

    • Other Parameters: Proceed with validating linearity, accuracy (98-102% recovery), precision (<2% RSD), and robustness according to ICH guidelines.[8]

Gas Chromatography (GC)

GC, particularly when coupled with a mass spectrometer (GC-MS), is the preferred method for analyzing volatile and thermally stable fluorinated intermediates, as well as for quantifying residual solvents from the synthesis process.[9][10]

Performance Comparison: Headspace GC is highly sensitive and specific for residual solvents and avoids interference from the non-volatile drug substance matrix.[11][12] Direct injection GC is suitable for the purity assessment of volatile intermediates.

Experimental Protocol: Validation of a Headspace GC-MS Method for Residual Solvents

This protocol is adapted for the determination of residual solvents in a fluorinated active pharmaceutical ingredient (API) based on USP <467> principles.[13][14]

  • Chromatographic System:

    • Instrument: Headspace Sampler coupled to a GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[15]

    • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.[14]

    • Carrier Gas: Nitrogen or Helium at 0.5 mL/min.[14]

    • Oven Program: 40°C for 20 min, then ramp at 15°C/min to 200°C, hold for 5 min.[14]

    • Detector: FID at 250°C or MS scanning an appropriate mass range.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 75°C.[14]

    • Equilibration Time: 20 minutes.[14]

    • Loop Temperature: 80°C.

    • Transfer Line Temperature: 85°C.

  • Validation Procedures:

    • Sample Preparation: Accurately weigh the fluorinated intermediate into a headspace vial. Add a suitable diluent (e.g., DMSO, water).

    • Linearity: Prepare standard solutions of expected residual solvents at concentrations ranging from 50% to 150% of the ICH limit. Analyze and plot peak area against concentration. A correlation coefficient (R²) > 0.99 is typically required.[13]

    • Accuracy & Precision: Analyze a minimum of six independent samples spiked at the 100% concentration level. Calculate the % recovery for accuracy and the Relative Standard Deviation (%RSD) for repeatability.

    • LOD/LOQ: Determine the Limit of Detection and Quantitation by analyzing progressively more dilute standards and establishing the concentration that gives a signal-to-noise ratio of 3:1 (LOD) and 10:1 (LOQ).

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)

For fluorinated compounds, ¹⁹F qNMR is an exceptionally powerful primary analytical method. It leverages the unique properties of the ¹⁹F nucleus (100% natural abundance, high sensitivity) and offers a wide chemical shift range that minimizes signal overlap, providing high specificity.[16][17] A key advantage is its ability to provide accurate quantification without needing a specific reference standard of the analyte itself.[1]

Performance Comparison: Studies directly comparing ¹⁹F qNMR with HPLC for the quantification of fluorinated pharmaceuticals have shown minimal differences in results, indicating that the two methods can be equally applied.[1] ¹⁹F qNMR offers superior speed and simplicity, as it requires minimal sample preparation and is non-destructive.

Parameter¹⁹F qNMRHPLC
Principle Measures ¹⁹F nuclei signal intensity relative to an internal standard.Separates components based on polarity, quantifies by UV/PDA response.
Reference Standard Analyte-specific standard not required (uses internal F-std).Analyte-specific standard is required.
Specificity Excellent, due to wide chemical shift range (~500 ppm).[1]Good, but dependent on chromatographic resolution.
Interday Precision ~1.2% RSD[1]Typically < 2% RSD
Assay Difference Results typically within 5% of HPLC values.[1]N/A
Analysis Time Rapid (~8-15 minutes per sample).[16]Moderate (15-40 minutes per sample).
Sample Prep Simple dissolution in deuterated solvent.Often requires filtration, dilution.

Experimental Protocol: Purity Determination by ¹⁹F qNMR

This protocol outlines the determination of the purity of a fluorinated intermediate using an internal standard.[1]

  • NMR System:

    • Spectrometer: 400 MHz or higher, equipped with a multinuclear probe.

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).[1]

    • Internal Standard (IS): Trifluoroacetic acid (TFA) or another suitable fluorinated compound with a known purity and a non-overlapping signal.[1]

  • Validation Procedures:

    • Sample Preparation:

      • Accurately prepare a stock solution of the internal standard (e.g., 5.0 mg/mL TFA in DMSO-d₆).

      • Accurately weigh the fluorinated intermediate (e.g., 10-20 mg) into an NMR tube.

      • Add a precise volume (e.g., 0.6 mL) of the internal standard stock solution to the NMR tube. Ensure complete dissolution.

    • NMR Acquisition:

      • Acquire the ¹⁹F NMR spectrum. Key parameters to optimize for quantification include:

        • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

        • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 32 or 64 scans).

        • Proton Decoupling: Apply to simplify ¹⁹F signals into singlets.[1]

    • Data Processing & Calculation:

      • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

      • Integrate the signals corresponding to the analyte and the internal standard.

      • Calculate the purity of the analyte using the standard qNMR equation.

    • Method Validation: Validate for precision (intraday and interday RSD), accuracy (by comparing with a certified reference material if available), linearity, and robustness (by slightly varying acquisition parameters). An interday precision of 1.2% RSD has been demonstrated to be achievable.[1]

Choosing the Right Analytical Tool

The selection of an appropriate analytical technique depends on the specific properties of the fluorinated intermediate and the goal of the analysis.

Method_Selection_Guide start Start: Analytical Goal is_volatile Is the analyte volatile? start->is_volatile goal_purity Goal: Purity Assay of main component? is_volatile->goal_purity Yes goal_impurities Goal: Impurity Profile or Stability Test? is_volatile->goal_impurities No gc_ms GC or GC-MS goal_purity->gc_ms Yes qnmr 19F qNMR goal_purity->qnmr No (Primary Method) goal_solvents Goal: Residual Solvents? goal_impurities->goal_solvents No hplc HPLC / UPLC-UV/MS goal_impurities->hplc Yes goal_solvents->hplc No (Consider HPLC for non-volatile impurities) headspace_gc Headspace GC goal_solvents->headspace_gc Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Indanones in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Examination of the Influence of Fluorination on the Biological Activity of Indanone Scaffolds, Supported by Preclinical Data.

The indanone core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of compounds with diverse therapeutic applications, including anticancer and anti-inflammatory agents. A common strategy in drug design is the introduction of fluorine atoms to modulate a molecule's physicochemical properties and enhance its biological activity. This guide provides a comparative overview of the biological activities of fluorinated and non-fluorinated indanone derivatives, with a focus on their potential as anticancer agents. While direct head-to-head comparisons of specific fluorinated indanones and their non-fluorinated parent compounds within the same study are limited in publicly available literature, a comparative analysis can be constructed from existing preclinical data on various derivatives.

Anticancer Activity: A Comparative Overview

Derivatives of 2-benzylidene-1-indanone have shown significant promise as anticancer agents. These compounds are known to exhibit cytotoxic effects against a range of human cancer cell lines. The introduction of a fluorine atom to this scaffold is often explored to enhance potency.

Below is a summary of the in vitro cytotoxicity of various substituted 2-benzylidene-1-indanone derivatives, including fluorinated and non-fluorinated examples, against different cancer cell lines. It is important to note that these data points are compiled from different studies and are not the result of a direct comparative experiment.

Compound TypeDerivativeCancer Cell LineIC50 (µM)
Non-Fluorinated 2-Benzylidene-1-indanoneMelanoma (1HJD)Not specified (Binding Energy)
4,5,6-trimethoxy-3-(3,4,5-trimethoxyphenyl)-2-benzylidene-1-indanoneBreast (MCF-7)0.01 - 1.0
2-Benzylidene-1-indanone with various substitutionsBreast, Colon, Leukemia, Lung0.01 - 0.88
Fluorinated Fluorinated Benzylidene IndanoneBreast (MCF-7)Induces G2/M phase arrest
2-(4-Fluorobenzylidene)-1-indanoneNot specifiedNot specified

Note: The data presented is for illustrative purposes and is compiled from multiple sources. A direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Anti-Inflammatory Activity

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, detailed experimental protocols are crucial. Below are methodologies for key assays cited in the evaluation of indanone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight to allow for cell attachment.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (e.g., fluorinated and non-fluorinated indanone derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.[1]

In Vitro Anti-inflammatory Assay (Cytokine Release in LPS-Stimulated Macrophages)

This assay evaluates the ability of compounds to inhibit the release of pro-inflammatory cytokines.

  • Cell Culture: Murine primary macrophages are cultured in 96-well plates.

  • Compound Pre-incubation: The cells are pre-incubated with the test compounds at various concentrations for 30 minutes.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 0.5 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Cytokine Quantification: The levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine release by the test compounds is calculated relative to the LPS-stimulated control group.[1]

Signaling Pathways and Mechanisms of Action

The biological activity of indanone derivatives can be attributed to their interaction with various cellular signaling pathways. For their anticancer effects, one of the proposed mechanisms is the inhibition of tubulin polymerization, which disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.

anticancer_mechanism cluster_cellular_processes Cellular Processes Indanone Fluorinated Indanone Derivative Tubulin Tubulin Indanone->Tubulin Inhibition Microtubules Microtubule Formation Tubulin->Microtubules CellCycle Cell Cycle Progression (G2/M Phase) Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to CancerCell Cancer Cell Proliferation CellCycle->CancerCell

Caption: Potential anticancer mechanism of fluorinated indanone derivatives.

Experimental Workflow

The general workflow for evaluating and comparing the biological activity of newly synthesized compounds, such as fluorinated and non-fluorinated indanones, is depicted below.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation Start Starting Materials SynthF Synthesis of Fluorinated Indanone Start->SynthF SynthNF Synthesis of Non-Fluorinated Indanone Start->SynthNF Purification Purification & Characterization SynthF->Purification SynthNF->Purification Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity AntiInflammatory In Vitro Anti-inflammatory Assay Purification->AntiInflammatory DataAnalysis Data Analysis (IC50 Determination) Cytotoxicity->DataAnalysis AntiInflammatory->DataAnalysis Comparison Comparison of Biological Activity DataAnalysis->Comparison Comparative Analysis

Caption: General experimental workflow for comparative analysis.

References

Assessing the Selectivity of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one and its Analogs as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity of Indanone Derivatives Against Cholinesterases

The indanone scaffold has emerged as a promising framework in the design of therapeutic agents, particularly for neurodegenerative diseases such as Alzheimer's. A key strategy in managing Alzheimer's disease involves the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to enhance cholinergic neurotransmission. The selectivity of these inhibitors is a critical parameter, as differential inhibition of AChE and BChE may offer varying therapeutic benefits and side-effect profiles. This guide provides a comparative analysis of the selectivity of indanone derivatives, including the parent compound class of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one, against established cholinesterase inhibitors.

Comparative Selectivity of Indanone Derivatives and Reference Inhibitors

The inhibitory potency of various indanone derivatives and commercially available cholinesterase inhibitors was evaluated against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The half-maximal inhibitory concentration (IC50) values were determined, and a selectivity index (SI) was calculated (BChE IC50 / AChE IC50) to quantify the preference of each compound for AChE. A higher SI value indicates greater selectivity for AChE.

CompoundAChE IC50 (nM)BChE IC50 (nM)Selectivity Index (BChE/AChE)
Indanone Derivatives
Compound 5c¹120--
Compound 7b¹-40-
Compound 9²14.8--
Compound 14²18.6--
Reference Cholinesterase Inhibitors
Donepezil³6.77,4001104.5
Rivastigmine³,⁴4.3 - 415031 - 37~0.009 - 7.2
Galantamine⁵35018,55053

Data for specific this compound was not available in the reviewed literature. The table presents data for other indanone derivatives to illustrate the potential activity of this compound class. ¹Data from a study on indanone derivatives with aminopropoxy benzyl/benzylidene moieties.[1] ²Data from a study on multi-target-directed indanone derivatives.[2] ³Data from a comparative in vitro study of various cholinesterase inhibitors.[3][4] ⁴Rivastigmine's IC50 values show significant variation across different studies and experimental conditions.[4][5][6] ⁵Data from MedChemExpress product information, indicating 53-fold selectivity for AChE over BChE.[7]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The determination of IC50 values for cholinesterase inhibitors is commonly performed using the spectrophotometric method developed by Ellman.[8][9]

Principle:

This assay measures the activity of AChE or BChE by quantifying the rate of production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm. The presence of a cholinesterase inhibitor will reduce the rate of this color formation.[8]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 8.0)

  • Test compounds (inhibitors) at various concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds in the appropriate phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Enzyme solution (AChE or BChE)

    • DTNB solution

    • Test compound solution at varying concentrations (or buffer for the control)

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate solution (ATCI or BTCI) to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a dose-response curve and identifying the concentration at which 50% inhibition is achieved.

Cholinergic Synaptic Transmission and Inhibition

The following diagram illustrates the mechanism of action of cholinesterase inhibitors in a cholinergic synapse.

Caption: Mechanism of Cholinesterase Inhibition in a Synapse.

References

A Researcher's Guide to IC50 Determination for Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the determination of IC50 values, emphasizing best practices for comparative analysis. This guide provides detailed experimental protocols, data presentation standards, and visual workflows to ensure accuracy and reproducibility in your research.

The half-maximal inhibitory concentration (IC50) is a critical measure in pharmacology and drug development, quantifying the potency of a substance in inhibiting a specific biological function.[1] It represents the concentration of a drug required to inhibit a biological process by 50%.[2][3] A lower IC50 value indicates a more potent inhibitor, meaning less of the substance is needed to achieve the desired effect.[1][3] This metric is fundamental in comparing the efficacy of different compounds and is a cornerstone of drug discovery and toxicity testing.[2][4]

Comparative Analysis of IC50 Values

When comparing the IC50 values of different compounds, it is crucial to ensure that the experimental conditions are consistent.[4] Factors such as cell line choice, exposure time, and the specific assay method used can significantly influence the resulting IC50 value.[4] Therefore, for a valid comparative analysis, these parameters must be standardized across all experiments.

It is also important to distinguish between relative and absolute IC50 values. The relative IC50 is the concentration at which the response is halfway between the maximum and minimum observed responses in a given experiment.[5] The absolute IC50, on the other hand, corresponds to a 50% reduction relative to a control with zero inhibitor.[6] For direct comparison of the potency of different drugs, the absolute IC50 is the more appropriate measure.[6]

Data Presentation

Clear and concise presentation of quantitative data is essential for easy interpretation and comparison. All IC50 values and related statistical data should be summarized in a structured table.

CompoundTarget Cell LineIC50 (µM)95% Confidence IntervalSlope Factor (Hill Slope)
Compound AMCF-72.52.1 - 3.01.2
Compound BMCF-75.85.2 - 6.51.1
Compound CMCF-71.21.0 - 1.51.3
Positive ControlMCF-70.80.6 - 1.01.0

This table presents hypothetical IC50 values for three test compounds and a positive control against the MCF-7 breast cancer cell line. The 95% confidence interval provides a measure of the precision of the IC50 estimate, while the slope factor describes the steepness of the dose-response curve.

Experimental Protocols

A detailed and standardized experimental protocol is fundamental for obtaining reliable and reproducible IC50 values. The following is a generalized protocol for determining the IC50 of a compound in an adherent cell line using a colorimetric assay such as the MTT assay.[7][8]

Materials:
  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:
  • Cell Seeding:

    • Harvest and count cells, ensuring high viability.

    • Seed the cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.[8]

    • Include wells for "cells only" (untreated control) and "medium only" (blank).[8]

    • Incubate the plate overnight to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium from the stock solution. A common approach is to use a half-log or log dilution series.[9]

    • Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5% for DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).[8]

  • MTT Assay:

    • After the incubation period, add a specific volume of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[8]

    • Carefully remove the MTT solution and add a solubilization buffer to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate to ensure complete solubilization.[8]

  • Data Acquisition:

    • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.[8]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Normalize the data by expressing the results as a percentage of the untreated control.[4]

    • Plot the percentage of cell viability against the logarithm of the compound concentration.[8]

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value.[4][8] Software such as GraphPad Prism is commonly used for this analysis.[10]

Visualizing Experimental and Logical Workflows

Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, created using the DOT language, depict the experimental workflow for IC50 determination and a generic signaling pathway that can be modulated by a test compound.

IC50_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis start Start cell_culture Cell Culture start->cell_culture plate_prep Cell Seeding in 96-well Plate cell_culture->plate_prep compound_prep Compound Dilution treatment Add Compound to Cells compound_prep->treatment plate_prep->treatment incubation Incubate for 48-72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance solubilize->read_plate normalize Normalize Data read_plate->normalize plot Plot Dose-Response Curve normalize->plot calculate_ic50 Calculate IC50 plot->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Experimental workflow for determining IC50 values.

Signaling_Pathway cluster_pathway Generic Signaling Pathway cluster_inhibition Inhibition ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cell_response Cellular Response (e.g., Proliferation) transcription_factor->cell_response inhibitor Test Compound (Inhibitor) inhibitor->kinase1

Caption: Inhibition of a signaling pathway by a test compound.

References

A Spectroscopic Comparison of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one Isomers: A Predictive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a detailed, albeit theoretical, spectroscopic comparison of the constitutional isomers of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one. Due to a lack of available experimental data, this comparison relies on predicted spectroscopic values for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies for these predictions are outlined to provide a framework for the in-silico characterization of these and similar compounds, which are of interest in medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for two key constitutional isomers: this compound (Isomer A) and 4,6-Difluoro-3-methyl-2,3-dihydro-1H-inden-1-one (Isomer B).

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Isomer Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Isomer A H-22.80 - 2.95m-
(2-methyl)H-3a3.10dd17.5, 8.0
H-3b3.45dd17.5, 4.0
H-56.85d9.5
H-77.15d8.5
-CH₃1.25d7.0
Isomer B H-2a2.65dd16.5, 7.5
(3-methyl)H-2b3.05dd16.5, 3.5
H-33.20 - 3.35m-
H-56.88d9.5
H-77.18d8.5
-CH₃1.40d6.5

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Isomer Carbon Assignment Predicted Chemical Shift (δ, ppm)
Isomer A C=O (C1)204.5
(2-methyl)C241.0
C335.5
C3a138.0 (d, J=8.0 Hz)
C4164.0 (d, J=250 Hz)
C5110.0 (d, J=25 Hz)
C6162.5 (d, J=250 Hz)
C7115.5 (d, J=20 Hz)
C7a145.0 (d, J=10.0 Hz)
-CH₃16.0
Isomer B C=O (C1)205.0
(3-methyl)C244.0
C333.0
C3a137.5 (d, J=8.0 Hz)
C4164.2 (d, J=250 Hz)
C5110.5 (d, J=25 Hz)
C6162.8 (d, J=250 Hz)
C7115.8 (d, J=20 Hz)
C7a145.5 (d, J=10.0 Hz)
-CH₃18.5

Table 3: Predicted Key Infrared (IR) Absorptions

Isomer Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Both C-H (aromatic)3050 - 3100Medium
Both C-H (aliphatic)2850 - 2960Medium
Both C=O (ketone)1715 - 1725Strong
Both C=C (aromatic)1600 - 1620Medium
Both C-F (aromatic)1200 - 1300Strong

Table 4: Predicted Major Mass Spectrometry (MS) Fragments (Electron Ionization)

Isomer m/z Predicted Fragment Notes
Both 182[M]⁺Molecular Ion
Isomer A 167[M - CH₃]⁺Loss of methyl radical
154[M - CO]⁺Loss of carbon monoxide
139[M - CO - CH₃]⁺Subsequent loss of methyl
Isomer B 167[M - CH₃]⁺Loss of methyl radical
154[M - CO]⁺Loss of carbon monoxide
125Retro-Diels-Alder FragmentFragmentation of the indanone ring

Experimental Protocols for Spectroscopic Prediction

The data presented in this guide are theoretical and generated based on established computational chemistry protocols.

2.1 NMR Spectra Prediction

  • Software: Predicted ¹H and ¹³C NMR spectra can be generated using software such as ChemAxon's NMR Predictor, ACD/Labs NMR Predictor, or open-source tools that leverage extensive spectral databases.[1][2] For higher accuracy, Density Functional Theory (DFT) calculations using packages like Gaussian or ORCA are recommended.[3][4]

  • Methodology:

    • The 3D structures of the isomers are first generated and subjected to geometry optimization using a suitable level of theory (e.g., B3LYP with a 6-31G(d) basis set).

    • NMR shielding tensors are then calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

    • Calculated chemical shifts are referenced against a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

    • Spin-spin coupling constants are computed to determine signal multiplicities.[5]

2.2 IR Spectrum Prediction

  • Software: IR spectra simulations are typically performed with quantum chemistry software like Gaussian, GAMESS, or ORCA.[4][6][7]

  • Methodology:

    • Following geometry optimization of the molecular structures, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31+G*).[8]

    • This calculation computes the harmonic vibrational frequencies and their corresponding IR intensities.

    • The computed frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values, correcting for anharmonicity and basis set limitations.[9]

    • The output provides a list of vibrational modes, their frequencies (wavenumbers), and IR intensities, which can be plotted as a spectrum.

2.3 Mass Spectrometry Fragmentation Prediction

  • Methodology: The prediction of electron ionization (EI) mass spectra is primarily based on established fragmentation rules and the principles of physical organic chemistry.[10][11][12]

    • Molecular Ion Identification: The molecular ion peak is determined from the molecular weight of the compound.

    • Fragmentation Pathways: Common fragmentation pathways for ketones and aromatic compounds are considered:

      • α-cleavage: Cleavage of the bond adjacent to the carbonyl group.

      • McLafferty Rearrangement: If an alkyl chain of at least three carbons is present, a hydrogen transfer followed by cleavage can occur.

      • Loss of Neutral Molecules: Expulsion of small, stable neutral molecules like CO, H₂O, or C₂H₄.

      • Aromatic Ring Fragmentation: Cleavage of the fused ring system, such as through a retro-Diels-Alder reaction.[13]

    • The relative stability of the resulting carbocations and radical fragments is assessed to predict the relative abundance of the fragment ions.[13]

Visual Workflow for Spectroscopic Prediction and Comparison

The following diagram illustrates the logical workflow for generating and comparing the predicted spectroscopic data for the isomers.

Spectroscopic_Comparison_Workflow Workflow for Predictive Spectroscopic Comparison cluster_isomers Isomer Definition cluster_prediction Computational Prediction cluster_data Data Generation cluster_comparison Comparative Analysis IsomerA Isomer A (2-methyl) NMR_Pred NMR Prediction (DFT/GIAO) IsomerA->NMR_Pred IR_Pred IR Prediction (DFT/Freq) IsomerA->IR_Pred MS_Pred MS Fragmentation (Rule-Based) IsomerA->MS_Pred IsomerB Isomer B (3-methyl) IsomerB->NMR_Pred IsomerB->IR_Pred IsomerB->MS_Pred NMR_Data ¹H & ¹³C NMR Data NMR_Pred->NMR_Data IR_Data IR Frequencies IR_Pred->IR_Data MS_Data m/z Fragments MS_Pred->MS_Data Comparison ¹H NMR ¹³C NMR IR MS NMR_Data->Comparison:f0 NMR_Data->Comparison:f1 IR_Data->Comparison:f2 MS_Data->Comparison:f3 Report Generate Comparison Guide Comparison->Report

Caption: Predictive workflow for spectroscopic analysis.

Interpretation and Conclusion

While the predicted IR spectra for both isomers are expected to be very similar due to the presence of the same functional groups, significant differences are anticipated in their NMR and mass spectra, allowing for their differentiation.

  • NMR Spectroscopy: The primary distinction in the ¹H and ¹³C NMR spectra arises from the different chemical environments of the methyl group and the adjacent protons and carbons in the five-membered ring. The specific splitting patterns and chemical shifts of the protons on C2 and C3 are unique to each isomer.

  • Mass Spectrometry: Although both isomers will likely exhibit a molecular ion at m/z 182 and fragments corresponding to the loss of a methyl group and carbon monoxide, the fragmentation of the indenone ring system may differ, potentially leading to unique fragment ions for each isomer.

References

A Researcher's Guide to Establishing the Stereochemistry of Substituted Indanones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of molecular characterization. The spatial arrangement of atoms in substituted indanones, a common scaffold in medicinal chemistry, can profoundly influence their biological activity and pharmacological properties. This guide provides an objective comparison of key analytical techniques used to establish the stereochemistry of these compounds, supported by experimental data and detailed protocols.

The unambiguous assignment of stereocenters in chiral molecules is paramount in drug discovery and development. Different enantiomers or diastereomers of a compound can exhibit widely varying efficacy, toxicity, and pharmacokinetic profiles. Therefore, robust and reliable methods for stereochemical determination are essential. This guide explores the principles, applications, strengths, and limitations of several instrumental techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD).

Comparative Analysis of Stereochemical Determination Methods

The selection of an appropriate analytical method for determining the stereochemistry of a substituted indanone depends on several factors, including the nature of the sample (e.g., crystalline vs. solution state), the amount of sample available, and the specific stereochemical question being addressed (relative vs. absolute configuration). The following table provides a comparative overview of the most common techniques.

Technique Principle Information Obtained Advantages Limitations Typical Sample Amount
X-ray Crystallography Diffraction of X-rays by a single crystal.[1]3D molecular structure, absolute configuration (with anomalous dispersion).[2][3]Provides unambiguous determination of both relative and absolute stereochemistry.[3]Requires a suitable single crystal, which can be difficult to obtain.[2][4] Light-atom molecules can be challenging for absolute configuration determination.[2]< 1 mg
NMR Spectroscopy (NOE/ROE) Through-space correlation of nuclear spins.[5]Relative stereochemistry, conformational analysis.[5][6]Non-destructive, provides information about the solution-state conformation.[6]Does not provide absolute configuration.[5] Interpretation can be complex for flexible molecules.[6]1-5 mg
NMR with Chiral Derivatizing Agents (CDAs) Conversion of enantiomers into diastereomers with distinct NMR spectra.[7]Enantiomeric purity, absolute configuration (e.g., Mosher's method).[7][8][9]Applicable to a wide range of functional groups.[9] Can be used to determine enantiomeric excess.[10]Requires a suitable functional group for derivatization. Derivatization may not go to completion.5-10 mg
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light.[11]Absolute configuration (often by comparison to known compounds or theoretical calculations).[12][13]High sensitivity, requires small sample amounts.[14]Interpretation can be complex and may require computational support.[15][16] Limited to molecules with a chromophore.[17]< 1 mg
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.[18]Absolute configuration and conformation in solution.[19][20]Applicable to a wide range of molecules, including those without a UV chromophore.[11] Provides rich structural information.[11]Requires specialized equipment.[20] Interpretation relies heavily on computational modeling.[11][21]5-10 mg

Experimental Protocols

Nuclear Overhauser Effect (NOE) Spectroscopy for Relative Stereochemistry

Objective: To determine the relative spatial proximity of protons in a substituted indanone to elucidate its relative stereochemistry.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified indanone derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mM.

  • NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of the protons of interest.

    • Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. For medium-sized molecules like indanones, ROESY is often preferred to avoid zero-crossing of the NOE signal.[22]

    • Typical NOESY/ROESY parameters include a mixing time of 300-800 ms, a relaxation delay of 1-2 s, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

    • Identify cross-peaks in the NOESY/ROESY spectrum, which indicate spatial proximity (typically < 5 Å) between the corresponding protons.[5]

    • The presence or absence of specific cross-peaks can be used to deduce the relative stereochemistry. For example, in a disubstituted indanone, a NOE between a proton on a substituent and a proton on the indanone core can establish their cis or trans relationship.[23]

Mosher's Method for Absolute Stereochemistry using a Chiral Derivatizing Agent

Objective: To determine the absolute configuration of a chiral alcohol-containing indanone by NMR analysis of its diastereomeric esters formed with a chiral derivatizing agent.

Methodology:

  • Derivatization:

    • React the chiral indanone alcohol separately with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

    • Typically, the alcohol is dissolved in a dry solvent (e.g., pyridine-d₅ or CDCl₃ with a non-nucleophilic base like DMAP) and treated with a slight excess of the Mosher's acid chloride.

    • The reaction is usually complete within a few hours at room temperature.

  • NMR Data Acquisition:

    • Acquire ¹H and/or ¹⁹F NMR spectra of the resulting (R)- and (S)-Mosher's esters.[10]

  • Data Analysis:

    • Compare the chemical shifts of protons (or fluorine atoms) in the two diastereomeric esters.

    • The differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage are used to determine the absolute configuration based on the established Mosher's method model.

Visualization of Experimental Workflows

experimental_workflow cluster_noe NOE/ROE for Relative Stereochemistry cluster_mosher Mosher's Method for Absolute Stereochemistry noe_start Purified Indanone noe_prep Dissolve in Deuterated Solvent noe_start->noe_prep noe_acq Acquire 2D NOESY/ROESY noe_prep->noe_acq noe_proc Process Data noe_acq->noe_proc noe_anal Analyze Cross-Peaks noe_proc->noe_anal noe_end Determine Relative Stereochemistry noe_anal->noe_end mosher_start Chiral Indanone Alcohol mosher_deriv_r React with (R)-Mosher's Acid Chloride mosher_start->mosher_deriv_r mosher_deriv_s React with (S)-Mosher's Acid Chloride mosher_start->mosher_deriv_s mosher_acq_r Acquire NMR of (R)-Ester mosher_deriv_r->mosher_acq_r mosher_acq_s Acquire NMR of (S)-Ester mosher_deriv_s->mosher_acq_s mosher_anal Compare Chemical Shifts (Δδ) mosher_acq_r->mosher_anal mosher_acq_s->mosher_anal mosher_end Determine Absolute Configuration mosher_anal->mosher_end

Caption: Workflow for determining relative and absolute stereochemistry.

Logical Relationships in Stereochemical Analysis

The determination of stereochemistry often involves a hierarchical approach, where the relative stereochemistry is first established, followed by the assignment of the absolute configuration.

logical_relationship rel_stereo Relative Stereochemistry abs_stereo Absolute Stereochemistry rel_stereo->abs_stereo often precedes nmr_noe NMR (NOE/ROE) nmr_noe->rel_stereo xray_rel X-ray Crystallography (relative) xray_rel->rel_stereo xray_abs X-ray Crystallography (absolute) xray_abs->abs_stereo chiroptical Chiroptical Methods (CD, VCD) chiroptical->abs_stereo cda NMR with CDAs cda->abs_stereo

Caption: Interrelation of methods for stereochemical analysis.

Conclusion

The stereochemical characterization of substituted indanones is a multifaceted task that can be accomplished through a variety of powerful analytical techniques. While X-ray crystallography remains the "gold standard" for providing definitive 3D structural information, its requirement for single crystals can be a significant bottleneck.[2] NMR-based methods, such as NOE/ROE spectroscopy and the use of chiral derivatizing agents, offer invaluable insights into the relative and absolute stereochemistry in the solution state.[6][8] Chiroptical techniques like CD and VCD are emerging as highly sensitive methods for determining absolute configuration, especially when coupled with quantum chemical calculations.[16][19] A comprehensive approach, often involving the application of multiple techniques, is frequently the most robust strategy for the unambiguous assignment of stereochemistry in substituted indanones, thereby facilitating the advancement of drug discovery and development programs.

References

A Comparative Guide to Purity Assessment: qNMR vs. Chromatographic Methods for 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this fluorinated indanone.

Introduction to Purity Assessment Techniques

Purity assessment is a critical step in chemical analysis, verifying the identity and quantity of a substance while identifying and quantifying any impurities. For a fluorinated intermediate such as this compound, the choice of analytical method can significantly impact the accuracy and reliability of the results.

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[1] A key advantage of qNMR lies in the direct proportionality between the NMR signal area and the number of nuclei, allowing for quantification without the need for an identical reference standard of the analyte.[1] Particularly for fluorinated compounds, ¹⁹F qNMR offers a sensitive and selective method for purity assessment.[2]

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture.[3] It is highly effective for the analysis of non-volatile and thermally labile compounds. When coupled with a UV detector, it is a robust method for routine purity analysis and impurity profiling in the pharmaceutical industry.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of impurities, such as residual solvents and volatile byproducts.[3]

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of the compound, expected impurities, and the desired level of accuracy.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the ratio of analyte signals to a certified internal standard based on the inherent quantitative nature of NMR spectroscopy.[1]Separates compounds based on their differential partitioning between a mobile phase and a stationary phase.[3]Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.[5]
Primary Strength High accuracy and precision; direct method traceable to SI units; provides structural information for both analyte and impurities.[1]High sensitivity for non-volatile impurities; robust and widely used for routine quality control.[3]Excellent for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.[5]
Quantification Absolute quantification against a certified internal standard of known purity.[6]Relative quantification based on peak area percentage or absolute quantification using a certified reference standard of the analyte.Quantification is typically achieved using a calibration curve generated from certified reference standards of the impurities.
Sample Preparation Simple dissolution in a deuterated solvent with a known amount of internal standard.Dilution in a suitable solvent and filtration. Derivatization may be required for compounds without a UV chromophore.[4]Dilution in a volatile solvent; derivatization may be necessary for polar compounds.
Analysis Time Relatively fast, typically 15-30 minutes per sample.20-60 minutes per sample, depending on the method.20-60 minutes per sample.
Common Impurities Detected Structurally related impurities, isomers, and residual solvents.Non-volatile synthesis byproducts, degradation products, and starting materials.Volatile starting materials, residual solvents, and low molecular weight byproducts.

Illustrative Purity Assessment Data

The following table presents hypothetical, yet realistic, comparative data for the purity assessment of a batch of this compound.

Analytical MethodPurity (%)Identified ImpuritiesLimit of Quantification (LOQ)
¹H qNMR 99.2 ± 0.25,7-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one (Regioisomer) at 0.6%~0.1%
¹⁹F qNMR 99.3 ± 0.15,7-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one (Regioisomer) at 0.5%~0.05%
HPLC-UV 99.1 (Area %)Unidentified impurity at 0.3%, Starting material at 0.5%~0.02%
GC-MS >99.8 (for non-volatile components)Toluene (Residual Solvent) at 0.15%~1 ppm for volatile impurities

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducible and reliable results.

Quantitative ¹⁹F NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using ¹⁹F qNMR with an internal standard.

Instrumentation: 400 MHz NMR Spectrometer equipped with a fluorine probe.

Materials:

  • This compound sample

  • 1,4-Difluorobenzene (Certified Reference Material, Purity ≥ 99.9%) as internal standard

  • Deuterated chloroform (CDCl₃)

Procedure:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 10 mg of 1,4-difluorobenzene internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹⁹F NMR spectrum using the following parameters:

    • Pulse Program: Single pulse with ¹H decoupling

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of fluorine nuclei)

    • Number of Scans (ns): 32

    • Acquisition Time (aq): 2 s

    • Spectral Width (sw): -100 to -150 ppm

Data Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the signals corresponding to the fluorine atoms of the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area of the signal

    • N = Number of fluorine nuclei for the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard (1,4-Difluorobenzene)

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by HPLC with UV detection.

Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 x 4.6 mm, 5 µm).

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Prepare the mobile phase: Acetonitrile:Water (60:40 v/v).

  • Prepare a sample solution by dissolving approximately 10 mg of the analyte in 10 mL of the mobile phase.

  • Set the HPLC parameters:

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Inject the sample solution and record the chromatogram.

Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities, particularly residual solvents, in the this compound sample.

Instrumentation: GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Materials:

  • This compound sample

  • Dichloromethane (GC grade)

Procedure:

  • Prepare a sample solution by dissolving approximately 20 mg of the analyte in 1 mL of dichloromethane.

  • Set the GC-MS parameters:

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: 35-500 amu

  • Inject 1 µL of the sample solution.

Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify identified impurities using an external standard calibration curve if required.

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the logical relationships between the analytical techniques.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Analyte weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in CDCl3 weigh_is->dissolve nmr_acq Acquire 19F NMR Spectrum dissolve->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate Signals processing->integration calculation Calculate Purity integration->calculation result result calculation->result Purity Result

Caption: Workflow for purity assessment by qNMR.

Comparison_Logic cluster_analyte Analyte: this compound cluster_methods Analytical Methods cluster_impurities Impurity Profile analyte Sample qnmr qNMR (¹H and ¹⁹F) analyte->qnmr hplc HPLC-UV analyte->hplc gcms GC-MS analyte->gcms main_component Main Component Purity qnmr->main_component non_volatile Non-Volatile Impurities hplc->non_volatile volatile Volatile Impurities (Residual Solvents) gcms->volatile final_purity Comprehensive Purity Profile main_component->final_purity Orthogonal Confirmation non_volatile->final_purity volatile->final_purity

Caption: Logic for a comprehensive purity assessment.

Conclusion

For the definitive purity assessment of this compound, a multi-technique approach is recommended. ¹⁹F qNMR stands out as the preferred method for obtaining a highly accurate and precise absolute purity value of the main component, given its direct quantification capabilities and the presence of fluorine atoms in the molecule.[7] HPLC-UV serves as an excellent orthogonal technique for detecting and quantifying non-volatile, UV-active impurities.[3] Finally, GC-MS is indispensable for the identification and quantification of volatile impurities, particularly residual solvents from the synthesis process.[5] By combining the data from these complementary techniques, researchers and drug development professionals can establish a comprehensive and reliable purity profile, ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

Safety Operating Guide

Proper Disposal of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. As a halogenated organic compound, this substance requires specialized disposal procedures and should never be treated as common laboratory waste.

Immediate Safety Considerations:

Waste Characterization and Segregation:

The primary step in the proper disposal of this compound is to classify it as a hazardous waste. Specifically, it falls under the category of halogenated organic waste due to the presence of fluorine atoms.[4][5]

Key Segregation Practices:

  • Dedicated Waste Stream: Collect waste containing this compound in a designated container for halogenated organic compounds.[4][5]

  • Avoid Mixing: Never mix halogenated organic waste with non-halogenated organic solvents, aqueous waste, acids, bases, or heavy metals.[4][5][6] Improper mixing can lead to dangerous chemical reactions and complicates the disposal process.

Step-by-Step Disposal Protocol:

  • Container Selection and Labeling:

    • Use a chemically compatible container, preferably polyethylene, that can be securely sealed.[3][7]

    • The container must be clearly labeled with "Hazardous Waste" and the specific contents, including the full chemical name "this compound" and its approximate concentration or volume.[5][6]

  • Waste Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8]

    • Keep the container closed at all times, except when adding waste.[8][9]

    • Ensure the SAA is inspected weekly for any leaks or container degradation.[8]

  • Prohibited Disposal Methods:

    • Do not dispose of this compound down the sink or any other drain.[9][10]

    • Do not allow the chemical to evaporate in a fume hood as a method of disposal.[8][9]

  • Arrange for Professional Disposal:

    • All hazardous chemical waste must be collected and disposed of by a licensed hazardous waste management company or through your institution's Environmental Health and Safety (EHS) office.[7][9]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Workflow Diagram:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_classification Waste Classification cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Disposal start Waste Generation (this compound) is_halogenated Is the waste a halogenated organic compound? start->is_halogenated collect_halogenated Collect in a designated 'Halogenated Organic Waste' container. is_halogenated->collect_halogenated Yes label_container Label container with 'Hazardous Waste' and full chemical name. collect_halogenated->label_container store_saa Store sealed container in a designated Satellite Accumulation Area (SAA). label_container->store_saa contact_ehs Contact Environmental Health & Safety (EHS) or approved waste vendor for pickup. store_saa->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

Quantitative Disposal Limits:

While specific quantitative data for this compound are not available, general regulatory limits for hazardous waste accumulation in laboratory settings apply. These are summarized in the table below.

ParameterLimitRegulatory Context
Maximum Volume in SAA 55 gallonsA maximum of 55 gallons of hazardous waste may be stored in a Satellite Accumulation Area.[7]
Acutely Toxic Waste Limit 1 quart (liquid) or 1 kg (solid)For "P-listed" acutely toxic wastes, the accumulation limit is significantly lower.[7] While it is not confirmed if this compound is P-listed, this is a critical consideration for highly toxic materials.
Storage Time Limit Up to 12 monthsPartially filled, properly labeled containers may remain in an SAA for up to one year, provided accumulation limits are not exceeded.[7]
Removal from SAA Within 3 days of being fullOnce a waste container is full, it must be removed from the SAA within three calendar days.[7][8]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.

References

Personal protective equipment for handling 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety Protocol for 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of all laboratory personnel and to minimize environmental impact.

Immediate Safety and Personal Protective Equipment (PPE)

Minimum PPE Requirements:

  • Eye Protection: Chemical splash goggles are mandatory at all times.[2][3] A face shield should be worn in addition to goggles when there is a risk of splashing, such as during large-volume transfers or when preparing solutions.[2][3]

  • Hand Protection: Nitrile gloves are the minimum requirement for incidental contact.[2][3][4] For prolonged handling or in the case of immersion, heavier-duty gloves should be considered. Always inspect gloves for tears or degradation before use and dispose of contaminated gloves immediately in the appropriate waste stream.[1][5]

  • Body Protection: A flame-resistant lab coat is recommended.[6] Long pants and closed-toe shoes are mandatory.[3][7]

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][8] If there is a potential for aerosol generation or if work must be performed outside of a fume hood, a risk assessment must be conducted to determine the appropriate level of respiratory protection.[8]

Summary of Personal Protective Equipment

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and face shieldNitrile gloves (double-gloving recommended)Flame-resistant lab coat, long pants, closed-toe shoesChemical fume hood
Running reactions and transfers Chemical splash gogglesNitrile glovesFlame-resistant lab coat, long pants, closed-toe shoesChemical fume hood
Handling spills Chemical splash goggles and face shieldHeavy-duty chemical resistant glovesChemical-resistant apron over lab coat, long pants, closed-toe shoesAppropriate respirator based on spill size and location
Waste disposal Chemical splash gogglesNitrile glovesFlame-resistant lab coat, long pants, closed-toe shoesChemical fume hood
Operational Plan for Handling

Engineering Controls:

  • All manipulations of this compound, including weighing, solution preparation, and transfers, must be performed in a properly functioning chemical fume hood.[4][8]

  • Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.

Standard Operating Procedures:

  • Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Review the experimental protocol and have all necessary equipment and reagents ready.

  • Weighing: Weigh the solid compound in a fume hood. Use a disposable weighing boat to minimize contamination of balances.

  • Solution Preparation: Add the solid to the solvent slowly in a fume hood. Be aware of any potential exothermic reactions.

  • Reaction Monitoring: Keep the reaction vessel closed and under negative pressure within the fume hood.

  • Post-Reaction Workup: Quench reactions carefully, especially if reactive reagents were used. All workup procedures should be performed in the fume hood.

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it require special disposal procedures.[4][9]

  • Waste Segregation: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[4][9] This includes:

    • Unused or excess compound.

    • Reaction mixtures.

    • Solvents used for rinsing glassware.

    • Contaminated disposable materials such as gloves, weighing papers, and pipette tips.

  • Container Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a full list of its contents.

  • Storage: Store the waste container in a secondary containment bin within a well-ventilated area, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any amount of this compound or its solutions down the drain.[9]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][10]

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated organic waste.[8] For large spills, evacuate the area and contact your institution's EHS office.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

Safe Handling Workflow: this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_start Start: Review Protocol & SDS prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_start->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_quench Quench Reaction (if necessary) handle_react->cleanup_quench cleanup_waste Segregate Halogenated Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decontaminate cleanup_dispose Store Waste for EHS Pickup cleanup_decontaminate->cleanup_dispose emergency_spill Spill? emergency_exposure Exposure? spill_small Small Spill: Absorb & Collect Waste emergency_spill->spill_small Yes (Small) spill_large Large Spill: Evacuate & Call EHS emergency_spill->spill_large Yes (Large) exposure_action Administer First Aid (Flush with water) emergency_exposure->exposure_action Yes exposure_medical Seek Medical Attention exposure_action->exposure_medical

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.